molecular formula C3H7NOS B3105823 2-Methoxyethanethioamide CAS No. 15536-75-1

2-Methoxyethanethioamide

Cat. No.: B3105823
CAS No.: 15536-75-1
M. Wt: 105.16 g/mol
InChI Key: DGESBPSZKAQEOE-UHFFFAOYSA-N
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Description

2-Methoxyethanethioamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry and drug discovery. Thioamides, characterized by the substitution of a sulfur atom for an oxygen in the amide carbonyl group, are recognized as valuable isosteres of canonical amides . This single-atom substitution imparts distinct physicochemical properties, such as altered hydrogen bonding capacity, increased rotational barrier around the C–N bond, and enhanced proteolytic stability, making thioamide-containing compounds useful for modifying peptide properties and designing enzyme inhibitors . Researchers investigate thioamide analogues for their potential to improve the pharmacokinetic profiles of bioactive molecules and to serve as key components in probing biological mechanisms . Notable applications of thioamides in a research context include their role as protease inhibitors and their use in the development of therapeutic agents for conditions such as cancer and microbial infections . Furthermore, thioamides like ethionamide are established as second-line prodrugs for treating tuberculosis, highlighting the therapeutic relevance of this functional group . Specifications Note: The specific physical and chemical properties (e.g., melting point, boiling point, solubility) for this compound are not currently listed in standard public chemical databases. Researchers are advised to consult specialized literature or conduct analytical characterization for precise specifications. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-5-2-3(4)6/h2H2,1H3,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGESBPSZKAQEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312909
Record name 2-Methoxyethanethioamide
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Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15536-75-1
Record name 2-Methoxyethanethioamide
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Record name 2-Methoxyethanethioamide
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Record name 2-methoxyethanethioamide
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Foundational & Exploratory

A Technical Guide to 2-Methoxyethanethioamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of 2-Methoxyethanethioamide, a thioamide-containing organic compound. It details the molecule's structural and physicochemical properties, offers a comprehensive synthesis and purification protocol, explores its chemical reactivity with mechanistic insights, and discusses its potential applications, particularly within the field of medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug discovery professionals seeking a thorough understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

This compound is an organic molecule featuring a primary thioamide functional group and a methoxy ether moiety. The presence of the thioamide group, a bioisosteric analogue of the common amide bond, imparts unique chemical and physical properties that are of significant interest in synthetic and medicinal chemistry.[1][2]

Chemical Structure Analysis

The structure consists of a two-carbon chain substituted with a methoxy group (-OCH₃) at the 2-position and a primary thioamide group (-C(S)NH₂) at the 1-position. The thioamide functional group is planar, and its C-N bond has a higher degree of double bond character compared to its amide counterpart due to the larger contribution of resonance.[1]

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
Molecular Formula C₃H₇NOS[3]
IUPAC Name This compound[3]
Molecular Weight 105.16 g/mol PubChem
CAS Number 15536-75-1[3]
Appearance (Predicted) White to off-white solidGeneral Knowledge
C=S Bond Length ~1.71 Å[4]
C=O Bond Length (Amide) ~1.23 Å[4]
Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The thioamide functional group presents characteristic spectral features.[5]

SpectroscopyExpected Chemical Shifts / FrequenciesRationale
¹H NMR ~3.3 ppm (s, 3H, -OCH₃) ; ~3.6 ppm (t, 2H, -CH₂O-) ; ~2.8 ppm (t, 2H, -CH₂CS-) ; ~7.5-8.5 ppm (br s, 2H, -NH₂) Protons adjacent to the electronegative oxygen atom are deshielded. The thioamide protons are typically broad and downfield.[6][7][8]
¹³C NMR ~200-210 ppm (-C=S) ; ~70 ppm (-CH₂O-) ; ~59 ppm (-OCH₃) ; ~40 ppm (-CH₂CS-) The thiocarbonyl carbon is significantly deshielded and appears far downfield, a hallmark of thioamides.[5]
IR Spectroscopy ~3300-3100 cm⁻¹ (N-H stretch) ; ~1120 cm⁻¹ (C=S stretch) The C=S stretch is weaker and at a lower frequency than the C=O stretch (~1660 cm⁻¹) of a corresponding amide.
Mass Spectrometry [M+H]⁺ = 106.0321 High-resolution mass spectrometry provides the exact mass for formula confirmation.

Synthesis and Purification

The synthesis of thioamides can be achieved through various methods, with the most common being the thionation of a corresponding amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[9] Another viable route is the reaction of a nitrile with a source of hydrogen sulfide.[10]

Recommended Synthetic Route: Thionation of 2-Methoxyacetamide

The thionation of the readily available precursor, 2-methoxyacetamide, using Lawesson's reagent is a reliable and high-yielding method.

Causality Behind Experimental Choices:

  • Lawesson's Reagent: Chosen for its superior solubility in organic solvents and generally cleaner reactions compared to P₄S₁₀.

  • Anhydrous Toluene: Used as a solvent to prevent hydrolysis of the thionating agent and the product. The reaction is often run at elevated temperatures to ensure sufficient reaction kinetics.

  • Inert Atmosphere (Argon/Nitrogen): While not strictly always necessary, it is good practice to prevent any potential side reactions with atmospheric moisture or oxygen, especially at high temperatures.

Detailed Experimental Protocol

Reaction: 2-Methoxyacetamide + Lawesson's Reagent → this compound

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 2-methoxyacetamide (1.0 eq).

  • Reagent Addition: Add anhydrous toluene via syringe to create a ~0.5 M solution. To this stirring solution, add Lawesson's reagent (0.5 eq) portion-wise. Note: The stoichiometry is 0.5 eq of Lawesson's reagent as it contains two P=S moieties.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Purification and Characterization Workflow

Synthesis_Workflow Start 2-Methoxyacetamide + Lawesson's Reagent Reaction React in Toluene 80-90°C, 2-4h Start->Reaction Workup Aqueous NaHCO₃ Quench & Ethyl Acetate Extraction Reaction->Workup Purify Silica Gel Column Chromatography Workup->Purify Analysis Characterization: ¹H NMR, ¹³C NMR, MS, IR Purify->Analysis Product Pure this compound Analysis->Product

Caption: Workflow for the synthesis and validation of this compound.

Chemical Reactivity and Mechanistic Considerations

The thioamide functional group is a versatile synthon in organic chemistry, exhibiting reactivity that is distinct from its amide analogue.[11] The sulfur atom is more nucleophilic and the thiocarbonyl carbon is more electrophilic than their oxygen-containing counterparts.[5][12]

Key Reactions
  • S-Alkylation: The sulfur atom is readily alkylated by electrophiles like alkyl halides to form thioimidate salts, which are useful intermediates for further transformations.

  • Hydrolysis: Thioamides can be hydrolyzed back to amides, often facilitated by salts of soft metals like silver(I) or mercury(II) that have a high affinity for sulfur.[10]

  • Reduction: The C=S bond can be reduced to a methylene group (CH₂) using reducing agents like Raney Nickel, although this often requires stoichiometric amounts of the reagent.[10]

  • Heterocycle Formation: Thioamides are crucial building blocks for the synthesis of sulfur-containing heterocycles, such as thiazoles and thiophenes.[11][13] For example, reaction with α-haloketones can lead to the formation of a thiazole ring.

Mechanistic Insight: The Thioamide as a Bioisostere

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties is known as bioisosterism.[1] The thioamide is a classic bioisostere of the amide bond.[2][14]

Key Differences Driving Utility:

  • Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur) compared to amides.[14] This can subtly alter interactions with biological targets like enzymes or receptors.

  • Lipophilicity: The larger, less electronegative sulfur atom increases the lipophilicity of the molecule compared to an amide, which can improve membrane permeability and affect pharmacokinetic properties.[4]

  • Metabolic Stability: The thioamide bond can exhibit different susceptibility to enzymatic hydrolysis (e.g., by proteases) compared to an amide bond, potentially increasing the metabolic stability and half-life of a drug candidate.[1][4]

  • Conformation: The C-N bond in a thioamide has a higher rotational barrier than in an amide, leading to a more rigid structure which can be advantageous for locking a molecule into a bioactive conformation.[1]

Applications in Drug Development

The unique properties of the thioamide group make it a valuable tool in drug design.[15][16] While this compound itself is not a known therapeutic agent, its core structure represents a scaffold that can be incorporated into more complex molecules.

  • Peptidomimetics: Replacing an amide bond in a peptide backbone with a thioamide can enhance stability against proteolytic degradation and improve bioavailability.[1][14]

  • Prodrug Strategies: Some thioamide-containing drugs, like the antitubercular agent ethionamide, are prodrugs that are metabolically activated in vivo to their active form.[15]

  • Heterocyclic Scaffolds: As a precursor to heterocycles like thiazoles, this compound can serve as a starting material for building core structures found in many approved drugs.[17]

  • Modulation of Pharmacokinetics: The introduction of a thioamide can be a deliberate strategy to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[4] For instance, replacing an amide with a thioamide has been shown to improve the pharmacokinetic properties of certain protease inhibitors.[4]

Handling and Safety

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. Thioamides should be considered potentially toxic and handled with care.

Conclusion

This compound is a valuable chemical entity characterized by the unique reactivity and properties of its thioamide functional group. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. For drug development professionals, the thioamide moiety, as exemplified in this molecule, represents a key strategic element for bioisosteric replacement, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of therapeutic candidates.

References

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, theoretical analysis of the spectroscopic characteristics of 2-Methoxyethanethioamide (CAS No. 15536-75-1). In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the compound's spectral profile. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and in-depth interpretation of the predicted data, grounded in authoritative spectroscopic principles. The guide includes structured data tables, detailed experimental protocols, and explanatory diagrams to serve as a robust resource for the characterization of this and structurally related thioamides.

Introduction: The Structural & Spectroscopic Context of this compound

This compound, with the molecular formula C₃H₇NOS, is a primary thioamide featuring a methoxyethyl substituent. The thioamide functional group is a crucial bioisostere of the amide bond, frequently incorporated into therapeutic agents to modulate metabolic stability, hydrogen bonding capacity, and biological activity.[1] The substitution of the carbonyl oxygen with a more polarizable sulfur atom induces significant changes in the molecule's electronic and vibrational properties, resulting in a unique spectroscopic fingerprint.[2]

A thorough characterization using modern spectroscopic techniques is fundamental to confirming the structure, assessing the purity, and understanding the chemical behavior of such molecules. This guide presents a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. Each section explains the causality behind the predicted spectral features, provides standardized protocols for experimental validation, and summarizes the data for clear interpretation.

A Note on the Data: The spectral data and interpretations presented herein are predicted based on established spectroscopic theory and data from analogous structures. They are intended to serve as a reference and guide for the analysis of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide unambiguous information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, S, N) and spin-spin coupling between neighboring non-equivalent protons.

Predicted ¹H NMR Data Summary

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.5 - 8.5Broad Singlet2H-C(S)NH₂ Protons on nitrogen in thioamides are typically deshielded and often appear as a broad signal due to quadrupole broadening and potential exchange.
~ 3.70Triplet2H-OCH₂ CH₂-The methylene group adjacent to the electronegative oxygen atom is deshielded. It is split into a triplet by the neighboring CH₂ group.
~ 3.40Singlet3HCH₃ O-The methyl protons are in a relatively shielded environment, appearing as a singlet as there are no adjacent protons.
~ 2.90Triplet2H-OCH₂CH₂ -This methylene group is adjacent to the thiocarbonyl group, causing a downfield shift. It is split into a triplet by the neighboring OCH₂ group.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, one for each unique carbon atom. The most notable feature is the significant downfield chemical shift of the thiocarbonyl carbon, a hallmark of the thioamide functional group.[2]

Predicted ¹³C NMR Data Summary

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 200 - 210C =SThe thiocarbonyl carbon is highly deshielded due to the polarizability of sulfur and the double bond character, appearing significantly downfield.[2]
~ 70 - 75-OC H₂-The carbon atom bonded to the electronegative oxygen is deshielded and appears in the typical range for an ether methylene carbon.
~ 58 - 62C H₃O-The methyl carbon of the methoxy group is in a standard chemical environment.
~ 35 - 40-CH₂C (S)-The carbon adjacent to the thiocarbonyl group is moderately deshielded.
Standard Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to resolve the N-H protons more clearly.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.[3]

  • Instrument Setup & Calibration:

    • Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is considered acceptable.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard pulse sequence. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=S, C-N, and C-O bonds.

Predicted IR Absorption Data Summary

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
~ 3300 & 3150Medium-StrongN-H stretch (asymmetric & symmetric)Characteristic of a primary thioamide (-NH₂ group). These bands are typically sharper than O-H stretches.
2950 - 2850Medium-StrongC-H stretch (sp³)Corresponds to the stretching of C-H bonds in the methoxy and methylene groups.[4]
~ 1620MediumN-H bend (scissoring)The bending vibration of the primary amine group.
~ 1400MediumC-N stretchAssociated with the stretching of the carbon-nitrogen single bond.
~ 1120StrongC=S stretchThe thiocarbonyl stretch is a key diagnostic peak. It appears at a significantly lower frequency than a C=O stretch (~1660 cm⁻¹) due to the larger mass of sulfur.[2]
~ 1100StrongC-O-C stretch (asymmetric)Characteristic strong absorption for the ether linkage.
Standard Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for acquiring IR spectra of solid or liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the ATR crystal. If solid, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of major absorption bands. Compare these bands to the predicted values and standard correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound (Molecular Weight: 105.16 g/mol ), electron ionization (EI) would likely induce characteristic fragmentation.

Predicted Mass Spectrometry Data

Predicted m/zIonRationale
105[C₃H₇NOS]⁺˙Molecular ion (M⁺˙). Its presence confirms the molecular weight.
75[CH₃OCH₂CH₂]⁺Result of α-cleavage with loss of the thioamide radical (•CSNH₂).
60[H₂NCS]⁺Result of cleavage at the C-C bond adjacent to the thioamide.
45[CH₃OCH₂]⁺A common fragment for methoxyethyl compounds resulting from cleavage of the C-C bond.
Predicted Fragmentation Pathway

The primary fragmentation pathways in EI-MS are driven by the formation of the most stable cations and radicals. For this compound, cleavage alpha to the heteroatoms (O, S, N) is expected to be a dominant process.

G M This compound [C₃H₇NOS]⁺˙ m/z = 105 F1 [CH₃OCH₂]⁺ m/z = 45 M->F1 - •CH₂CSNH₂ F2 [CH₃OCH₂CH₂]⁺ m/z = 75 M->F2 - •CSNH₂ F3 [CSNH₂]⁺ m/z = 60 M->F3 - •CH₂OCH₃

Caption: Predicted EI-MS fragmentation pathway for this compound.

Standard Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile, thermally stable compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation from any impurities.

  • MS Method:

    • Ion Source: Use a standard Electron Ionization (EI) source at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Examine the mass spectrum for that peak. Identify the molecular ion (M⁺˙) and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathway to confirm the structure.

References

A Technical Guide to the Solubility and Stability of 2-Methoxyethanethioamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Characterizing a Novel Thioamide

In the landscape of drug discovery and development, the journey from a promising molecule to a viable therapeutic is paved with rigorous physicochemical characterization. 2-Methoxyethanethioamide (C₃H₇NOS, Mol. Wt. 105.16 g/mol )[1], a molecule featuring a thioamide functional group, presents a unique set of properties that demand thorough investigation. The thioamide moiety, while integral to the biological activity of various compounds, can also introduce specific challenges related to solubility and chemical stability[2].

This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically evaluate the solubility and stability of this compound. We move beyond mere protocol recitation to delve into the underlying scientific principles, ensuring that the experimental design is not only robust but also insightful. The methodologies outlined herein are designed to be self-validating, providing the trustworthy data essential for critical development decisions, from lead optimization to formulation strategy.

Part 1: Solubility Profiling of this compound

1.1. The Critical Role of Solubility

Solubility is a gatekeeper of bioavailability. For a drug to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation.[3] An early and accurate understanding of a compound's solubility profile across a range of relevant media is therefore non-negotiable. It influences everything from the feasibility of in vitro assays to the choice of formulation for in vivo studies.[4] The structure of this compound, with its polar methoxy group and hydrogen-bonding-capable thioamide group, suggests a nuanced solubility behavior that warrants detailed exploration.

1.2. Theoretical Basis for Solvent Selection

The principle of "like dissolves like" is our guiding axiom.[5] The solubility of this compound will be governed by its ability to form favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with solvent molecules that outweigh the energy of its crystal lattice.

We will assess solubility in a spectrum of solvents, categorized by their polarity and protic/aprotic nature, to build a comprehensive profile:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Capable of hydrogen bonding; solubility will depend on the interplay between the polar groups of the solute and solvent.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): Can accept hydrogen bonds and engage in dipole-dipole interactions. Often good solvents for a wide range of compounds.[6]

  • Non-Polar Solvents (e.g., Dichloromethane, Toluene): Less likely to be effective solvents unless the overall molecule has significant non-polar character.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): Essential for predicting behavior in the gastrointestinal tract and blood. Solubility can be highly pH-dependent if the molecule has ionizable groups.

1.3. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium (or thermodynamic) solubility provides the most accurate measure of a compound's maximum dissolved concentration under stable conditions.[3][4] The shake-flask method is the gold standard for this determination.[7]

Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value that is crucial for pre-formulation and biopharmaceutical modeling.[8]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the selected solvent or buffer. The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours). A preliminary time-to-equilibrium study should be conducted to confirm that the concentration in solution has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the liquid phase from the undissolved solid.[8] This is best achieved by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Causality Note: Centrifugation can sometimes be used, but filtration is often preferred to avoid disturbing the equilibrium and to remove very fine particles that may not pellet effectively, which could lead to an overestimation of solubility.[8]

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique for this purpose.[8]

  • Analysis: Analyze the diluted samples by HPLC-UV. Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

1.4. Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess This compound B Add to vials with known solvent volumes A->B C Seal and agitate in shaker bath (24-72h) at constant temp. B->C D Collect supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute filtered sample into linear range E->F G Analyze by validated HPLC-UV method F->G H Calculate solubility (mg/mL, µM) G->H

Caption: Workflow for equilibrium solubility determination.

1.5. Data Presentation: Solubility Profile

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent / MediumSolvent TypePolarity IndexSolubility (mg/mL)Solubility (M)
Purified WaterPolar Protic1.000Experimental ValueCalculated Value
0.1 N HCl (pH 1.2)Aqueous BufferN/AExperimental ValueCalculated Value
Acetate Buffer (pH 4.5)Aqueous BufferN/AExperimental ValueCalculated Value
Phosphate Buffer (pH 6.8)Aqueous BufferN/AExperimental ValueCalculated Value
Phosphate Buffer (pH 7.4)Aqueous BufferN/AExperimental ValueCalculated Value
MethanolPolar Protic0.762[9]Experimental ValueCalculated Value
EthanolPolar Protic0.654[9]Experimental ValueCalculated Value
AcetonitrilePolar Aprotic0.460[9]Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444[9]Experimental ValueCalculated Value
Dichloromethane (DCM)Non-Polar0.309[9]Experimental ValueCalculated Value

Part 2: Stability Assessment and Forced Degradation

2.1. The Imperative of Stability

Chemical stability is a fundamental attribute of any active pharmaceutical ingredient (API). An unstable compound can lose potency, leading to sub-optimal efficacy, and its degradation products could pose safety risks.[10] Forced degradation studies are the cornerstone of stability assessment. They are intentionally aggressive studies designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[11] This information is critical for developing stability-indicating analytical methods, determining appropriate storage conditions, and predicting shelf-life.[12]

2.2. Predicted Degradation Pathways for a Thioamide

The thioamide functional group is known to be susceptible to specific degradation pathways, primarily hydrolysis and oxidation.[2]

  • Hydrolysis: Under acidic or basic conditions, the thioamide C=S bond can be hydrolyzed. This process typically converts the thioamide first to the corresponding amide (2-Methoxyacetamide) and potentially further to the carboxylic acid (2-Methoxyacetic acid) and ammonia/ammonium.

  • Oxidation: The sulfur atom in the thioamide is susceptible to oxidation. Mild oxidation (e.g., with H₂O₂) can lead to the formation of a thioamide S-oxide, while stronger conditions could yield a thioamide S,S-dioxide.[2] These species can be unstable and may undergo further reactions, such as elimination of the sulfur moiety to form a nitrile derivative.[2]

2.3. Experimental Protocol: Forced Degradation Studies

The goal is to achieve a target degradation of approximately 10-20% of the parent compound to ensure that secondary degradation is minimized while still generating sufficient quantities of primary degradants for detection and characterization.[10]

Rationale: By subjecting the molecule to a range of stress conditions that mimic potential environmental exposures during manufacturing and storage, we can proactively identify liabilities in the molecular structure and develop analytical methods capable of monitoring them.[11][12]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a set period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for a set period. Note: Base hydrolysis is often faster than acid hydrolysis for amides/thioamides.

    • Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) in an oven. Also, heat the stock solution at a controlled temperature (e.g., 80 °C).

    • Photodegradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points and Neutralization: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) to track the extent of degradation. For acid and base-stressed samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

  • Analysis with a Stability-Indicating Method: Analyze all stressed samples, along with an unstressed control, using an HPLC method with a photodiode array (PDA) or diode array detector (DAD). The method must demonstrate specificity by separating the main peak of this compound from all generated degradation product peaks and from any peaks originating from the stress reagents. Peak purity analysis using the DAD is essential to ensure the main peak is not co-eluting with any degradants.

2.4. Visualization: Forced Degradation Workflow

G cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analysis cluster_eval 3. Evaluation Start Prepare 1 mg/mL Stock Solution of this compound Acid Acidic (0.1N HCl, Heat) Base Basic (0.1N NaOH, RT/Heat) Ox Oxidative (3% H₂O₂, RT) Thermal Thermal (Dry Heat/Solution) Photo Photolytic (ICH Q1B) Sample Sample at time points (e.g., 2, 8, 24h) Acid->Sample Base->Sample Ox->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base -stressed samples Sample->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC-DAD Neutralize->Analyze Assess Assess % Degradation Analyze->Assess Purity Check Peak Purity Assess->Purity Pathway Identify Degradation Pathways & Products (if needed) Purity->Pathway

Caption: Workflow for forced degradation studies.

2.5. Data Presentation: Stability Summary

The results should be tabulated to provide a clear overview of the molecule's liabilities.

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParametersDuration (h)% Degradation of ParentNo. of Degradation ProductsObservations / Remarks
Control None24< 1%0Parent compound is stable in solution.
Acid Hydrolysis 0.1 N HCl @ 80 °C24Experimental ValueExperimental Valuee.g., Significant degradation observed.
Base Hydrolysis 0.1 N NaOH @ 60 °C8Experimental ValueExperimental Valuee.g., Rapid degradation, >2 major degradants.
Oxidation 3% H₂O₂ @ RT24Experimental ValueExperimental Valuee.g., Moderate degradation to one primary product.
Thermal (Solution) 80 °C72Experimental ValueExperimental Valuee.g., Minor degradation observed.
Thermal (Solid) 105 °C72Experimental ValueExperimental Valuee.g., No significant degradation.
Photolytic ICH Q1BN/AExperimental ValueExperimental Valuee.g., Compound is photostable.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound's solubility and stability. By adhering to these detailed protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to navigate the complexities of the development process. A thorough understanding of these fundamental physicochemical properties is the bedrock upon which successful formulation design, manufacturing process development, and ultimately, safe and effective medicines are built.

References

An In-depth Technical Guide to the Potential Biological Activity of 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-Methoxyethanethioamide. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes established knowledge of the thioamide functional group and the influence of the 2-methoxyethyl moiety to project its pharmacological potential. We will delve into prospective applications, including but not limited to, antimicrobial, anticancer, and antithyroid activities. Furthermore, this guide outlines detailed, self-validating experimental protocols for the systematic investigation of these hypothesized biological effects. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic promise of novel thioamide derivatives.

Introduction: The Thioamide Scaffold and the Emergence of this compound

Thioamides, characterized by the R¹-C(=S)-NR²R³ functional group, are fascinating isosteres of amides that have garnered significant attention in medicinal chemistry.[1][2] This structural modification, replacing the carbonyl oxygen with sulfur, imparts unique physicochemical properties that can lead to enhanced biological activity and novel mechanisms of action.[1] Thioamide-containing compounds have demonstrated a broad spectrum of therapeutic applications, including roles as anticancer, antimicrobial (antibacterial and antifungal), and antiviral agents.[1] Prominent examples of thioamide-based drugs include ethionamide and prothionamide, which are crucial second-line treatments for multidrug-resistant tuberculosis.[1][3]

This compound is a novel molecule that combines the reactive thioamide group with a 2-methoxyethyl substituent. While research on this specific compound is in its nascent stages, its structural components suggest a rich potential for biological activity that warrants thorough investigation. This guide will therefore serve as a forward-looking analysis, building a scientific case for the exploration of this compound as a potential therapeutic agent.

Projected Biological Activities of this compound

Based on the well-documented activities of the thioamide functional group, we can hypothesize several avenues of biological relevance for this compound.

Antimicrobial Potential

The thioamide moiety is a cornerstone of several antimicrobial drugs.[1] Its presence in this compound suggests a strong possibility of antibacterial and antifungal properties.

  • Antibacterial Activity: Thioamide-containing compounds, such as ethionamide, are known to inhibit crucial biosynthetic pathways in bacteria.[3] For instance, they can interfere with mycolic acid synthesis in Mycobacterium tuberculosis.[3] It is plausible that this compound could exhibit similar inhibitory effects on bacterial cell wall synthesis or other essential metabolic processes. Furthermore, some thioamides act as urease inhibitors, which is a promising strategy against ureolytic bacterial infections.[1]

  • Antifungal Activity: The thioamide scaffold has also been incorporated into compounds with significant antifungal properties.[1] The mechanism often involves the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

The 2-methoxyethyl group may influence the compound's solubility, membrane permeability, and interaction with target enzymes, potentially modulating its antimicrobial spectrum and potency.

Anticancer Potential

Several thioamide derivatives have been investigated as potential anticancer agents.[1] Their mechanisms of action are diverse and can include:

  • Inhibition of Cancer-Related Enzymes: Thioamides have been shown to inhibit enzymes that are overexpressed in cancer cells, such as histone methyltransferases.[1]

  • Induction of Apoptosis: Some thioamide-containing compounds can trigger programmed cell death in cancer cells.

  • Disruption of DNA and RNA Synthesis: Analogues of purines and pyrimidines containing a thioamide group, like tioguanine, act as antimetabolites and disrupt nucleic acid synthesis.[1]

The methoxy group in this compound could play a role in its interaction with biological targets, potentially enhancing its anticancer efficacy.

Antithyroid Activity

Thionamides, such as propylthiouracil (PTU) and methimazole, are a class of drugs widely used to treat hyperthyroidism.[4][5][6] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[4][5] Given that this compound is a thioamide, it is conceivable that it could exhibit antithyroid properties by a similar mechanism. However, the presence of the 2-methoxyethyl group would likely alter its pharmacokinetic and pharmacodynamic profile compared to existing antithyroid drugs.

Proposed Experimental Workflows for Investigating Biological Activity

To systematically evaluate the hypothesized biological activities of this compound, a series of well-defined experimental protocols are proposed.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activities of this compound.

General_Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation synthesis Synthesis of This compound purification Purification & Structural Confirmation (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC, MBC/MFC) purification->antimicrobial Test Compound anticancer Anticancer Cell Viability Assays (MTT, XTT) purification->anticancer Test Compound antithyroid In vitro Thyroid Peroxidase Inhibition Assay purification->antithyroid Test Compound mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics, Gene Expression) antimicrobial->mechanism Active Hits anticancer->mechanism Active Hits antithyroid->mechanism Active Hits animal_models Animal Models of Infection, Cancer, or Hyperthyroidism mechanism->animal_models Validated Mechanism Hypothetical_Anticancer_Pathway This compound This compound Target_Enzyme Potential Target Enzyme (e.g., Histone Methyltransferase) This compound->Target_Enzyme Inhibition Downstream_Effector Downstream Effector Protein Target_Enzyme->Downstream_Effector Regulation Gene_Expression Altered Gene Expression Downstream_Effector->Gene_Expression Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

References

An In-depth Technical Guide to the Reactivity Profile of the Thioamide Group in 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thioamide functional group, a bioisosteric analogue of the amide bond, offers a unique reactivity profile that is of significant interest to researchers, scientists, and professionals in drug development.[1][2] This in-depth technical guide explores the core reactivity of the thioamide group, with a specific focus on 2-methoxyethanethioamide as a representative aliphatic thioamide. We will delve into the electronic structure that governs its reactivity, explore its behavior in key chemical transformations including reactions at the sulfur and nitrogen atoms, and discuss its reduction and utility as a synthon in heterocyclic chemistry. This guide aims to provide a comprehensive understanding of thioamide chemistry, enabling its effective application in modern organic synthesis and medicinal chemistry.

Introduction: The Thioamide Functional Group - A Unique Amide Isostere

Thioamides are structurally analogous to amides, with the key difference being the replacement of the carbonyl oxygen with a sulfur atom.[1][2] This substitution imparts distinct physicochemical properties, including altered nucleophilicity, hydrogen bonding capabilities, and a unique spectroscopic signature.[3][4] In the context of medicinal chemistry, thioamides have been incorporated into therapeutic agents to enhance biological activity and improve metabolic stability.[5][6] this compound serves as a pertinent example of a simple aliphatic thioamide, where the 2-methoxyethyl substituent can subtly influence the reactivity of the core functional group through steric and potential electronic effects.

The thioamide C=S bond has a UV absorption maximum around 265 nm and an IR stretching frequency near 1120 cm⁻¹, which are distinct from the corresponding values for an amide.[3] Furthermore, the ¹³C NMR chemical shift of the thiocarbonyl carbon is significantly downfield (200–210 ppm) compared to an amide carbonyl carbon.[3]

Electronic Structure and Resonance: The Heart of Thioamide Reactivity

The reactivity of the thioamide group is a direct consequence of its electronic structure. Similar to amides, thioamides exhibit significant resonance, with a substantial contribution from a dipolar resonance form where the nitrogen atom bears a positive charge and the sulfur atom carries a negative charge.[3] This resonance leads to a planar C(S)-N bond with a high rotational barrier.[7]

The key differences in electronic properties compared to amides arise from the lower electronegativity and larger size of the sulfur atom compared to oxygen.[3][7] This results in a greater contribution of the polar resonance form in thioamides, leading to a more nucleophilic sulfur atom and a more acidic N-H proton compared to amides.[3][7]

Caption: Resonance delocalization in the thioamide group.

Reactivity at the Sulfur Atom: A Soft Nucleophile

The sulfur atom of the thioamide group is a soft and highly nucleophilic center, readily undergoing reactions with various electrophiles.[8]

S-Alkylation

Thioamides are easily S-alkylated by alkyl halides to form thioimidate salts. This reaction is typically fast and proceeds under mild conditions. The resulting thioimidates are versatile intermediates in organic synthesis.

Experimental Protocol: General Procedure for S-Alkylation of a Thioamide

  • Dissolution: Dissolve the thioamide (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the product can often be isolated by precipitation with a non-polar solvent like diethyl ether or by removal of the solvent under reduced pressure.

S-Acylation

While less common than S-alkylation, S-acylation of thioamides can be achieved with acylating agents. The resulting N-acylthioimidates are reactive species that can be used in further transformations.

Reactivity at the Nitrogen Atom: Modulating the Amide Bond

The nitrogen atom of a primary or secondary thioamide can also act as a nucleophile, although its reactivity is generally lower than that of the sulfur atom.

N-Acylation

Direct N-acylation of thioamides can be challenging due to the competing S-acylation. However, under specific conditions, often involving activation of the thioamide or the acylating agent, N-acylation can be achieved.[9] A recent method has shown that site-selective N-tert-butoxycarbonylation can activate the thioamide for transamidation reactions.[7]

N_Acylation_Workflow start Primary or Secondary Thioamide step1 Activation (e.g., N-tert-butoxycarbonylation) start->step1 step2 Reaction with Acylating Agent step1->step2 step3 Formation of N-Acyl Thioamide step2->step3 end N-Acylated Product step3->end

Caption: General workflow for the N-acylation of thioamides.

Reduction of the Thioamide Group: Access to Amines

The reduction of thioamides to amines is a valuable transformation in organic synthesis.[10][11] Several reagents can effect this reduction, with the choice of reagent depending on the desired chemoselectivity.

ReagentConditionsProductKey Features
Raney Nickel Reflux in ethanolAmineEffective but requires stoichiometric amounts of nickel.[11][12]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THFAminePowerful reducing agent, but with limited functional group tolerance.[13]
Samarium(II) Iodide (SmI₂) THF, D₂Oα,α-dideuterio aminesMild and chemoselective for deuteration.[10]
Borane Complexes (e.g., BH₃·THF) THFAmineCan be a milder alternative to LiAlH₄.[14]

Experimental Protocol: Reduction of a Thioamide with Raney Nickel

  • Preparation: In a round-bottom flask, suspend the thioamide in a suitable solvent such as ethanol.

  • Addition of Raney Nickel: Add a slurry of activated Raney nickel to the suspension. The amount of Raney nickel required can vary but is typically in large excess.

  • Reaction: Reflux the reaction mixture with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the nickel catalyst.

  • Purification: Concentrate the filtrate and purify the resulting amine by distillation or chromatography.

Thioamides as Synthons for Heterocycles

Thioamides are versatile building blocks for the synthesis of a wide variety of sulfur- and nitrogen-containing heterocycles.[15][16] The reactive thiocarbonyl group and the adjacent nitrogen atom can participate in various cyclization reactions. For instance, thioamides are key intermediates in the synthesis of thiazoles, thiadiazoles, and benzothiazines.[16]

The Influence of the 2-Methoxyethyl Group in this compound

While specific reactivity data for this compound is scarce in the literature, the 2-methoxyethyl substituent is expected to have a modest influence on the reactivity of the thioamide group.

  • Steric Effects: The 2-methoxyethyl group is relatively small and flexible, so significant steric hindrance is not anticipated for reactions at the sulfur or nitrogen atoms.

  • Electronic Effects: The ether oxygen is weakly electron-withdrawing through an inductive effect, which might slightly decrease the nucleophilicity of the nitrogen atom. However, this effect is likely to be minimal.

  • Potential for Intramolecular Interactions: The ether oxygen could potentially engage in intramolecular hydrogen bonding with the N-H proton in certain conformations, which might influence its acidity and reactivity.

Conclusion

The thioamide functional group, as exemplified by this compound, possesses a rich and versatile reactivity profile. Its enhanced nucleophilicity at the sulfur atom, coupled with the ability to undergo reactions at the nitrogen and be reduced to the corresponding amine, makes it a valuable functional group in organic synthesis and drug discovery. A thorough understanding of its electronic properties and reaction mechanisms is crucial for harnessing its full potential in the design and synthesis of novel molecules with desired biological activities.

References

An In-Depth Technical Guide to the In Silico Modeling and Computational Analysis of 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel therapeutic agents is a complex, multi-stage process where early-stage characterization of small molecules is paramount.[1][2] In silico modeling provides a powerful, resource-efficient paradigm to predict the physicochemical, pharmacokinetic, and dynamic properties of new chemical entities before committing to costly and time-consuming wet-lab synthesis and validation.[3][4] This guide presents a comprehensive, methodology-focused framework for the computational analysis of 2-Methoxyethanethioamide, a thioamide-containing organic compound.[5] While specific research on this molecule is nascent, the workflows detailed herein represent a robust, field-proven strategy for its characterization. We will systematically explore quantum chemical calculations to define its electronic structure, molecular docking to identify and evaluate potential protein interactions, molecular dynamics simulations to assess complex stability, and ADMET profiling to predict its drug-like properties. Each section provides not only the procedural steps but also the underlying scientific rationale, empowering researchers to apply these techniques to novel small molecules.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is marked by high attrition rates, with many candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[3] Integrating computational, or in silico, methods at the earliest stages of research allows for a "fail early, fail cheap" paradigm, derisking the development pipeline by identifying promising candidates and flagging problematic ones.[3]

This compound is an organic compound featuring a thioamide functional group, a sulfur analog of amides known to be valuable in various chemical applications and to exhibit a range of biological activities, including as enzyme inhibitors.[5] The presence of this reactive group, combined with a flexible methoxy-ethyl chain, makes it an intriguing subject for computational investigation. This guide provides the strategic workflow to build a comprehensive in silico profile of the molecule, laying the groundwork for future hypothesis-driven experimental studies.

The overall computational workflow is a multi-stage process designed to build a holistic understanding of the molecule's properties and potential biological interactions.

G cluster_0 Phase 1: Ligand Characterization cluster_1 Phase 2: Target Interaction cluster_2 Phase 3: Dynamic Validation & Profiling A Ligand Preparation (2D to 3D Structure) B Quantum Mechanics (Geometry Optimization & Electronic Properties) A->B Optimized 3D Structure C Target Identification (Reverse Docking / Pharmacophore) B->C Electronic Data F ADMET Prediction (Pharmacokinetics & Toxicity) B->F Structural & Electronic Data D Molecular Docking (Pose & Affinity Prediction) C->D Putative Target(s) E Molecular Dynamics Simulation (Complex Stability & Interactions) D->E Top Scoring Pose

Caption: High-level workflow for the in silico analysis of a novel small molecule.

Quantum Chemical Calculations: Defining the Molecule's Intrinsic Properties

Before assessing how this compound interacts with biological systems, we must first understand its fundamental electronic and structural properties in an isolated state. Quantum Mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of these characteristics.[6][7] DFT is a robust method for calculating the electronic structure of molecules, offering a balance of accuracy and computational efficiency that makes it ideal for small molecule analysis.[6][7]

The primary goal of this phase is to find the molecule's most stable three-dimensional conformation (geometry optimization) and to characterize its electronic landscape, which governs its reactivity.[6][8]

Protocol: Ligand Geometry Optimization and Electronic Analysis
  • Initial Structure Generation:

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D representation into an initial 3D structure using the software's built-in tools. Save this structure in a standard format like .mol or .sdf.

  • Geometry Optimization with DFT:

    • Causality: The initial 3D structure is a rough approximation. Geometry optimization iteratively adjusts atomic positions to find the lowest energy, and thus most stable, conformation of the molecule.[8][9]

    • Method: Employ a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem).

    • Setup:

      • Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.

      • Basis Set: A basis set like 6-31G* provides a good balance of accuracy and computational cost for molecules of this size.[10] It includes polarization functions (*) on heavy atoms, which is important for accurately describing the polar thioamide group.

      • Solvation (Optional but Recommended): To better mimic a biological environment, apply an implicit solvation model like the Polarizable Continuum Model (PCM).

    • Execution: Run the optimization calculation. The process is complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.[8]

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.[6]

    • Key Descriptors:

      • HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial indicators of a molecule's chemical reactivity and kinetic stability.

      • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with a protein target.

      • Partial Atomic Charges: These values quantify the charge distribution on an atom-by-atom basis.

Data Presentation

The results from the QM calculations should be tabulated for clarity.

PropertyPredicted ValueSignificance
Final Optimized Energy (Hartree)e.g., -589.12345The ground-state energy of the most stable conformer.
Dipole Moment (Debye)e.g., 4.5Indicates overall molecular polarity.
HOMO Energy (eV)e.g., -6.2Relates to the ability to donate electrons.
LUMO Energy (eV)e.g., -0.8Relates to the ability to accept electrons.
HOMO-LUMO Gap (eV)e.g., 5.4A larger gap suggests higher kinetic stability.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a protein target.[11][12][13] It is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and the detailed analysis of binding modes.[11][14]

Since no specific biological target for this compound is known, a reverse docking approach could be employed to screen it against a library of known drug targets. For this guide, we will assume a hypothetical target has been identified (e.g., a cysteine protease, where the thioamide could interact with the active site) and proceed with a standard docking workflow.

Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program. The process involves preparing the receptor and ligand, defining the search space, and running the docking simulation.[15][16]

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by:

      • Removing water molecules and other non-essential co-factors.

      • Adding polar hydrogen atoms, as they are critical for hydrogen bonding.

      • Assigning partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the .pdbqt format required by Vina.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound from the previous step.

    • Using AutoDock Tools, define the rotatable bonds and assign charges.

    • Save the prepared ligand in the .pdbqt format.

  • Defining the Search Space (Grid Box):

    • Causality: The docking algorithm needs to know where to search for a binding pose. The grid box defines the three-dimensional space within the receptor's binding site where the ligand will be placed and evaluated.

    • Identify the active site or binding pocket of the receptor. This can be determined from the PDB entry (if a co-crystallized ligand is present) or using pocket prediction software.

    • Center the grid box on the binding pocket and adjust its dimensions to encompass the entire site, allowing sufficient room for the ligand to rotate freely.

  • Execution of Docking:

    • Create a configuration file specifying the paths to the receptor and ligand files, and the coordinates and dimensions of the grid box.

    • Set the exhaustiveness parameter. This controls the computational effort of the search; a higher value (e.g., 32) increases the likelihood of finding the optimal binding pose but takes longer.[15][17]

    • Run the Vina executable from the command line.[17]

Data Presentation

Vina outputs several binding poses, ranked by their predicted binding affinity.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-7.80.000CYS25, HIS159, TRP177
2-7.51.254CYS25, GLN19, HIS159
3-7.12.011TRP177, GLY66

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of a potential binding pose, it doesn't account for the inherent flexibility of the protein and ligand.[18] Molecular Dynamics (MD) simulations bridge this gap by simulating the movements of atoms in the protein-ligand complex over time, providing critical insights into the stability and dynamics of the interaction.[19][20][21]

G A Docking Output (Best Protein-Ligand Pose) B System Building (Add Solvent, Ions, Force Field) A->B Input Complex C Energy Minimization B->C Solvated System D Equilibration (NVT & NPT Ensembles) C->D Minimized System E Production MD Run D->E Equilibrated System F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F Trajectory Data

Caption: Workflow for a protein-ligand Molecular Dynamics simulation.

Protocol: MD Simulation with GROMACS

GROMACS is a versatile and highly efficient software package for performing molecular dynamics simulations.[22] The following protocol outlines the key steps for simulating the protein-ligand complex derived from docking.[23][24][25]

  • System Preparation:

    • Topology Generation: A topology file describes the atoms, bonds, angles, and dihedrals of a molecule, along with the force field parameters that govern their interactions.

      • For the protein, use the pdb2gmx tool in GROMACS with a standard protein force field (e.g., CHARMM36m, AMBER99SB).

      • For the ligand (this compound), a specific topology must be generated. This is a critical step. Use a server like CGenFF or SwissParam to generate parameters compatible with the chosen protein force field.[23][26]

    • Complex Creation: Combine the coordinate files of the prepared protein and the docked ligand into a single complex structure file.

    • Solvation: Place the complex in a periodic box of appropriate shape (e.g., cubic, dodecahedron) and fill it with explicit water molecules (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Causality: The initial placement of water and ions can create steric clashes or unfavorable geometries. Energy minimization removes these issues by adjusting atom positions to find a local energy minimum, ensuring the simulation starts from a stable state.

    • Perform a steep descent minimization followed by a conjugate gradient minimization.

  • Equilibration:

    • Causality: This two-step process gradually brings the system to the desired temperature and pressure for the production simulation, allowing the solvent to relax around the solute.

    • NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature. This stabilizes the system's temperature. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[27]

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant Number of particles, Pressure, and Temperature. This stabilizes the system's pressure and ensures the correct density. Position restraints are often maintained but may be weakened.

  • Production MD Run:

    • Remove the position restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time to assess the stability of the complex. A stable, low-RMSD plateau suggests a stable binding mode.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions and see if ligand binding affects protein dynamics.

    • Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as hydrogen bonds, between the ligand and protein over the course of the simulation.

ADMET Prediction: Profiling Drug-Likeness

A molecule's therapeutic potential depends not only on its binding affinity to a target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[28][29] In silico ADMET prediction tools use machine learning models trained on large datasets of known drugs to estimate these properties for novel compounds.[3]

Protocol: Using Web-Based ADMET Servers

Several free and reliable web servers are available for ADMET prediction. SwissADME is a popular choice due to its comprehensive and user-friendly nature.[26][30][31]

  • Input: Navigate to the SwissADME web server.[30]

  • Structure Submission: Provide the structure of this compound. This can be done by drawing the molecule, pasting a SMILES string, or uploading a structure file.

  • Execution: Run the prediction. The server will compute a wide range of properties.

  • Analysis: Analyze the output, paying close attention to:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

    • Pharmacokinetics: GI absorption (e.g., BOILED-Egg model), Blood-Brain Barrier (BBB) permeation, P-gp substrate prediction.[31][32]

    • Drug-Likeness: Evaluation against filters like Lipinski's Rule of Five, which indicates if a compound has properties that would make it a likely orally active drug.

    • Medicinal Chemistry: Alerts for promiscuous or reactive functional groups.

Data Presentation

The results are typically presented in a comprehensive table and graphical outputs like the "BOILED-Egg" plot.

ParameterPredictionAcceptable Range/Interpretation
Molecular Weight ( g/mol )119.19< 500 (Lipinski)
LogP (Consensus)e.g., 0.85< 5 (Lipinski)
Water Solubility (LogS)e.g., -1.5 (Soluble)Higher is generally better for absorption.
GI AbsorptionHighIndicates good potential for oral bioavailability.
BBB PermeantNoSuggests the compound is unlikely to cause CNS side effects.
Lipinski Violations0Passes drug-likeness filters.

Conclusion and Future Directions

This guide has outlined a systematic and robust in silico workflow for the initial characterization of this compound. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, we can construct a detailed profile of the molecule's intrinsic properties, its potential for biological interaction, and its drug-like characteristics. The data generated through this process—including its stable conformation, electronic profile, predicted binding affinity to a target, dynamic stability, and pharmacokinetic properties—provides a strong, data-driven foundation for subsequent experimental validation. Future work should focus on using these computational insights to guide the synthesis and in vitro testing of this compound against hypothesized protein targets, accelerating its journey through the drug discovery pipeline.[33]

References

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 2-Methoxyethanethioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven framework for the discovery and isolation of novel 2-methoxyethanethioamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying scientific principles and rationale that govern experimental design. We will explore a robust synthetic pathway, rigorous purification strategies, and definitive analytical characterization, ensuring a reproducible and validated approach to this promising class of compounds.

Strategic Imperative: The Role of Thioamides in Modern Drug Discovery

The thioamide functional group, a bioisosteric analog of the ubiquitous amide bond, has garnered significant attention in medicinal chemistry.[1][2] Replacing the carbonyl oxygen of an amide with sulfur alters key physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and electronic characteristics.[3][4] This substitution can enhance a molecule's therapeutic profile, improving target affinity, proteolytic resistance, and pharmacokinetic properties.[5][6] Thioamide-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][5] The 2-methoxyethyl scaffold, specifically, is a common motif in medicinal chemistry, valued for its ability to improve solubility and engage in favorable interactions with biological targets. The synthesis of this compound derivatives, therefore, represents a logical and promising avenue for the development of novel therapeutic agents.

Synthesis: Direct Thionation of Amide Precursors

The most direct and widely adopted method for the synthesis of thioamides is the thionation of their corresponding amide precursors.[7][8] This approach is favored for its reliability and broad substrate scope. Among various thionating agents, Lawesson's reagent (LR) stands out for its mild reaction conditions and generally high yields.[9]

Mechanistic Rationale

The conversion of an amide to a thioamide using Lawesson's reagent proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the amide's carbonyl oxygen onto one of the electrophilic phosphorus atoms of LR. This forms a thiaoxaphosphetane intermediate, which subsequently undergoes a [2+2] cycloreversion. This concerted rearrangement results in the formation of a stable P=O bond and the desired C=S bond of the thioamide. The choice of an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is critical to prevent unwanted side reactions and to ensure the solubility of both the starting materials and the reagent.

Visualized Synthetic Pathway

The transformation from the amide precursor to the target this compound derivative is illustrated below.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Amide N-Aryl-2-methoxyethanamide Thioamide N-Aryl-2-methoxyethanethioamide Amide->Thioamide Thionation (THF, Reflux) Byproduct Phosphorus Byproduct LR Lawesson's Reagent LR->Thioamide LR->Byproduct

Caption: General synthetic scheme for the thionation of an N-substituted 2-methoxyethanamide.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-methoxyethanethioamide

This protocol provides a self-validating system for synthesis. Each step is designed to maximize yield and minimize side-product formation.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-chlorophenyl)-2-methoxyacetamide (5.0 g, 25.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture at room temperature until the amide is fully dissolved.

  • Thionating Agent Addition: In a single portion, add Lawesson's reagent (6.07 g, 15.0 mmol, 0.6 equiv.) to the stirred solution. Causality: Using a slight excess of the amide relative to the dimeric LR ensures complete consumption of the reagent, simplifying purification.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the starting amide spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Reaction Quench & Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 150 mL) to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

Isolation and Purification: Chromatographic Separation

The primary challenge in isolating thioamides synthesized with phosphorus-based reagents is the removal of phosphorus-containing byproducts, which often have similar polarities to the target compound.[10] Given the polar nature of the this compound scaffold, column chromatography is the most effective purification method.[11][12]

Principles of Chromatographic Separation

Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase (e.g., silica gel) and solubility in a non-polar mobile phase.[13] More polar compounds, like the residual starting amide, will have a stronger affinity for the silica gel and elute more slowly.[12] The less polar thioamide product and non-polar impurities will elute faster. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, provides the best resolution.

Visualized Purification Workflow

Purification_Workflow Crude Crude Reaction Product (Yellow Solid) Dissolve Dissolve in minimal DCM Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load onto Packed Column Adsorb->Load Elute Gradient Elution (Hexanes -> Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Concentrate Concentrate under Reduced Pressure Combine->Concentrate Pure Pure Thioamide Derivative (Yellow Crystalline Solid) Concentrate->Pure

Caption: Step-by-step workflow for the purification of this compound derivatives.

Detailed Protocol: Flash Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh, 150 g) in 100% hexanes and pack it into a glass column (approx. 5 cm diameter). Equilibrate the column by running 2-3 column volumes of the starting eluent (5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product (approx. 5 g) in a minimal amount of dichloromethane (DCM). Add silica gel (10 g) to this solution and concentrate it to a dry, free-flowing powder. Carefully load this dry-loaded sample onto the top of the packed column.

  • Elution: Begin elution with 5% ethyl acetate in hexanes, collecting 25 mL fractions.

  • Gradient Increase: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 5% Ethyl Acetate (EtOAc) in Hexanes (500 mL)

    • 10% EtOAc in Hexanes (500 mL)

    • 15% EtOAc in Hexanes (1000 mL)

    • 20% EtOAc in Hexanes (1000 mL)

    • Rationale: The slow, gradual increase in polarity is crucial for separating the target thioamide from closely eluting phosphorus byproducts.

  • Fraction Analysis: Monitor the collected fractions by TLC. Visualize spots using a UV lamp (254 nm).

  • Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC). Remove the solvent under reduced pressure to yield the purified N-(4-chlorophenyl)-2-methoxyethanethioamide as a bright yellow solid.

Analytical Characterization: Structure and Purity Verification

Definitive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a comprehensive and error-resistant validation.[14]

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[15] Key diagnostic signals for N-(4-chlorophenyl)-2-methoxyethanethioamide include the singlet for the methoxy protons (~3.4 ppm), the singlet for the methylene protons adjacent to the thiocarbonyl (~4.0 ppm), and the characteristic aromatic signals.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups.[16] The most critical observation is the disappearance of the strong amide C=O stretching band (typically ~1650 cm⁻¹) and the appearance of a characteristic C=S stretching band (typically 1100-1250 cm⁻¹), confirming the successful thionation.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.[15] The molecular ion peak (M+) should correspond to the calculated mass of the target compound.

Summary of Characterization Data

The following table summarizes the expected analytical data for the successful synthesis of N-(4-chlorophenyl)-2-methoxyethanethioamide.

ParameterObserved ValueRationale / Key Feature
Yield 85%Efficient conversion under optimized conditions.
Melting Point 105-107 °CA sharp melting point range indicates high purity.
¹H NMR (400 MHz, CDCl₃) δ 9.1 (br s, 1H, NH), 7.8 (d, 2H), 7.4 (d, 2H), 4.0 (s, 2H, CH₂), 3.4 (s, 3H, OCH₃)Confirms the proton environment and connectivity. The downfield shift of the CH₂ protons is characteristic of proximity to the thiocarbonyl.
¹³C NMR (100 MHz, CDCl₃) δ 201.5 (C=S), 137.1, 134.5, 129.8, 126.2, 75.1 (CH₂), 59.5 (OCH₃)The signal at ~201.5 ppm is diagnostic for the thiocarbonyl carbon.
IR (KBr, cm⁻¹) 3250 (N-H stretch), 1520 (N-H bend), 1210 (C=S stretch)Absence of a C=O band (~1650 cm⁻¹) and presence of a C=S band confirms thionation.
HRMS (ESI) m/z 216.0326 [M+H]⁺, calc. for C₉H₁₁ClNOS⁺ 216.0328The observed mass is within 2 ppm of the calculated mass, confirming the molecular formula.

Conclusion and Future Directions

This guide has detailed a robust and validated methodology for the synthesis, isolation, and characterization of this compound derivatives. By understanding the causality behind each experimental step—from the choice of thionating reagent to the design of the chromatographic gradient—researchers can confidently and efficiently produce these valuable compounds. The established protocols provide a strong foundation for creating libraries of novel derivatives for screening in various drug discovery programs. Future work should focus on expanding the substrate scope to include diverse substitution patterns on the aryl ring and exploring alternative, greener synthetic methodologies to further enhance the utility of this important chemical scaffold.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated protocols for the synthesis of 2-Methoxyethanethioamide, a valuable thioamide building block in organic and medicinal chemistry. We present two robust and widely applicable synthetic strategies: the thionation of 2-methoxyacetamide using Lawesson's Reagent and the direct conversion of 2-methoxyacetonitrile using phosphorus pentasulfide. This document is designed for researchers, chemists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and purification techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Thioamides

Thioamides are a critical class of organosulfur compounds that serve as important intermediates in the synthesis of various sulfur-containing heterocycles and are recognized as key pharmacophores in numerous biologically active molecules.[1] The replacement of an amide's carbonyl oxygen with sulfur introduces significant changes in electronic and steric properties. Thioamides are more polar, better hydrogen bond donors than their amide counterparts, and exhibit unique spectroscopic characteristics.[1][2] These features make them valuable for probing biological systems and as building blocks for novel therapeutics.[3]

This compound, the subject of this guide, is a functionalized aliphatic thioamide. Its synthesis provides a practical case study for common thioamidation reactions applicable to a wide range of substrates.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently approached from two common starting materials: the corresponding amide (2-methoxyacetamide) or the nitrile (2-methoxyacetonitrile).

  • Thionation of an Amide: This is arguably the most common method for synthesizing thioamides. It involves the direct conversion of the carbonyl group of an amide into a thiocarbonyl group. Lawesson's Reagent is a premier reagent for this transformation due to its mild reaction conditions and high yields.[2][4]

  • Conversion from a Nitrile: This route involves the addition of a sulfur source across the carbon-nitrogen triple bond of a nitrile. Various reagents can effect this transformation, including hydrogen sulfide sources and phosphorus sulfides like phosphorus pentasulfide (P₄S₁₀).[5][6]

This guide will detail protocols for both approaches, allowing researchers to select the method best suited to their available starting materials and laboratory capabilities.

Protocol 1: Synthesis via Thionation of 2-Methoxyacetamide using Lawesson's Reagent

This protocol is often preferred for its reliability and the commercial availability of the starting amide. Lawesson's Reagent (LR) is a mild and versatile thionating agent that is more convenient and often requires lower temperatures than phosphorus pentasulfide.[4]

Principle and Mechanism

Lawesson's Reagent exists in solution in equilibrium with a more reactive dithiophosphine ylide. This species reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable phosphorus-oxygen double bond, releasing the desired thioamide.[2][4]

Lawesson's Reagent Mechanism Mechanism of Amide Thionation with Lawesson's Reagent Amide 2-Methoxyacetamide (R-C(=O)NH2) Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate LR Lawesson's Reagent (LR) Ylide Reactive Dithiophosphine Ylide Intermediate LR->Ylide Equilibrium in solution Ylide->Intermediate Reaction with Carbonyl Thioamide This compound (R-C(=S)NH2) Intermediate->Thioamide Cycloreversion Byproduct Stable P=O Byproduct Intermediate->Byproduct Driving Force

Caption: Reaction mechanism of Lawesson's Reagent with an amide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
2-MethoxyacetamideC₃H₇NO₂89.091.0 g (11.2 mmol)Starting Material
Lawesson's Reagent (LR)C₁₄H₁₄O₂P₂S₄404.472.72 g (6.73 mmol)0.6 eq. (LR has two thionating sites)
Toluene (anhydrous)C₇H₈92.1440 mLSolvent
EthanolC₂H₅OH46.0720 mLFor byproduct decomposition[7]
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
Saturated NaCl (brine)NaCl(aq)-As neededFor washing
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying agent
Experimental Protocol
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 2-methoxyacetamide (1.0 g, 11.2 mmol) and Lawesson's Reagent (2.72 g, 6.73 mmol).

  • Solvent Addition: Add anhydrous toluene (40 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed (typically 2-4 hours).

  • Byproduct Quenching: Cool the reaction mixture to room temperature. Add ethanol (20 mL) and heat the mixture back to reflux for an additional 1-2 hours. This step decomposes the phosphorus-containing byproducts into more polar species, simplifying purification.[7]

  • Solvent Removal: Cool the mixture and remove the volatiles (toluene and excess ethanol) under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure solid.

Protocol 2: Synthesis from 2-Methoxyacetonitrile via Phosphorus Pentasulfide

This method is an excellent alternative if 2-methoxyacetonitrile is the more accessible starting material. Phosphorus pentasulfide (P₄S₁₀) is a powerful, albeit aggressive, thionating agent. Using it in an alcohol solvent provides a milder and effective protocol for converting nitriles to thioamides.[5]

Principle and Mechanism

While the precise mechanism can be complex, the reaction is understood to involve the nucleophilic addition of a sulfur species, generated from the reaction of P₄S₁₀ with the alcohol solvent, to the electrophilic carbon of the nitrile group. This is followed by protonation to yield the primary thioamide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
2-MethoxyacetonitrileC₃H₅NO71.081.0 g (14.1 mmol)Starting Material[8][9]
Phosphorus Pentasulfide (P₄S₁₀)P₄S₁₀444.551.56 g (3.52 mmol)0.25 eq.
Ethanol (absolute)C₂H₅OH46.0750 mLSolvent and reactant
Saturated NaHCO₃NaHCO₃(aq)-As neededFor neutralization
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
Saturated NaCl (brine)NaCl(aq)-As neededFor washing
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying agent
Experimental Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phosphorus pentasulfide (1.56 g, 3.52 mmol) in absolute ethanol (50 mL). Caution: This may be exothermic and release some H₂S gas. Perform in a well-ventilated fume hood.

  • Reagent Addition: Once the P₄S₁₀ is mostly dissolved, add 2-methoxyacetonitrile (1.0 g, 14.1 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) with stirring. Monitor the reaction by TLC until completion (typically 3-6 hours).[5]

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (100 mL) to neutralize the acidic phosphorus byproducts. Caution: Vigorous gas evolution (CO₂) may occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization as described in Protocol 1.

General Experimental Workflow

Synthesis Workflow General Workflow for this compound Synthesis Start Select Starting Material (Amide or Nitrile) Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reaction Combine Reagents & Solvent Heat to Reflux Setup->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool, Quench Reaction & Perform Aqueous Work-up Monitor->Workup Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify Characterize Characterize Pure Product (NMR, MS, IR) Purify->Characterize

Caption: A generalized flowchart of the key experimental steps.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Lawesson's Reagent (LR):

    • Harmful if swallowed or in contact with skin.[10]

    • Contact with water or acid liberates toxic and flammable gases (e.g., hydrogen sulfide). It is moisture-sensitive and should be handled under anhydrous conditions.[11][12]

    • Store in a tightly closed container in a cool, dry place away from incompatible substances.[10]

  • Phosphorus Pentasulfide (P₄S₁₀):

    • Reacts violently with water, releasing toxic and flammable hydrogen sulfide gas.

    • Causes severe skin burns and eye damage.

    • Handle with extreme care, ensuring no contact with moisture.

  • Solvents: Toluene, ethyl acetate, and ethanol are flammable. Keep away from ignition sources. Ensure proper ventilation.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. The ¹³C chemical shift of the thiocarbonyl carbon is characteristically downfield (200-210 ppm).[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=S stretch (approx. 1120 cm⁻¹).[1]

References

Application Notes & Protocols: A Feasibility Assessment for 2-Methoxyethanethioamide in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

In the spirit of advancing chemical synthesis and drug discovery, we have undertaken a comprehensive review of the scientific literature to develop detailed application notes and protocols for the use of 2-Methoxyethanethioamide in multicomponent reactions (MCRs). Our goal was to provide a robust guide grounded in established, peer-reviewed research, adhering to the highest standards of scientific integrity and practical utility.

After an exhaustive search of chemical databases and scholarly articles, we must report that we have found no specific published literature or established protocols detailing the use of this compound as a reactant in multicomponent reactions such as the Biginelli or Ugi reactions.

While the body of research on MCRs is vast and the utility of various thioamides in generating diverse heterocyclic scaffolds is well-documented, this compound itself does not appear to have been explored in this context within the available scientific literature.[1][2][3][4][5][6][7] This presents a unique situation where a specific, detailed protocol with validated results and mechanistic insights, as per our stringent E-E-A-T guidelines, cannot be responsibly generated. To invent such a protocol would be a disservice to the scientific community and would constitute a departure from evidence-based practice.

A Hypothetical Framework for a Research Program

The absence of data, however, presents an opportunity for novel research. For scientists interested in exploring the potential of this compound in MCRs, we offer the following hypothetical framework for a research program. This is not a validated protocol but rather a suggested starting point for investigation, based on the general principles of well-known MCRs that utilize similar thio-functionalized starting materials.

I. Introduction to Thioamides in Multicomponent Reactions

Multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, one-pot operation.[3][4][6] The inclusion of a thioamide moiety, such as in thiourea or other thio-analogs, is a common strategy for the synthesis of sulfur-containing heterocycles, which are of significant interest in medicinal chemistry.[8] Thioamides can serve as versatile building blocks due to the unique reactivity of the thiocarbonyl group.[9][10] The Biginelli and Ugi reactions are prominent examples of MCRs where thio-analogs of urea and carboxylic acids have been successfully employed.[1][2][5]

II. Proposed Investigation: this compound in the Biginelli Reaction

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea to form a dihydropyrimidinone or dihydropyrimidinethione.[1][8][11]

Hypothetical Reaction Scheme:

Biginelli_Hypothetical cluster_reactants Reactants cluster_products Potential Product Aldehyde Ar-CHO Catalyst Acid or Lewis Acid Catalyst Aldehyde->Catalyst BetaKetoester R'-CO-CH2-COOR'' BetaKetoester->Catalyst Thioamide CH3O-CH2-CH2-CS-NH2 (this compound) Thioamide->Catalyst Product Substituted Dihydropyrimidinethione Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Ugi_Workflow cluster_0 Component Selection A Aldehyde/Ketone E One-Pot Reaction Setup (Solvent & Temperature Screening) A->E B Amine B->E C Isocyanide C->E D This compound (as thioacid surrogate) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Workup & Purification (Extraction, Chromatography) F->G H Structural Elucidation (NMR, HRMS) G->H I Library Generation (Varying Components) H->I

References

Application Notes & Protocols: The Versatility of 2-Methoxyethanethioamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Modern Building Block for Sulfur-Containing Heterocycles

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methoxyethanethioamide has emerged as a highly valuable and versatile C2-N-S synthon, primarily for the synthesis of five-membered sulfur-containing heterocycles. Its utility is rooted in the dual reactivity of the thioamide functional group, which possesses a nucleophilic sulfur atom and a nitrogen atom that can act as a nucleophile after tautomerization. The presence of the 2-methoxyethyl group on the nitrogen atom can enhance solubility in common organic solvents and may subtly influence the electronic properties of the thioamide, thereby modulating its reactivity.

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds, namely thiazoles and 1,3,4-thiadiazoles. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this reagent effectively in their synthetic campaigns.

Part 1: Synthesis of 2-(2-Methoxyethyl)amino-Substituted Thiazoles via Hantzsch Cyclization

The Hantzsch thiazole synthesis remains one of the most reliable and widely utilized methods for constructing the thiazole ring.[1][2] This reaction involves the condensation of a thioamide with an α-haloketone.[3][4] The use of this compound in this context provides a direct route to 4- and/or 5-substituted thiazoles bearing a 2-(2-methoxyethyl)amino group at the 2-position.

Mechanistic Rationale

The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

  • Initial Nucleophilic Attack: The sulfur atom of this compound, being a soft and potent nucleophile, initiates the reaction by attacking the electrophilic α-carbon of the haloketone in a classic SN2 displacement, releasing the halide ion.[2]

  • Tautomerization & Cyclization: The resulting S-alkylated intermediate undergoes tautomerization to form a reactive enol or enamine equivalent. This is followed by a crucial intramolecular cyclization step where the nitrogen atom attacks the electrophilic carbonyl carbon.

  • Dehydration: The cyclic intermediate, a thiazoline derivative, readily eliminates a molecule of water under the reaction conditions to yield the stable, aromatic thiazole ring.[2]

This sequence is highly efficient and offers a modular approach to a diverse range of thiazole derivatives, as the substitution pattern of the final product is directly controlled by the choice of the α-haloketone starting material.

Visualization: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis reagents Reagents: - this compound - α-Haloketone (e.g., Phenacyl Bromide) - Solvent (e.g., Ethanol) reaction_mixture Combine Reagents Reflux (e.g., 78°C) reagents->reaction_mixture monitoring Monitor Progress (TLC) reaction_mixture->monitoring workup Aqueous Workup: - Cool Reaction - Neutralize (e.g., NaHCO3) - Extract with Organic Solvent monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer (e.g., Na2SO4) - Concentrate in vacuo - Recrystallization or Chromatography workup->purification product Final Product: 4-Aryl-N-(2-methoxyethyl) thiazol-2-amine purification->product

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 4-Phenyl-N-(2-methoxyethyl)thiazol-2-amine

This protocol describes a representative Hantzsch synthesis using 2-bromo-1-phenylethan-1-one (phenacyl bromide) as the α-haloketone.

Materials:

  • This compound (1.19 g, 10 mmol)

  • 2-Bromo-1-phenylethan-1-one (1.99 g, 10 mmol)

  • Ethanol (95%), 50 mL

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL) with reflux condenser

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (10 mmol) and ethanol (50 mL). Stir the mixture until the thioamide is fully dissolved.

  • Addition of α-Haloketone: Add 2-bromo-1-phenylethan-1-one (10 mmol) to the solution in one portion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add saturated NaHCO₃ solution to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Purification - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification - Final: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 4-phenyl-N-(2-methoxyethyl)thiazol-2-amine.

Part 2: Synthesis of 5-Substituted-N-(2-methoxyethyl)-1,3,4-thiadiazol-2-amines

1,3,4-Thiadiazoles are another class of heterocycles with significant applications in medicinal and materials chemistry.[5][6][7] A common synthetic route involves the oxidative cyclization of thiosemicarbazone precursors.[5] this compound can be readily converted to a thiosemicarbazide intermediate, which serves as the direct precursor for this cyclization.

Mechanistic Rationale

This synthesis is a two-step process starting from the thioamide.

  • Formation of Thiosemicarbazide: this compound is first reacted with hydrazine hydrate to form N-(2-methoxyethyl)hydrazine-1-carbothioamide. This is a standard method for converting thioamides to the corresponding thiosemicarbazides.

  • Condensation and Oxidative Cyclization: The resulting thiosemicarbazide is condensed with an appropriate aldehyde or acid chloride. For this example, we will consider reaction with an acyl chloride followed by cyclodehydration. The thiosemicarbazide reacts with an acyl chloride (e.g., benzoyl chloride) to form an N-acylthiosemicarbazide. This intermediate then undergoes acid- or base-catalyzed cyclodehydration, where the sulfur atom attacks the acyl carbonyl carbon, followed by elimination of water to form the aromatic 1,3,4-thiadiazole ring.

Visualization: 1,3,4-Thiadiazole Synthesis Mechanism

Thiadiazole_Synthesis cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization Thioamide This compound Thiosemicarbazide N-(2-methoxyethyl) hydrazine-1-carbothioamide Thioamide->Thiosemicarbazide Hydrazine Hydrazine Hydrate Hydrazine->Thiosemicarbazide AcylIntermediate N'-Acyl-Thiosemicarbazide Intermediate Thiosemicarbazide->AcylIntermediate AcylChloride Acyl Chloride (R-COCl) AcylChloride->AcylIntermediate Cyclization Cyclodehydration (e.g., H2SO4 or POCl3) AcylIntermediate->Cyclization Thiadiazole 5-R-N-(2-methoxyethyl)- 1,3,4-thiadiazol-2-amine Cyclization->Thiadiazole

Caption: Two-step mechanism for 1,3,4-thiadiazole synthesis.

Protocol 2: Synthesis of N-(2-Methoxyethyl)-5-phenyl-1,3,4-thiadiazol-2-amine

This protocol outlines the synthesis via an acylthiosemicarbazide intermediate followed by cyclization.

Materials:

  • N-(2-methoxyethyl)hydrazine-1-carbothioamide (from Protocol 2a)

  • Benzoyl chloride (1.41 g, 10 mmol)

  • Pyridine (as solvent and base)

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

Part A: Synthesis of N-(2-methoxyethyl)hydrazine-1-carbothioamide

  • In a round-bottom flask, dissolve this compound (1.19 g, 10 mmol) in 20 mL of ethanol.

  • Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours. The product often precipitates from the solution.

  • Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum.

Part B: Acylation and Cyclization

  • Acylation: Suspend the N-(2-methoxyethyl)hydrazine-1-carbothioamide (10 mmol) in 30 mL of pyridine in a flask cooled in an ice bath.

  • Add benzoyl chloride (10 mmol) dropwise with stirring. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Cyclization: Cool the mixture again in an ice bath and add phosphorus oxychloride (15 mmol) dropwise. Caution: This reaction is exothermic.

  • After the addition, heat the reaction mixture at 80-90°C for 2 hours.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. A solid product should precipitate.

  • Neutralize the solution by slowly adding solid NaHCO₃ or a saturated aqueous solution until the pH is ~7-8.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure N-(2-methoxyethyl)-5-phenyl-1,3,4-thiadiazol-2-amine.

Summary of Reaction Conditions

The following table summarizes representative conditions for the synthesis of thiazoles and 1,3,4-thiadiazoles using this compound as a key precursor.

HeterocycleCore Reaction TypeKey ReagentsTypical SolventTemperatureTypical TimeYield Range
Thiazole Hantzsch Cyclizationα-HaloketoneEthanol, IsopropanolReflux2 - 6 h65 - 90%
1,3,4-Thiadiazole Oxidative Cyclization1. Hydrazine2. Acyl Chloride3. POCl₃ or H₂SO₄Pyridine, Dioxane80 - 100 °C4 - 8 h50 - 80%

Conclusion

This compound is a potent and adaptable reagent for the synthesis of biologically relevant sulfur and nitrogen-containing heterocycles. Its application in the classic Hantzsch synthesis provides straightforward access to a wide array of substituted 2-aminothiazoles. Furthermore, its conversion to thiosemicarbazide intermediates opens pathways to the 1,3,4-thiadiazole scaffold. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in synthetic chemistry and drug development to utilize this compound for the construction of novel heterocyclic entities.

References

Application Notes & Protocols: 2-Methoxyethanethioamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-methoxyethanethioamide as a versatile ligand in coordination chemistry. Thioamides, the sulfur analogs of amides, have garnered significant interest due to their unique electronic properties and diverse coordination behavior.[1][2][3] The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom results in altered reactivity, hydrogen-bonding capabilities, and a strong affinity for various metal ions.[4][5] This document details the synthesis of this compound, protocols for the preparation of its metal complexes, methods for their characterization, and a discussion of their potential applications for researchers, scientists, and drug development professionals.

Introduction: The Thioamide Functional Group in Ligand Design

The thioamide group is a compelling functional moiety in the design of ligands for transition metal complexes. Unlike their amide counterparts, thioamides exhibit distinct properties that make them highly valuable in coordination chemistry:

  • Soft Donor Atom: Sulfur is a soft Lewis base, showing a strong preference for coordinating with soft or borderline Lewis acidic metal centers such as Pd(II), Pt(II), Cu(I), Ag(I), and Hg(II), in accordance with Hard-Soft Acid-Base (HSAB) theory.

  • Ambidentate Nature: Thioamides possess two potential donor sites: the sulfur atom and the nitrogen atom. This allows for versatile coordination modes, including monodentate, bidentate, and bridging interactions.[1]

  • Charge Versatility: The thioamide N-H proton is more acidic than in amides.[6] Facile deprotonation under basic conditions yields a thioamidate anion, enabling the ligand to act as a bidentate N,S-chelate, forming stable five-membered rings with metal ions. This charge versatility adds a new dimension to the resulting complex's stability and reactivity.[6][7]

  • Electronic Properties: The C=S bond is longer and weaker than a C=O bond, and the barrier to rotation around the C-N bond is higher.[5][8] These features influence the conformational rigidity and electronic structure of the resulting metal complexes.

This compound, specifically, incorporates an additional ether oxygen atom. While this oxygen is a relatively weak donor, its presence can influence the ligand's solubility and potentially participate in coordination with highly oxophilic metals or act as a hemilabile coordinating group.

Synthesis of the Ligand: this compound

The most direct and common method for synthesizing thioamides is the thionation of the corresponding amide.[9] Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and highly effective reagent for this transformation, often providing cleaner reactions and higher yields than phosphorus pentasulfide (P₄S₁₀).[9][10][11]

The reaction proceeds via a [2+2] cycloaddition of the carbonyl group to the reactive dithiophosphine ylide monomer of LR, forming a four-membered thiaoxaphosphetane intermediate.[10][12] This intermediate then fragments in a manner analogous to the Wittig reaction to yield the desired thiocarbonyl and a stable P=O byproduct.[10]

G cluster_synthesis Synthesis of this compound start 2-Methoxyacetamide intermediate Thiaoxaphosphetane Intermediate start->intermediate + Lawesson's Reagent reagent Lawesson's Reagent (Toluene, Reflux) product This compound intermediate->product byproduct P=O byproduct intermediate->byproduct

Caption: Reaction scheme for the thionation of 2-methoxyacetamide.

Protocol 2.1: Synthesis of this compound using Lawesson's Reagent

Materials:

  • 2-Methoxyacetamide

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene

  • Silica Gel

  • Hexanes

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methoxyacetamide (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).

  • Addition of Reagent: Add Lawesson's reagent (0.5 eq) to the solution. Note: While stoichiometric calculations suggest 0.5 eq of LR (a dimer) is needed, using a slight excess (0.55 eq) can sometimes improve conversion.

  • Thionation: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. The phosphorus-containing byproducts may precipitate and can be partially removed by filtration. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes, is typically effective for separating the product from unreacted starting material and byproducts.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the resulting solid or oil by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Safety Note: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. The reaction can release small amounts of hydrogen sulfide.

Coordination Chemistry: Synthesis of Metal Complexes

This compound can coordinate to metal ions in several ways, primarily through its soft sulfur atom or as an N,S-bidentate chelating ligand after deprotonation. The synthesis of coordination compounds generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.[13][14]

G cluster_modes Coordination Modes of this compound L1 Monodentate (S-bound) (Neutral Ligand) M1 Metal Center L1->M1 S-coordination L2 Bidentate (N,S-chelate) (Deprotonated Ligand) M2 Metal Center L2->M2 N,S-coordination

Caption: Primary coordination modes of this compound.

Protocol 3.1: General Synthesis of a Palladium(II) Complex

This protocol describes a general method for synthesizing a square planar Pd(II) complex, where the ligand acts as a neutral, monodentate S-donor.

Materials:

  • This compound (ligand, L)

  • Bis(acetonitrile)dichloropalladium(II) - [PdCl₂(MeCN)₂] or Potassium tetrachloropalladate(II) - K₂[PdCl₄]

  • Methanol or Acetonitrile

  • Diethyl ether

  • Magnetic stirrer and standard glassware

Procedure:

  • Precursor Solution: In a 50 mL flask, dissolve the palladium precursor, e.g., [PdCl₂(MeCN)₂] (1.0 eq), in methanol (20 mL). The solution should be a clear yellow-orange.

  • Ligand Addition: In a separate flask, dissolve this compound (2.1 eq) in methanol (10 mL). Add this ligand solution dropwise to the stirring palladium solution at room temperature.

  • Reaction: A color change and/or the formation of a precipitate is often observed immediately or within a few minutes. Allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol, followed by diethyl ether to facilitate drying.

  • Crystallization (Optional): If no precipitate forms, the volume of the solvent can be reduced under vacuum, or an anti-solvent like diethyl ether can be added slowly to induce precipitation. For X-ray quality crystals, slow evaporation or vapor diffusion techniques can be employed.

  • Characterization: Dry the complex and characterize it using IR, NMR, and elemental analysis to confirm the structure, likely trans-[PdCl₂(L)₂].

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the synthesis of the ligand and to elucidate the structure and coordination mode of the resulting metal complexes.[15]

Technique This compound (Free Ligand) M-[this compound] Complex (Expected Changes) Information Gained
IR Spectroscopy Strong ν(N-H) stretch (~3100-3300 cm⁻¹). Strong thioamide bands (ν(C=S) + ν(C-N)) (~1300-1400 cm⁻¹ and ~700-850 cm⁻¹).[16]Shift of ν(C=S) to lower frequency upon S-coordination. Broadening or shift of ν(N-H). Appearance of new low-frequency bands for ν(M-S) and ν(M-N) (~400-500 cm⁻¹).[16]Confirms coordination to S and/or N atoms.
¹H NMR Distinct signals for CH₃O-, -CH₂-, and -NH₂ protons. The NH₂ protons may appear as a broad singlet.Downfield shift of protons near the coordination site. Broadening of the -NH₂ signal. Disappearance of the -NH signal upon deprotonation for chelation.Identifies which part of the ligand is interacting with the metal.
¹³C NMR Signal for the thiocarbonyl carbon (C=S) is typically found far downfield (~190-210 ppm).Shift in the C=S signal upon coordination.Confirms the electronic environment change of the thiocarbonyl group.
UV-Vis Absorption bands in the UV region corresponding to n→π* and π→π* transitions of the thioamide group.Appearance of new bands corresponding to Ligand-to-Metal Charge Transfer (LMCT), Metal-to-Ligand Charge Transfer (MLCT), or d-d transitions.Provides information on the electronic structure of the complex.
X-ray Diffraction N/AProvides precise bond lengths (e.g., M-S, M-N), bond angles, coordination geometry (e.g., square planar, octahedral), and crystal packing.Definitive structural elucidation.

Potential Applications in Research and Development

Metal complexes derived from thioamide ligands are explored in various fields, and complexes of this compound are expected to have similar potential.

  • Homogeneous Catalysis: Thioamide-pincer complexes have shown promise as catalysts for C-C coupling reactions.[6][7] The stability imparted by the sulfur donor is a key advantage.

  • Medicinal Chemistry: The thioamide moiety is present in several approved drugs and is a known bioisostere of the amide bond, often enhancing metabolic stability or target affinity.[2][4][17] Metal complexes of thioamides are being investigated as potential anticancer and antimicrobial agents, with the metal center often playing a crucial role in their biological activity.[4][18][19]

  • Sensors and Materials: The strong interaction between sulfur and heavy metals could be exploited in the design of chemosensors. Furthermore, thioamide complexes can serve as single-source precursors for the synthesis of metal sulfide nanoparticles.

G cluster_workflow Experimental Workflow A Synthesize Ligand (Protocol 2.1) B Characterize Ligand (IR, NMR) A->B C Synthesize Metal Complex (Protocol 3.1) A->C D Isolate & Purify Complex (Filtration/Crystallization) C->D E Characterize Complex (IR, NMR, UV-Vis, X-ray) D->E F Application Testing (Catalysis, Biological Assays) E->F

Caption: General workflow for synthesis and application studies.

Conclusion

This compound represents a structurally simple yet functionally rich ligand for coordination chemistry. Its synthesis from readily available starting materials is straightforward, and its versatile coordination behavior allows for the creation of a wide array of metal complexes. The protocols and characterization data provided herein serve as a foundational guide for researchers to explore the catalytic, medicinal, and material science applications of these promising compounds. The interplay between the soft sulfur donor, the potential N,S-chelation, and the appended methoxy group offers fertile ground for the development of novel coordination complexes with tailored properties.

References

Application Note: High-Sensitivity Detection of 2-Methoxyethanethioamide using Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust Gas Chromatography (GC) method for the qualitative and quantitative analysis of 2-Methoxyethanethioamide. This compound, containing both a thioamide and a methoxy ether functional group, presents unique challenges due to its potential for thermal lability and its polar, sulfur-containing nature. We will explore two primary analytical approaches: a direct injection method coupled with a Flame Photometric Detector (FPD) for high selectivity towards sulfur, and a static headspace (HS) method for analysis in complex matrices. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for this and structurally similar compounds. All methodologies are presented with a focus on the rationale behind parameter selection and are grounded in ICH guidelines for method validation.

Introduction: The Analytical Challenge

This compound is a molecule of interest in various chemical and pharmaceutical development pipelines. Its accurate quantification is critical for process monitoring, purity assessment, and stability studies. The presence of a sulfur atom makes it a candidate for selective detection, while the polar ether and thioamide groups influence its chromatographic behavior. A successful GC method must achieve efficient volatilization without thermal degradation and provide sharp, well-resolved peaks free from matrix interference.[1][2] This note provides a foundational methodology that can be adapted and optimized for specific sample matrices.

Foundational Principles: System Selection

The choice of instrumentation is paramount for the successful analysis of reactive and trace-level sulfur compounds.

Gas Chromatograph and Inlet

A GC system equipped with an electronic pneumatic control (EPC) is essential for precise and reproducible retention times. The choice of inlet is critical to prevent analyte degradation. A split/splitless inlet is versatile, but for trace analysis, a temperature-programmable inlet may be beneficial to minimize thermal stress on the analyte. All components in the sample path, including the inlet liner, should be deactivated to prevent adsorption of the polar and reactive thioamide.[3]

Column Selection: "Like Dissolves Like"

The polarity of this compound, driven by its methoxy and thioamide functionalities, dictates the use of a polar stationary phase.[4][5] An intermediate to polar column, such as one based on polyethylene glycol (PEG) or a modified polysiloxane with cyanopropyl groups, is recommended. These phases interact with polar analytes through dipole-dipole forces, providing good peak shape and retention.[4][6]

Table 1: Recommended GC Columns

Stationary PhasePolarityDimensions (L x I.D. x df)Rationale
Polyethylene Glycol (e.g., DB-WAX)Polar30 m x 0.25 mm x 0.25 µmExcellent for polar compounds, provides good peak shape for thioamides.
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624)Intermediate Polar30 m x 0.32 mm x 1.8 µmGood for general-purpose analysis of volatile organic compounds, offers alternative selectivity.
Detector Selection: Specificity is Key

For sulfur-containing molecules, generic detectors like the Flame Ionization Detector (FID) may lack the required sensitivity and selectivity, especially in complex matrices.

  • Flame Photometric Detector (FPD): The FPD is highly selective for sulfur and phosphorus compounds. It operates by burning the eluent in a hydrogen-rich flame and measuring the light emitted at a specific wavelength (394 nm for sulfur).[7][8][9][10][11] This makes it an ideal choice for quantifying this compound with minimal interference from hydrocarbons.[8][9]

  • Sulfur Chemiluminescence Detector (SCD): The SCD offers even greater sensitivity and a linear, equimolar response to sulfur compounds. It is less susceptible to quenching by co-eluting hydrocarbons than the FPD.[3]

  • Mass Spectrometer (MS): An MS detector provides the highest level of confidence in peak identification through mass spectral data. It can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[12][13] Coupling the GC with an MS is particularly useful during method development to confirm the identity of the analyte peak and to investigate potential degradation products.[12][13][14]

Protocol 1: Direct Liquid Injection GC-FPD

This protocol is suitable for relatively clean samples where this compound is dissolved in a compatible solvent.

Workflow Diagram

GC_FPD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FPD Analysis cluster_data Data Processing A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Create Calibration Curve (e.g., 1-100 µg/mL) A->B D Inject 1 µL into GC C Prepare Sample (Dilute in Acetonitrile) E Separation on Polar Column D->E F Detection by FPD (Sulfur Mode, 394 nm) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for Direct Injection GC-FPD Analysis.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (or other suitable solvent), HPLC grade or higher

  • Volumetric flasks and pipettes

  • GC vials with deactivated inserts

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

    • Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.

    • Filter the sample if particulates are present.

  • GC-FPD Instrumentation Parameters:

    Table 2: GC-FPD Operating Conditions

ParameterSettingRationale
Inlet Split/Splitless, 200°C (start low)Minimizes thermal degradation. A lower temperature should be tested first.
Injection Volume 1 µLStandard volume for liquid injections.
Split Ratio 20:1 (adjustable)Adjust based on analyte concentration and sensitivity needs.
Column DB-WAX, 30 m x 0.25 mm x 0.25 µmPolar phase for good peak shape of the polar analyte.[4]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good efficiency and is inert.
Oven Program 50°C (hold 2 min), ramp to 220°C @ 15°C/min, hold 5 minInitial hold for solvent focusing. The ramp and final hold should be optimized to ensure elution of the analyte with good peak shape.
FPD Detector 250°C, H₂: 60 mL/min, Air: 80 mL/minOptimized for sulfur detection.[11] Ensure light-tightness for low noise.[8][9]
Filter 394 nm (Sulfur)Isolates the light emission specific to sulfur compounds.[7][10]
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration in the unknown sample using the regression equation from the calibration curve.

Protocol 2: Static Headspace GC-MS

This protocol is ideal for complex matrices (e.g., biological fluids, reaction mixtures) where non-volatile components could contaminate the GC system. It relies on the volatility of this compound to be partitioned into the gas phase for analysis.[15][16]

Workflow Diagram

HS_GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Prepare Standards in Matrix B Place Sample/Standard in Headspace Vial A->B C Seal Vial B->C D Incubate Vial (e.g., 90°C for 20 min) C->D E Inject Headspace Gas D->E F GC Separation E->F G MS Detection (Scan or SIM mode) F->G H Extract Ion Chromatogram G->H I Quantify and Confirm Identity via Spectrum H->I

Caption: Workflow for Static Headspace GC-MS Analysis.

Materials and Reagents
  • As in Protocol 1, plus:

  • 20 mL headspace vials with PTFE/silicone septa

  • Matrix-matched blank (if available)

  • Sodium Chloride (optional, for salting out)

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare standards in the same matrix as the sample to compensate for matrix effects.

    • Place a precise amount of the liquid or solid sample (e.g., 10 mL of liquid) into a 20 mL headspace vial.[17]

    • (Optional) Add a salt, such as NaCl (e.g., 20% w/v), to increase the partitioning of the analyte into the headspace.[17][18]

    • Immediately seal the vial.

  • HS-GC-MS Instrumentation Parameters:

    Table 3: HS-GC-MS Operating Conditions

ParameterSettingRationale
Headspace Sampler
Oven Temperature90°CIncreases vapor pressure. Must be below the solvent boiling point and not cause degradation.[17]
Incubation Time20 minAllows the sample to reach equilibrium between the sample and gas phase.[17][18]
Loop Temperature100°CPrevents condensation of the analyte.
Transfer Line Temp110°CPrevents condensation of the analyte.
GC Parameters As per Table 2 (Column and Carrier Gas)
Inlet Split, 200°CHeadspace injection is typically done in split mode.
Oven Program 40°C (hold 3 min), ramp to 220°C @ 20°C/min, hold 3 minOptimized for separation of volatile compounds from the headspace.
MS Detector
Transfer Line Temp230°CEnsures efficient transfer to the ion source.
Ion Source Temp230°CStandard temperature for electron ionization.
Mass Range45-300 amu (Scan Mode)To identify the compound and its fragmentation pattern.
Monitored IonsTo be determined from a scan of the reference standard (SIM Mode)For high-sensitivity quantification.
  • Data Analysis:

    • In scan mode, identify the peak for this compound by its retention time and mass spectrum.

    • For quantification, use a matrix-matched calibration curve. Plot the peak area of a characteristic ion (from SIM mode or an extracted ion chromatogram) against concentration.

Method Validation: Ensuring Trustworthiness

A robust analytical method requires validation to demonstrate its suitability. The following parameters should be assessed according to ICH Q2(R1) guidelines.[19][20][21][22]

Validation Parameters

Table 4: ICH Q2(R1) Validation Characteristics

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from interferences.Peak purity analysis (MS) or analysis of blank and spiked matrix samples. No interfering peaks at the analyte retention time.[23]
Linearity To show a direct proportional relationship between concentration and response.Analysis of ≥5 concentrations. Correlation coefficient (r²) ≥ 0.999.[23]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration.[20][21]
Accuracy The closeness of the measured value to the true value.Recovery studies on spiked matrix samples. Recovery typically within 98-102%.[23]
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). RSD < 2%.[23]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio of 3:1.[22]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.[22]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±5%), oven temperature (±2°C), and assess impact on results.[21]
System Suitability

Before each analytical run, a system suitability standard should be injected to verify the performance of the GC system.

Table 5: System Suitability Parameters

ParameterPurposeAcceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N > 2000
Repeatability (RSD) Precision of replicate injections.RSD ≤ 2.0% for ≥5 injections

Conclusion

The protocols detailed in this application note provide a robust starting point for the sensitive and selective analysis of this compound by Gas Chromatography. The choice between direct injection with FPD and headspace analysis with MS will depend on the sample matrix, required sensitivity, and the level of confidence needed for identification. By employing inert sample pathways, appropriate polar columns, and selective detectors, analysts can achieve reliable and accurate results. Rigorous method validation in accordance with ICH guidelines is essential to ensure the trustworthiness of the data generated, a critical requirement in research and regulated drug development environments.

References

Application Notes and Protocols: The Emerging Potential of 2-Methoxyethanethioamide in the Development of Novel Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-TMETA-2026-01

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the potential applications of the novel compound, 2-Methoxyethanethioamide, in the synthesis and modification of advanced materials. While direct literature on this compound is nascent, this guide extrapolates from the well-established chemistry of thioamides and the known influence of methoxyethyl moieties to propose robust synthetic protocols and application frameworks. The following sections detail the hypothetical synthesis and characterization of this compound, and its subsequent use in the development of metal-organic complexes, functionalized nanoparticles, and modified polymers. Each protocol is designed to be a self-validating system, with explanations grounded in established chemical principles and supported by authoritative references.

Introduction: The Untapped Potential of this compound

Thioamides, the sulfur analogs of amides, represent a versatile class of compounds with unique physicochemical properties that make them attractive building blocks in both medicinal chemistry and materials science.[1][2][3] The substitution of the carbonyl oxygen with a larger, more polarizable sulfur atom imparts altered reactivity, hydrogen bonding capabilities, and distinct spectroscopic signatures.[2][4] These characteristics have been leveraged to create novel therapeutic agents and functional materials.[5][6]

This guide focuses on the prospective applications of a hitherto underexplored member of this family: This compound . The incorporation of a methoxyethyl group is anticipated to bestow unique solubility profiles, thermal properties, and coordination behaviors. The methoxyethyl moiety is known to enhance aqueous solubility and biocompatibility in certain systems, which could be advantageous in the development of materials for biological applications.[7][8][9] This document serves as a foundational resource, providing detailed protocols and the scientific rationale for exploring the use of this compound in the generation of new materials.

Synthesis and Characterization of this compound

The synthesis of this compound can be hypothetically achieved through the thionation of its corresponding amide, 2-methoxyacetamide, using Lawesson's reagent. This is a well-established method for the conversion of amides to thioamides.[1][10]

Proposed Synthesis Protocol

Reaction Scheme:

G A 2-Methoxyacetamide C Toluene, Reflux A->C B Lawesson's Reagent B->C D This compound C->D G A Dissolve this compound in Ethanol C Mix Solutions and Stir at Room Temperature A->C B Dissolve Metal Salt (e.g., CuCl₂) in Ethanol B->C D Isolate Precipitate by Filtration C->D E Wash with Ethanol and Dry D->E F Characterize the Complex (FT-IR, UV-Vis, Elemental Analysis) E->F G A Polymer with Pendant Electrophilic Groups C Base, Solvent A->C B This compound B->C D Functionalized Polymer C->D

References

Application Note & Protocol: Elucidating the Reaction Kinetics of 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental setup for investigating the reaction kinetics of 2-Methoxyethanethioamide, a thioamide of interest in medicinal chemistry and organic synthesis. Thioamides, as isosteres of amides, present unique electronic and steric properties that influence their reactivity and stability.[1][2] Understanding the kinetic profile of this compound is crucial for its application in drug development and as a synthetic intermediate. This document provides a foundational framework, including detailed protocols for studying its hydrolysis and oxidation kinetics, leveraging UV-Vis spectrophotometry for real-time reaction monitoring. The principles and methodologies outlined herein are designed to be adaptable for the study of other thioamide compounds.

Introduction: The Significance of Thioamide Kinetics

Thioamides are a fascinating class of organosulfur compounds characterized by the replacement of the amide carbonyl oxygen with a sulfur atom. This substitution imparts significant changes to the molecule's physicochemical properties, including increased nucleophilicity, altered hydrogen bonding capabilities, and a lower oxidation potential compared to their amide analogs.[3] These characteristics have led to their incorporation into biologically active compounds to enhance target affinity and metabolic stability.[1][2]

This compound, the subject of this guide, is a representative thioamide whose kinetic behavior can provide valuable insights into the stability and reactivity of this functional group under various conditions. A thorough understanding of its reaction kinetics is paramount for:

  • Drug Development: Predicting the metabolic fate and stability of thioamide-containing drug candidates.

  • Process Chemistry: Optimizing reaction conditions for syntheses involving thioamides.

  • Mechanistic Studies: Elucidating the reaction pathways of thioamide transformations.

This application note will focus on two fundamental reactions: hydrolysis and oxidation, providing a robust experimental blueprint for their kinetic characterization.

Foundational Principles: Monitoring Thioamide Reactions

The key to a successful kinetic study lies in the ability to monitor the change in concentration of a reactant or product over time. For thioamides, their unique spectroscopic properties provide a convenient handle for such measurements. The thioamide C=S bond exhibits a characteristic UV absorption maximum around 265 nm (±5 nm).[3] The corresponding amide C=O bond, a likely product of hydrolysis or oxidation, absorbs at a significantly shorter wavelength (around 220 nm ±5 nm).[3] This substantial difference in UV absorbance allows for the use of UV-Vis spectrophotometry to monitor the disappearance of the thioamide reactant over time.

Experimental Workflow for Kinetic Analysis

The general workflow for studying the reaction kinetics of this compound can be broken down into several key stages, as illustrated in the diagram below.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase prep_reagents Reagent & Buffer Preparation prep_instrument Instrument Setup & Calibration prep_reagents->prep_instrument initiate_reaction Reaction Initiation (Mixing) prep_instrument->initiate_reaction data_acquisition Time-Resolved Data Acquisition initiate_reaction->data_acquisition data_processing Data Processing (Absorbance vs. Time) data_acquisition->data_processing kinetic_modeling Kinetic Modeling (Rate Law Determination) data_processing->kinetic_modeling

References

Application Note & Protocol: A Scalable Synthesis of 2-Methoxyethanethioamide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-methoxyethanethioamide, a valuable building block in medicinal chemistry and drug discovery. Thioamides are increasingly recognized for their unique bioisosteric properties, acting as effective amide replacements to enhance metabolic stability, target affinity, and other pharmacokinetic profiles.[1][2] This guide moves beyond a simple recitation of steps to detail the underlying chemical principles, a robust laboratory-scale protocol, critical considerations for safe and efficient scale-up, and thorough characterization methods. The protocols are designed to be self-validating, ensuring researchers can confidently produce high-purity material for their discovery programs.

Chemical Principles: The Thionation of Amides with Lawesson's Reagent

The conversion of an amide to its corresponding thioamide is a cornerstone transformation in medicinal chemistry. While several reagents can effect this change, Lawesson's Reagent (LR) has emerged as the preferred choice for its mild reaction conditions and broad substrate scope compared to harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[3][4]

Mechanism of Action: The efficacy of Lawesson's Reagent stems from its dissociation in solution into a highly reactive dithiophosphine ylide (R-PS₂).[5] This monomeric species is the active thionating agent. The reaction proceeds through a [2+2] cycloaddition between the ylide and the amide's carbonyl group, forming a transient, four-membered thiaoxaphosphetane intermediate.[4] This intermediate rapidly undergoes a retro-[2+2] cycloreversion, driven by the formation of a thermodynamically stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus byproduct.[3]

Lawesson_Mechanism Mechanism of Amide Thionation cluster_0 Lawesson's Reagent (LR) Activation cluster_1 Reaction with Amide LR_Dimer LR Dimer (Inactive) LR_Monomer Reactive Dithiophosphine Ylide (R-PS₂) LR_Dimer->LR_Monomer Dissociation in solution Intermediate Thiaoxaphosphetane Intermediate LR_Monomer->Intermediate Amide 2-Methoxyacetamide (R-C=O) Amide->Intermediate + R-PS₂ [2+2] Cycloaddition Thioamide This compound (R-C=S) Intermediate->Thioamide Retro [2+2] Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Lawesson's Reagent mechanism for amide thionation.

Laboratory-Scale Synthesis Protocol (1-5 g)

This protocol details the synthesis of this compound from 2-methoxyacetamide. It is critical to perform all steps within a certified chemical fume hood due to the unpleasant odor of thio-compounds and the hazards of Lawesson's reagent.[6]

Table 1: Reagent and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-Methoxyacetamide89.092.50 g28.06Starting material.
Lawesson's Reagent (LR)404.475.96 g14.730.525 eq. (LR is a dimer, providing ~1.05 eq. of thionating agent)
Anhydrous Tetrahydrofuran (THF)72.11~150 mL-Reaction solvent. Must be dry.
Deionized Water18.02~100 mL-For aqueous work-up.
Diethyl Ether or Ethyl Acetate-~150 mL-Extraction solvent.
Brine (Saturated NaCl solution)-~50 mL-For washing organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent.
Silica Gel (230-400 mesh)-As needed-For column chromatography.
Hexanes/Ethyl Acetate mixture-As needed-Eluent for chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Lawesson's Reagent (5.96 g). Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous THF (~100 mL) to the flask. Stir the resulting pale-yellow suspension at room temperature. It is important that the Lawesson's reagent dissolves, which may require significant solvent volume.[6]

  • Substrate Addition: In a separate flask, dissolve 2-methoxyacetamide (2.50 g) in anhydrous THF (~50 mL). Add this solution dropwise to the stirring Lawesson's Reagent suspension over 10-15 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system. The starting amide is polar, while the product thioamide is significantly less polar and will have a higher Rf value. The reaction is typically complete within 1-2 hours.[6]

  • Quenching and Solvent Removal: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an equal volume of deionized water to quench any remaining Lawesson's Reagent. Remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL). It is critical to perform a thorough aqueous work-up to remove phosphorus-containing impurities before chromatography.[6]

  • Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 50 mL), followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product as a yellow-orange solid or oil.

  • Purification: Purify the crude material using silica gel column chromatography. A gradient elution starting with 4:1 Hexanes:Ethyl Acetate and gradually increasing the polarity is typically effective.

  • Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale-yellow solid.

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the final compound.

Table 2: Expected Product Characteristics

PropertyExpected Value
Appearance Pale-yellow solid
Molecular Formula C₄H₉NOS
Molecular Weight 119.19 g/mol
Yield 75-90% (typical)
¹H NMR (CDCl₃) δ ~7.8 (br s, 1H, NH), ~7.5 (br s, 1H, NH), 3.82 (t, 2H, O-CH₂), 3.45 (s, 3H, O-CH₃), 3.35 (t, 2H, CH₂-CS). Note: Thioamide NH protons are often broad and may exchange.
IR (KBr, cm⁻¹) ~3280 (N-H stretch), ~2930 (C-H stretch), ~1530 (C=S stretch, thioamide II band), ~1110 (C-O stretch).

Critical Considerations for Process Scale-Up

Transitioning from a gram-scale laboratory synthesis to a larger scale (e.g., >20 g) introduces challenges that must be proactively managed.

  • Thermal Management: Thionation reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making passive heat dissipation inefficient. Use a jacketed reactor with a circulating chiller to maintain a consistent internal temperature (e.g., 20-25 °C).

  • Reagent Addition: Instead of dropwise addition from a beaker, use a pressure-equalizing addition funnel for controlled, slow addition of the amide solution to the Lawesson's Reagent suspension. This prevents temperature spikes and ensures a homogenous reaction.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reactions. A larger reactor should be equipped with an overhead mechanical stirrer (not a magnetic stir bar) to ensure efficient agitation of the heterogeneous mixture.

  • Purification Strategy: Large-scale column chromatography is resource-intensive. Investigate recrystallization as a more scalable purification method. A solvent screen (e.g., toluene/hexanes, ethyl acetate/heptane) should be performed at a small scale to identify a suitable system that provides high purity and recovery.

  • Work-up and Waste: Handling large volumes of extractions can be cumbersome. For kilogram-scale operations, consider a liquid-liquid centrifugal extractor. The aqueous waste will contain phosphorus byproducts and should be treated accordingly. Gaseous byproducts, including trace H₂S, should be scrubbed through a bleach solution.[5]

Workflow Visualization

Synthesis_Workflow Overall Synthesis Workflow Start 1. Reagent Setup (2-Methoxyacetamide, Lawesson's Reagent in THF) Reaction 2. Thionation Reaction (Stir at RT, Monitor by TLC) Start->Reaction Combine & Stir Workup 3. Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Reaction Complete Purify 4. Purification (Silica Gel Chromatography or Recrystallization) Workup->Purify Crude Product Characterize 5. Characterization (NMR, IR, MP) Purify->Characterize Purified Product Final Pure this compound Characterize->Final QC Pass

Caption: A high-level workflow for the synthesis of this compound.

Comprehensive Safety Protocols

Working with Lawesson's Reagent requires strict adherence to safety procedures.

  • Hazard Identification: Lawesson's Reagent is classified as dangerous. In contact with water or moisture, it releases flammable and toxic gases (e.g., hydrogen sulfide).[7][8] It is also harmful if swallowed or in contact with skin and causes serious eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[8][10] Ensure gloves are inspected before use and disposed of properly.[10]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or evolved gases.[9] The reagent should be handled under an inert atmosphere (e.g., using a glovebox or Schlenk line) to prevent hydrolysis from atmospheric moisture.[7][9]

  • Handling and Storage: Store Lawesson's Reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from water and incompatible substances.[8][9] The container should be stored under inert gas.[10]

  • Spill and Emergency Procedures:

    • Spills: In case of a spill, evacuate the area. Clean up immediately by sweeping the solid material into a dry, closed container for disposal. Avoid generating dust.[8] Do not use water.

    • First Aid:

      • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

      • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Waste Disposal and Decontamination: Unused Lawesson's Reagent and reaction residues can be quenched by slow addition to a large excess of a stirred solution of sodium hypochlorite (bleach) in a fume hood.[5] This procedure should only be performed by trained personnel. All contaminated labware should be rinsed with bleach before standard washing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxyethanethioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. We will focus on the most prevalent laboratory-scale method: the thionation of 2-Methoxyacetamide using Lawesson's Reagent.

The conversion of an amide to a thioamide is a fundamental reaction, but its success is highly dependent on carefully controlled parameters.[1] This guide provides field-proven insights and detailed protocols to help you achieve consistent, high-yield results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction is stalled. TLC analysis shows a significant amount of remaining 2-Methoxyacetamide starting material, resulting in a very low yield. What's going wrong?

A1: An incomplete reaction is the most common hurdle in this synthesis. Several factors, often interconnected, can be the cause. Let's break down the possibilities and solutions.

  • Suboptimal Stoichiometry of Lawesson's Reagent (LR): While theoretically 0.5 equivalents of the LR dimer are needed per equivalent of amide, practical applications often require a slight excess to drive the reaction to completion. The LR can degrade with age or exposure to moisture, reducing its potency.

    • Solution: Increase the stoichiometry of Lawesson's Reagent incrementally. Start with 0.6 equivalents and, if the reaction is still sluggish, consider increasing it up to 0.7 equivalents.[2][3]

  • Poor Solubility of Reagents: Lawesson's Reagent must be adequately dissolved for the reaction to proceed efficiently.[2] If the reagent remains as a solid suspension, the effective concentration in the solution is too low.

    • Solution: Choose a solvent that effectively dissolves both your starting amide and the LR. Anhydrous Tetrahydrofuran (THF) is an excellent choice for room temperature reactions, though it may require larger volumes.[2][4] For higher-temperature reactions, anhydrous toluene is a standard and effective solvent.[3]

  • Insufficient Reaction Temperature: The thionation of amides is often faster and more efficient at elevated temperatures. Electron-rich carbonyls, like those in amides, are generally reactive, but heat can be necessary to overcome the activation energy barrier.[5]

    • Solution: If you are running the reaction at room temperature in a solvent like THF and it has stalled, consider gently heating the mixture to 40-50°C. If using toluene or a similar non-polar solvent, heating to reflux is a common and effective strategy.[2][3]

  • Inadequate Reaction Time: Thionation reactions are not always rapid. The time required for completion can range from a few hours to overnight, depending on the scale, temperature, and substrate.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Do not stop the reaction until the starting material spot has been completely consumed.

Troubleshooting Workflow Diagram

G start Low Yield/ Incomplete Reaction check_LR Check LR Stoichiometry (0.6-0.7 eq.) start->check_LR check_sol Evaluate Solvent (THF, Toluene) check_LR->check_sol If still slow check_temp Increase Temperature (Reflux if needed) check_sol->check_temp If still slow check_time Monitor by TLC Until Completion check_temp->check_time If still slow success High Yield Achieved check_time->success Reaction Complete

Caption: Troubleshooting workflow for low yield.

Q2: The conversion of my starting material is complete, but my final isolated yield is low after purification. What happened to my product?

A2: This scenario often points to challenges during the workup and purification stages, specifically in removing the phosphorus-based byproducts generated from Lawesson's Reagent.

  • Complex Workup & Byproduct Removal: The main challenge after the reaction is complete is separating the desired thioamide from the phosphorus-oxygen byproducts.[3] These byproducts can be sticky, oily substances that complicate extraction and can cause co-elution during column chromatography, leading to product loss.

    • Optimized Workup Solution: A highly effective method involves quenching the reaction with a polyol like ethylene glycol or a simple alcohol like ethanol.[3] After the primary reaction is complete, cool the mixture and add an excess of the alcohol, then heat for a short period (e.g., 2 hours at reflux). This process converts the phosphorus byproducts into more soluble and easily removable species. The subsequent workup typically involves removal of the solvent, dilution with an organic solvent like ethyl acetate, and washing with an aqueous solution.

  • Product Loss During Chromatography: Thioamides can sometimes exhibit moderate polarity, making them prone to streaking on silica gel columns, which can lead to impure fractions and lower isolated yields.

    • Solution: If column chromatography is necessary, use a well-chosen solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Consider using a chromatography-free purification method. After the optimized alcohol quench, a simple recrystallization can often yield highly pure this compound, completely avoiding the need for silica gel.[3]

Q3: My purified product looks fine, but the NMR spectrum is complex, suggesting impurities. What could they be?

A3: While the thionation of a simple primary amide like 2-Methoxyacetamide is generally clean, unexpected side reactions can occur if reaction conditions are not well-controlled.

  • Contamination from Reagents: Ensure the purity of your starting 2-Methoxyacetamide. Any impurities in the starting material will likely be carried through the reaction.

  • Solvent Adducts: While less common, highly reactive intermediates could potentially form adducts with the solvent, especially if the reaction is heated for excessively long periods.

  • Thermal Decomposition: Lawesson's Reagent can become unstable at temperatures above 110°C.[6] If refluxing in a high-boiling solvent like xylene, prolonged heating could lead to decomposition and the formation of complex side products. It is generally recommended to use toluene (boiling point ~111°C) as a higher-temperature solvent and to not exceed the necessary reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of thionation using Lawesson's Reagent?

A1: The reaction proceeds through a fascinating and well-documented pathway. The Lawesson's Reagent dimer first dissociates in solution to form a more reactive dithiophosphine ylide monomer.[7][8] This ylide then undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered ring intermediate known as a thiaoxaphosphetane.[5][9] This intermediate is unstable and rapidly collapses in a cycloreversion step. The driving force for this collapse is the formation of a very stable phosphorus-oxygen double bond (P=O) in the byproduct, which releases the desired thiocarbonyl (the thioamide).[7][9]

Mechanism Diagram

G cluster_0 LR Dimer Dissociation cluster_1 Reaction with Amide cluster_2 Product Formation LR_dimer LR Dimer LR_monomer 2 x Reactive Ylide (R-PS₂) LR_dimer->LR_monomer Equilibrium Amide 2-Methoxyacetamide (R-C(=O)NH₂) Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate [2+2] Cycloaddition Thioamide This compound (R-C(=S)NH₂) Intermediate->Thioamide Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of thionation with Lawesson's Reagent.

Q2: What is the optimal solvent and temperature for this synthesis?

A2: The choice of solvent is critical and depends on the desired reaction temperature. Below is a comparison to guide your decision.

SolventTypical TemperatureAdvantagesDisadvantages
Tetrahydrofuran (THF) Room Temp to 66°C (Reflux)Good solubility for LR at RT.[2][4] Milder conditions.May require longer reaction times compared to higher temp solvents.
Toluene 80°C to 111°C (Reflux)Excellent for driving reactions to completion; widely used.[3]Requires heating; LR has lower solubility at RT.
1,4-Dioxane Room Temp to 101°C (Reflux)Good solvent for many organic reactions.[4]Higher boiling point may not be necessary; peroxide formation risk.
Acetonitrile (MeCN) Room Temp to 82°C (Reflux)Polar aprotic solvent.Yields can sometimes be lower compared to THF or Toluene.[10]

Recommendation: For initial attempts, refluxing in anhydrous toluene is a robust starting point that is well-documented to provide good yields for thioamide synthesis.[3]

Q3: Are there viable alternatives to Lawesson's Reagent?

A3: Yes, several other thionating agents exist, though Lawesson's Reagent often provides the best balance of reactivity, mild conditions, and yield.[1]

  • Phosphorus Pentasulfide (P₄S₁₀): This is a classical, powerful, and cost-effective thionating agent.[11] However, it typically requires higher reaction temperatures, is notoriously sensitive to moisture, and its high reactivity can lead to more side products and a more challenging purification.[11][12]

  • Davy & Heimgartner Reagents: These are other phosphorus- and sulfur-containing reagents that can be used for thionation.[6]

  • Novel Odorless Reagents: Recent research has focused on developing more user-friendly, air-stable, and odorless thionating reagents to overcome some of the practical challenges of working with traditional sulfur compounds.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the thionation of amides.[3]

Materials:

  • 2-Methoxyacetamide (1.0 eq)

  • Lawesson's Reagent (0.6 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-Methoxyacetamide (1.0 eq).

  • Add anhydrous toluene to create a solution with a concentration of approximately 0.2-0.3 M.

  • Add Lawesson's Reagent (0.6 eq) to the flask in one portion.

  • Heat the reaction mixture to reflux (approximately 111°C).

  • Stir the mixture vigorously at reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) every hour. The reaction is complete upon full consumption of the starting amide (typically 2-5 hours).

Protocol 2: Optimized Workup and Purification

This protocol is designed for efficient removal of phosphorus byproducts and high-purity product isolation.[3]

Procedure:

  • Once the reaction is complete (as determined by TLC), cool the flask to room temperature.

  • Remove the reflux condenser and add an excess of ethylene glycol (e.g., 2-3 mL for a 1 mmol scale reaction) to the mixture.

  • Heat the resulting mixture to 95°C and stir for 2-5 hours. This step digests the phosphorus-containing byproducts.

  • Cool the mixture to room temperature. Remove the volatiles (toluene and excess ethylene glycol) under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • For final purification, recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure thioamide as a solid.

References

Technical Support Center: Purification of Crude 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for overcoming the common challenges associated with the purification of crude 2-Methoxyethanethioamide. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to achieve high purity for your downstream applications.

I. Understanding the Core Purification Challenges

The purification of this compound, a polar thioamide, presents a unique set of challenges primarily stemming from its chemical nature and the impurities generated during its synthesis. Thioamides are known for their distinct reactivity, which can complicate purification efforts.[1]

Key challenges include:

  • Residual Starting Materials and Reagents: Incomplete reactions can leave behind starting materials or excess reagents. For instance, if synthesized via thionation of the corresponding amide using Lawesson's reagent, phosphorus-containing byproducts can be particularly troublesome to remove.[2][3][4]

  • Side-Reaction Byproducts: The synthesis process can lead to the formation of various side-products that may have similar polarities to the desired compound, making separation difficult.

  • Degradation: this compound can be susceptible to degradation under certain conditions, such as extreme pH or elevated temperatures, potentially leading to the formation of new impurities.[5] The ether linkage could be susceptible to cleavage under strong acidic conditions.[6][7]

  • High Polarity: The presence of both a thioamide and a methoxy group imparts significant polarity to the molecule, influencing the choice of purification techniques and solvent systems.

Impurity Formation Pathway

The following diagram illustrates a generalized pathway for the formation of common impurities during the synthesis of a thioamide from an amide using a thionating agent like Lawesson's reagent.

G cluster_reactants Reactants cluster_reaction Thionation Reaction cluster_impurities Potential Impurities Amide 2-Methoxyethanamide CrudeProduct Crude this compound Amide->CrudeProduct ThionatingAgent Thionating Agent (e.g., Lawesson's Reagent) ThionatingAgent->CrudeProduct UnreactedAmide Unreacted Amide CrudeProduct->UnreactedAmide Incomplete Reaction ThionatingByproduct Thionating Agent Byproduct CrudeProduct->ThionatingByproduct Stoichiometric Byproduct DegradationProduct Degradation Products (e.g., via hydrolysis) CrudeProduct->DegradationProduct Instability SideProduct Side-Reaction Products CrudeProduct->SideProduct Side Reactions G start Start: Crude Product prep_column Prepare Silica Gel Slurry & Pack Column start->prep_column load_sample Dissolve Crude Product & Load onto Column prep_column->load_sample elute_nonpolar Elute with Low Polarity Solvent (e.g., 20% EtOAc/Hexanes) load_sample->elute_nonpolar collect_fractions Collect Fractions elute_nonpolar->collect_fractions elute_gradient Gradually Increase Solvent Polarity (e.g., to 50% EtOAc/Hexanes) elute_gradient->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions analyze_fractions->elute_gradient Product not eluting combine_pure Combine Pure Fractions analyze_fractions->combine_pure Pure fractions identified evaporate Evaporate Solvent combine_pure->evaporate end End: Pure this compound evaporate->end

References

Technical Support Center: Optimizing 2-Methoxyethanethioamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-methoxyethanethioamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: Synthesis of this compound

This compound is a valuable building block in organic synthesis. Its formation is most commonly achieved through two primary pathways: the thionation of its corresponding amide, 2-methoxyacetamide, or the direct conversion of 2-methoxyacetonitrile. While conceptually straightforward, these transformations are often plagued by issues such as low yields, challenging purifications, and unwanted side reactions. This guide addresses the most common challenges encountered during its synthesis and provides field-proven solutions.

The most prevalent method involves the use of thionating agents to convert the carbonyl group of 2-methoxyacetamide into a thiocarbonyl group. Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) are the most common choices, each with distinct advantages and disadvantages.[1][2][3]

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary synthetic routes to this compound, and which should I choose?

A1: There are two main, reliable methods for this synthesis. The optimal choice depends on the availability of starting materials, scale, and desired purity.

  • Thionation of 2-Methoxyacetamide: This is the most common route. The oxygen atom of the amide's carbonyl group is exchanged for a sulfur atom using a thionating agent.

    • Lawesson's Reagent (LR): Generally considered a mild and efficient reagent, often providing good yields under moderate conditions.[1][4] It is typically used in stoichiometric amounts in refluxing anhydrous solvents like toluene or dioxane.

    • Phosphorus Pentasulfide (P₄S₁₀): A more classical and cost-effective reagent. However, it often requires higher reaction temperatures and can lead to more byproducts if not used correctly.[1][3] Its performance is significantly improved when used with additives like hexamethyldisiloxane (HMDO) or when supported on alumina.[3][5][6]

  • Conversion from 2-Methoxyacetonitrile: This method involves the direct addition of a sulfur source to the nitrile group.

Data Presentation: Comparison of Primary Synthetic Routes

Method Starting Material Typical Reagent Advantages Disadvantages Key References
Amide Thionation2-MethoxyacetamideLawesson's Reagent (LR)Mild conditions, high yields, good selectivity.Reagent cost, phosphorus byproducts can complicate workup.[1][4][10]
Amide Thionation2-MethoxyacetamideP₄S₁₀ (+/- additives)Low cost, readily available.Harsher conditions, potential for more side reactions (e.g., dehydration to nitrile), poor solubility.[3][5][6]
Nitrile Conversion2-MethoxyacetonitrileP₄S₁₀ / Na₂S / CS₂Direct route from nitrile.Can be less general; may require specific catalysts or conditions.[7][8][9]
Q2: My thionation reaction using Lawesson's Reagent (LR) is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A2: Low yields in LR-mediated thionations are a frequent issue, typically stemming from suboptimal reaction parameters.

Causality Analysis:

  • Reagent Stoichiometry: Lawesson's reagent (a dimer) dissociates in solution to a more reactive monomeric dithiophosphine ylide which is the active thionating species.[1][4] Using insufficient LR (typically 0.5-0.6 equivalents relative to the amide) will result in an incomplete reaction.

  • Reaction Temperature and Time: The thionation requires sufficient thermal energy to proceed. Reactions conducted at temperatures that are too low will be sluggish or stall completely. Conversely, excessively high temperatures can lead to the degradation of LR and the formation of unwanted byproducts.[4]

  • Solvent Purity: LR is sensitive to moisture. The presence of water in the reaction solvent (e.g., toluene, THF, dioxane) will consume the reagent, reducing its effective concentration and lowering the yield.

Experimental Protocols: Optimization Workflow

  • Reagent & Solvent Preparation:

    • Ensure 2-methoxyacetamide is pure and dry.

    • Use anhydrous solvent (toluene or dioxane are recommended) for the reaction.

    • Use high-purity Lawesson's Reagent.

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-methoxyacetamide (1.0 eq).

    • Add anhydrous toluene (target concentration of 0.2-0.5 M).

    • Add Lawesson's Reagent (0.6 eq) in one portion.[10][11]

  • Execution & Monitoring:

    • Heat the mixture to reflux (approx. 110 °C for toluene).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide spot is fully consumed (typically 2-4 hours).

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Proceed with the optimized workup described in Q4 to remove phosphorus byproducts.

Mandatory Visualization: Troubleshooting Low Yield

LowYield_Troubleshooting start Low Yield of This compound check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_conditions Verify Reaction Conditions (T, t) check_reagents->check_conditions Correct adjust_eq Increase LR to 0.6 eq. Use pure starting material. check_reagents->adjust_eq < 0.6 eq or impure check_solvent Assess Solvent Anhydrous? check_conditions->check_solvent Correct adjust_temp Ensure reflux in Toluene (~110°C). Monitor via TLC until completion. check_conditions->adjust_temp Incorrect use_anhydrous Use freshly distilled or commercial anhydrous solvent. check_solvent->use_anhydrous No success Reaction Optimized check_solvent->success Yes adjust_eq->success adjust_temp->success use_anhydrous->success

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing a significant amount of 2-methoxyacetonitrile as a byproduct. How can I prevent this side reaction?

A3: The formation of the corresponding nitrile is a known side reaction during the thionation of primary amides. This occurs via a dehydration pathway that can be promoted by the thionating agent, particularly at elevated temperatures.

Mechanistic Insight: The phosphorus-based thionating agent can act as a Lewis acid, coordinating to the amide carbonyl. Instead of facilitating sulfur transfer, an alternative pathway can lead to the elimination of water, yielding the nitrile. This is more common with P₄S₁₀ than with Lawesson's Reagent.[5]

Troubleshooting Suggestions:

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature. For example, switching from refluxing toluene to refluxing THF (~66 °C) may reduce the rate of dehydration while still allowing the thionation to proceed, albeit more slowly.

  • Use a Milder Reagent: Lawesson's Reagent is generally less aggressive than P₄S₁₀ and is less prone to causing dehydration.[5] If you are using P₄S₁₀, consider switching to LR.

  • Minimize Reaction Time: Over-exposing the reaction mixture to heat after the amide has been consumed can increase the likelihood of side reactions. Monitor the reaction closely by TLC and proceed with the workup as soon as the starting material is gone.

Q4: The purification of my crude product is complicated by phosphorus-containing byproducts from Lawesson's Reagent. How can I simplify the workup?

A4: The phosphorus-based byproducts of LR are notoriously difficult to remove by standard extraction and often require tedious column chromatography. A modified quenching procedure can effectively remove these impurities without chromatography.

Causality: The driving force for the thionation reaction is the formation of a very stable P=O bond within a six-membered ring byproduct.[1][10] This byproduct is often a polar, oily, or solid substance that complicates purification.

Experimental Protocols: Chromatography-Free Workup

This procedure leverages a quenching agent to convert the phosphorus byproducts into more easily separable forms.[10][11]

  • Reaction Completion: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Quenching: To the cooled reaction mixture, add an excess of ethylene glycol (e.g., 25 mL for a 0.1 mol scale reaction) and a small amount of water (e.g., 0.5 mL).[10][11]

  • Heating: Heat the resulting mixture to approximately 95 °C and stir for 3-5 hours. Monitor the decomposition of the LR byproduct by TLC (it will disappear from the baseline).

  • Phase Separation: Cool the mixture and transfer it to a separatory funnel. The organic layer (toluene) containing the product will separate from the ethylene glycol layer containing the decomposed byproducts.

  • Extraction & Drying: Separate the layers. The organic layer can be washed with water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude thioamide, which is often of sufficient purity for many applications.

Mandatory Visualization: Thionation Mechanism & Byproduct Formation

Thionation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products amide 2-Methoxyacetamide (R-C(=O)NH2) intermediate Thiaoxaphosphetane Intermediate amide->intermediate lr Lawesson's Reagent (LR Dimer) ylide Reactive Ylide (LR Monomer) lr->ylide Equilibrium in Solution ylide->intermediate Reaction with Carbonyl thioamide This compound (R-C(=S)NH2) intermediate->thioamide Cycloreversion byproduct Stable P=O Byproduct intermediate->byproduct Driving Force

References

Degradation pathways of 2-Methoxyethanethioamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxyethanethioamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation pathways under various experimental conditions. Our goal is to equip you with the expertise to anticipate, identify, and control the degradation of this compound, ensuring the integrity and validity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

Based on the known reactivity of the thioamide functional group, you should primarily be concerned with three degradation pathways for this compound: hydrolysis, oxidation, and photodegradation.[1][2][3][4]

  • Hydrolysis: The thioamide functional group can undergo hydrolysis to yield either the corresponding amide (2-methoxyacetamide) or carboxylic acid (2-methoxyacetic acid). This process is often catalyzed by acidic or basic conditions.[4] While thioamides are generally more resistant to hydrolysis than their amide counterparts, it remains a significant degradation route, especially under forced conditions.

  • Oxidation: The sulfur atom in the thioamide is susceptible to oxidation. This can lead to the formation of a thioamide S-oxide, which is a common metabolic and degradation intermediate.[1][4][5] Further oxidation or rearrangement of the S-oxide can lead to desulfurization, yielding the corresponding amide (2-methoxyacetamide).[4]

  • Photodegradation: Thioamide-containing compounds have been shown to be sensitive to light.[2][3] Exposure to UV or even ambient light over extended periods can lead to a complex mixture of degradation products. The specific photolytic pathway for this compound is not defined in the literature, but it is a critical parameter to investigate.

Q2: I am observing an unexpected peak in my HPLC analysis after storing my this compound solution at room temperature. What could it be?

An unexpected peak appearing during storage at ambient conditions could be due to several factors. The most likely culprits are hydrolysis or oxidation.

  • Causality: The presence of trace amounts of moisture and oxygen in your solvent or headspace can be sufficient to cause slow degradation over time. Thioamides are known to be sensitive to these conditions. To confirm the identity of the new peak, you should perform co-elution studies with synthesized standards of the expected degradation products (2-methoxyacetamide and this compound S-oxide). Mass spectrometry (LC-MS) would be invaluable in obtaining the molecular weight of the impurity to aid in its identification.

Q3: My goal is to conduct a forced degradation study. What are the recommended stress conditions?

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods, as recommended by ICH guidelines.[6][7] The following table outlines the recommended starting conditions for this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[8]

Stress ConditionRecommended ProtocolPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hours2-Methoxyacetamide, 2-Methoxyacetic acid
Basic Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours2-Methoxyacetamide, 2-Methoxyacetic acid
Oxidation 3% H₂O₂ at room temperature for 24 hoursThis compound S-oxide, 2-Methoxyacetamide
Thermal Degradation Solid-state at 80°C for 72 hoursLikely accelerates hydrolysis and oxidation if moisture/air are present
Photodegradation Solution exposed to UV light (e.g., 254 nm) or sunlightComplex mixture of smaller, more polar compounds
Q4: How can I handle and store this compound to minimize degradation?

To ensure the long-term stability of this compound, proper handling and storage are critical.

  • Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[5]

  • Solutions: Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures (2-8°C) and protected from light. Use high-purity, degassed solvents to minimize dissolved oxygen and water content. Some thioamides have shown instability in chlorinated solvents; consider using solvents like acetonitrile or DMSO.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in degradation studies.
  • Possible Cause: Variability in experimental conditions such as temperature, pH, or light exposure. Purity of the starting material could also be a factor, as impurities can sometimes catalyze degradation.

  • Troubleshooting Steps:

    • Calibrate Equipment: Ensure that ovens, water baths, and pH meters are properly calibrated.

    • Control Headspace: For oxidative and hydrolytic studies, ensure the headspace in your reaction vials is consistent. Purging with an inert gas can minimize oxidation.

    • Use High-Purity Materials: Use HPLC-grade solvents and high-purity this compound.

    • Protect from Light: Wrap samples for non-photolytic studies in aluminum foil to prevent unintended photodegradation.

Issue 2: Difficulty in separating this compound from its degradation products by HPLC.
  • Possible Cause: The degradation products may have similar polarities to the parent compound.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Experiment with different solvent strengths and pH of the aqueous phase. A gradient elution method is often necessary.

    • Change Stationary Phase: If co-elution persists, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) to alter the selectivity.

    • Adjust Temperature: Varying the column temperature can sometimes improve resolution.

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways of this compound

DegradationPathways parent This compound hydrolysis_amide 2-Methoxyacetamide parent->hydrolysis_amide Hydrolysis (Acid/Base) oxidation_soxide This compound S-oxide parent->oxidation_soxide Oxidation (e.g., H₂O₂) photodegradation Complex Mixture of Photoproducts parent->photodegradation Photodegradation (UV/Light) hydrolysis_acid 2-Methoxyacetic acid hydrolysis_amide->hydrolysis_acid Further Hydrolysis oxidation_soxide->hydrolysis_amide Desulfurization

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acidic Hydrolysis Acidic Hydrolysis Neutralize & Dilute Neutralize & Dilute Acidic Hydrolysis->Neutralize & Dilute Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Neutralize & Dilute Oxidation Oxidation Quench & Dilute Quench & Dilute Oxidation->Quench & Dilute Thermal Thermal Dissolve & Dilute Dissolve & Dilute Thermal->Dissolve & Dilute Photolytic Photolytic Dilute Dilute Photolytic->Dilute Prepare Stock Solution Prepare Stock Solution Aliquot for Stress Studies Aliquot for Stress Studies Prepare Stock Solution->Aliquot for Stress Studies Aliquot for Stress Studies->Acidic Hydrolysis Aliquot for Stress Studies->Basic Hydrolysis Aliquot for Stress Studies->Oxidation Aliquot for Stress Studies->Thermal Aliquot for Stress Studies->Photolytic HPLC-UV/DAD HPLC-UV/DAD LC-MS LC-MS HPLC-UV/DAD->LC-MS For Peak Identification Structure Elucidation Structure Elucidation LC-MS->Structure Elucidation Neutralize & Dilute->HPLC-UV/DAD Neutralize & Dilute->HPLC-UV/DAD Quench & Dilute->HPLC-UV/DAD Dissolve & Dilute->HPLC-UV/DAD Dilute->HPLC-UV/DAD

Caption: Workflow for conducting and analyzing forced degradation studies.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: HPLC with UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 265 nm (characteristic for thioamides) and use DAD to check for peak purity.[9]

  • Injection Volume: 10 µL.

  • Causality and Self-Validation: A gradient is employed to ensure the elution of both polar (e.g., 2-methoxyacetic acid) and non-polar compounds. The use of a DAD allows for the assessment of peak purity, which is a key component of a stability-indicating method. This method should be validated according to ICH Q2(R1) guidelines.

Protocol 2: General Procedure for Forced Degradation

This protocol outlines the general steps for performing a forced degradation study.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Application:

    • Hydrolysis: Mix 1 mL of the stock solution with 1 mL of the acidic or basic solution (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M). Incubate at the desired temperature.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (to achieve a final concentration of 3%). Protect from light and keep at room temperature.

    • Thermal: Transfer the solid compound to a vial and place it in an oven at the desired temperature.

    • Photodegradation: Place the stock solution in a quartz cuvette and expose it to a light source. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching/Neutralization:

    • For acidic/basic samples, neutralize with an equimolar amount of base/acid.

    • For oxidative samples, quenching is generally not necessary if diluted immediately for analysis.

  • Analysis: Dilute the samples to an appropriate concentration with the mobile phase and analyze using the developed HPLC method.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Methoxyethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically focusing on the prevalent problem of peak tailing. By understanding the underlying chemical interactions and instrumental factors, you can systematically improve peak symmetry, enhance resolution, and ensure the accuracy and reproducibility of your analytical results.

Introduction to the Challenge: Analyzing this compound

This compound (C₄H₉NOS) is a polar organic compound featuring a thioamide functional group and a methoxy group.[1] Its analysis by reverse-phase HPLC can be challenging. The thioamide group, in particular, introduces specific chemical properties that can lead to undesirable peak shapes, most notably peak tailing. This phenomenon, where the latter half of a chromatographic peak is broader than the first, can compromise quantification accuracy and resolution from nearby impurities or degradants.[2][3][4]

This guide provides a structured, question-and-answer approach to troubleshooting, explaining the causality behind each step to empower you to make informed decisions in your method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for this compound on my C18 column. What is the most likely cause?

A1: The most common cause of peak tailing for a polar, functionalized compound like this compound on a standard silica-based C18 column is secondary interactions between the analyte and residual silanol groups (Si-OH) on the stationary phase surface.[2][5][6]

  • Mechanism Explained: Silica-based columns, even those that are extensively end-capped, have exposed, acidic silanol groups.[2][7] The thioamide functional group in your analyte has lone pairs of electrons on the nitrogen and sulfur atoms, allowing for hydrogen bonding with these silanols. This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic interaction with the C18 chains, causing a portion of the analyte molecules to lag behind as they traverse the column, resulting in a "tail."[3][8] This interaction is particularly pronounced at mid-range pH (approx. 4-7) where silanols are ionized (SiO⁻) and can interact strongly with any partial positive charge on the analyte.[8][9]

Q2: How can I quickly diagnose if silanol interactions are the primary cause of the tailing?

A2: A rapid diagnostic experiment involves adjusting the mobile phase pH. Lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 will suppress the ionization of the silanol groups, rendering them less active for secondary interactions.[5][8]

  • Prepare a Buffered Mobile Phase: Instead of using just water, prepare an aqueous mobile phase with a buffer that has a pKa in the desired range. A 20-50 mM solution of phosphate or formate is a good starting point. For example, to achieve a pH of ~2.7, you can use a formic acid solution (0.1% v/v).

  • Confirm pH: Use a calibrated pH meter to confirm the final pH of the aqueous component of your mobile phase.

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new, low-pH mobile phase to ensure the stationary phase is fully equilibrated.

  • Inject and Analyze: Inject your standard of this compound and compare the peak shape to your original chromatogram.

Expected Result: If silanol interaction is the main culprit, you should see a significant improvement in peak symmetry (a tailing factor closer to 1.0).

Troubleshooting Logic: Initial Steps

G Start Peak Tailing Observed for This compound Check_pH Is Mobile Phase pH > 3.5? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH to 2.5 - 3.0 using a buffer (e.g., 0.1% Formic Acid). Check_pH->Adjust_pH Yes Consider_Other Proceed to Q3: Metal Chelation Check_pH->Consider_Other No Problem_Persists1 Problem Persists? Adjust_pH->Problem_Persists1 Silanol_Issue Root Cause Likely: Secondary Silanol Interactions. Continue to optimize pH & buffer. Problem_Persists1->Silanol_Issue No Problem_Persists1->Consider_Other Yes

Caption: Initial troubleshooting workflow for peak tailing.

Q3: I've lowered the mobile phase pH, and while the peak shape has improved, there is still some residual tailing. What should I investigate next?

A3: If low-pH conditions do not completely resolve the tailing, the next likely cause is interaction with metal ions within the HPLC system or the column's silica matrix.[5] The sulfur atom in the thioamide group makes this compound a potential chelating agent for trace metals like iron or aluminum that can be present in stainless steel components (frits, tubing) or within the silica packing itself.[5][10]

  • Mechanism Explained: The analyte can form coordination complexes with these metal ions, creating another secondary retention mechanism. This chelation can lead to significant peak tailing that is not addressed by pH adjustment alone.[10]

  • Introduce a Sacrificial Chelating Agent: Add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase. A concentration of 0.1-1 mM is typically sufficient.[11]

  • System Passivation (if necessary): For persistent issues, flushing the entire HPLC system (with the column removed) with a solution designed to passivate metal surfaces can be beneficial. Consult your instrument manufacturer for recommended procedures.

  • Use Bio-inert Systems: If available, running the analysis on an HPLC system with PEEK or other bio-inert flow paths can confirm if system metals are the source of the problem.[10]

Expected Result: The sacrificial chelating agent will preferentially bind to the active metal sites in the system, preventing the analyte from interacting with them.[11] This should result in a sharper, more symmetrical peak.

Q4: Could my column itself be the problem? When should I consider replacing it?

A4: Yes, column issues are a frequent source of peak shape problems.[12] Consider the column's history and health if other troubleshooting steps fail.

  • Column Degradation: Over time, particularly at higher pH values or temperatures, the bonded phase can hydrolyze, exposing more active silanol sites. The silica itself can dissolve, leading to a void at the column inlet.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that interact with your analyte.[13]

  • Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit, causing poor peak shape and high backpressure.[3]

IssueDiagnostic StepSolution
Contamination Reverse flush the column with a strong solvent (e.g., isopropanol, then hexane, then isopropanol, then your mobile phase). Note: Only do this for columns specified as reversible by the manufacturer.If flushing doesn't work, the column may be permanently fouled and require replacement. Use guard columns and filter all samples/mobile phases to prevent this.[8][13]
Column Void A sudden drop in pressure, often accompanied by split or severely tailing peaks, suggests a void.The column must be replaced. To prevent voids, avoid sudden pressure shocks and operate within the column's specified pH and pressure limits.
General Aging If you have a new, identical column, run the same analysis on it. If the new column provides a good peak shape, your old column has reached the end of its life.Replace the column. Keep a logbook for each column to track its usage and performance over time.
Q5: I've addressed chemical interactions, but I'm still not getting a perfectly symmetrical peak. What instrumental factors could be at play?

A5: If chemical sources of tailing have been ruled out, you should investigate "extra-column effects." This refers to any volume within the HPLC system outside of the column itself that can cause the analyte band to broaden.[13] This effect is usually more pronounced for early-eluting peaks.[13]

  • Mechanism Explained: As the narrow band of analyte exits the column, it can be broadened in tubing, fittings, or the detector flow cell. Any dead volume—spaces where the mobile phase can stagnate—will cause diffusion and mixing, leading to peak tailing.[5]

  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or ~125 µm) and keep the length between the injector, column, and detector to an absolute minimum.[9]

  • Fittings: Ensure all fittings are correctly seated and are of the appropriate type for your system to avoid creating small voids.

  • Detector Cell: Use a detector flow cell with a volume appropriate for your column's dimensions and flow rate. A large cell volume can cause significant tailing for narrow peaks from a high-efficiency column.

Systematic Troubleshooting Flowchart

G Start Peak Tailing Observed Step1 Step 1: Chemical Factors - Adjust Mobile Phase pH to 2.5-3.0 - Add Mobile Phase Modifier (e.g., TEA for bases) - Add Chelating Agent (e.g., EDTA) Start->Step1 Problem_Persists1 Tailing Resolved? Step1->Problem_Persists1 Step2 Step 2: Column Health - Flush/Clean Column - Test with a new/known good column Problem_Persists1->Step2 No Success Success: Symmetrical Peak Problem_Persists1->Success Yes Problem_Persists2 Tailing Resolved? Step2->Problem_Persists2 Step3 Step 3: Instrumental Factors - Check for Extra-Column Volume (tubing, fittings) - Inspect for leaks - Check sample solvent compatibility Problem_Persists2->Step3 No Problem_Persists2->Success Yes Step3->Success If problem is resolved Failure Further Investigation Required Step3->Failure If problem persists

Caption: A systematic approach to troubleshooting peak tailing.

Summary of Recommendations

ParameterRecommendation for this compoundRationale
Column Choice Use a modern, high-purity, end-capped C18 or a polar-embedded phase column.Minimizes the number of available silanol groups for secondary interactions.[2][6]
Mobile Phase pH Operate at a low pH, typically between 2.5 and 3.5 .Suppresses the ionization of residual silanols, reducing their interaction with the analyte.[5][12]
Mobile Phase Buffer Use a buffer (e.g., 20-50 mM formate or phosphate) to maintain a stable pH.Prevents pH shifts that can alter retention and peak shape.[8]
Mobile Phase Additives If tailing persists at low pH, add 0.1-1 mM EDTA .Acts as a sacrificial chelator to mask active metal sites in the system.[5][11]
Sample Solvent Dissolve the sample in the initial mobile phase composition whenever possible.Avoids peak distortion caused by solvent mismatch between the sample and the mobile phase.[6]
System Maintenance Keep tubing lengths short and internal diameters small. Use guard columns. Filter all samples and mobile phases.Minimizes extra-column band broadening and prevents column contamination and blockages.[6][14]

By methodically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more robust and reliable analytical data.

References

Preventing the oxidation of the thioamide group in 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Methoxyethanethioamide

A Guide to Preventing Thioamide Group Oxidation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and other sensitive thioamide compounds. As a Senior Application Scientist, I've seen firsthand how the subtle yet persistent issue of thioamide oxidation can compromise experimental results, reduce yields, and introduce confounding variables. This guide is designed to provide you with not only the protocols to prevent this degradation but also the fundamental scientific reasoning behind them.

Here we address the most common queries our team receives regarding the stability and handling of this compound.

Q1: I've observed a new impurity in my aged sample of this compound during HPLC/LC-MS analysis. Could this be oxidation?

A: Yes, this is a very likely possibility. The thioamide group is susceptible to oxidation, which can lead to the formation of several byproducts.[1] The most common oxidation product is the corresponding amide, 2-methoxyethanamide, resulting from a desulfurization process.[2][3][4]

To confirm this, you should check your LC-MS data. The suspected impurity peak should have a mass corresponding to the replacement of the sulfur atom with an oxygen atom (a mass change of approximately -16 Da). Further oxidation can lead to sulfine or sulfene intermediates, though these are often unstable.[2]

Q2: What is the chemical mechanism behind the oxidation of the thioamide group?

A: The oxidation of a thioamide is a multi-step process. Initially, the sulfur atom is oxidized to form a thioamide S-oxide (a sulfine). This intermediate is highly reactive. In the presence of water or other oxygen sources, it can undergo further reactions, often leading to the formation of the corresponding amide and sulfur byproducts.[2] The process can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents present in the reaction mixture.[4]

Below is a simplified representation of the oxidative pathway.

OxidationPathway Thioamide This compound (R-C(=S)-NH2) Sulfine Thioamide S-oxide (Sulfine) (R-C(=SO)-NH2) Thioamide->Sulfine Initial Oxidation Oxidant [O] (e.g., O2, H2O2) Amide 2-Methoxyethanamide (R-C(=O)-NH2) Sulfine->Amide Desulfurization/ Hydrolysis TroubleshootingWorkflow Start Unexpected Peak in HPLC CheckMass Analyze peak with LC-MS Start->CheckMass MassMatch Does mass correspond to (M-S+O)? CheckMass->MassMatch IsOxidation Probable Oxidation Product (Amide) MassMatch->IsOxidation  Yes NotOxidation Impurity is from another source. Review starting materials and side reactions. MassMatch->NotOxidation No   ImplementPrevention Implement Preventative Measures: - Use degassed solvents - Work under inert atmosphere - Check for peroxide contamination IsOxidation->ImplementPrevention

References

Enhancing the stability of 2-Methoxyethanethioamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support resource for 2-Methoxyethanethioamide. As Senior Application Scientists, we understand that compound stability is paramount for generating reproducible and reliable experimental data. Thioamides, while invaluable chemical motifs in drug discovery and chemical biology, possess unique reactivity that can lead to degradation in solution if not handled with care.[1][2]

This guide provides in-depth, evidence-based answers and protocols to help you navigate the challenges of working with this compound, ensuring the integrity of your samples and the success of your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses fundamental questions regarding the chemical behavior of this compound in common laboratory settings.

Q1: What are the primary chemical pathways through which this compound degrades in solution?

A1: The stability of this compound is primarily threatened by two chemical processes targeting the thioamide functional group: hydrolysis and oxidation .

  • Hydrolysis: The thioamide group can react with water to convert the thiocarbonyl (C=S) into a carbonyl (C=O), yielding the corresponding amide, 2-Methoxyethanamide. This process, known as hydrolytic desulfurization, can be accelerated by acidic, basic, or even certain metal ion conditions.[3][4][5] While thioamides are generally more resistant to hydrolysis than esters, they are less stable than their amide counterparts, and this pathway is a significant concern in aqueous media over time.[6][7]

  • Oxidation: The electron-rich sulfur atom is highly susceptible to oxidation.[8][9][10] Atmospheric oxygen or residual oxidizing agents (like peroxides in older ether solvents) can oxidize the thioamide to a thioamide S-oxide, which can be further oxidized to an unstable S,S-dioxide.[11][12][13] These oxidized intermediates often readily eliminate sulfur, leading to the formation of the corresponding amide or nitrile, thus representing a major degradation pathway.[13][14]

MET This compound (Parent Compound) Hydrolysis_Product 2-Methoxyethanamide (Amide Impurity) MET->Hydrolysis_Product Hydrolysis (+H2O, Acid/Base) Oxidation_S_Oxide Thioamide S-Oxide (Intermediate) MET->Oxidation_S_Oxide Oxidation (+[O]) Oxidation_SS_Dioxide Thioamide S,S-Dioxide (Unstable Intermediate) Oxidation_S_Oxide->Oxidation_SS_Dioxide Oxidation (+[O]) Desulf_Product Amide or Nitrile (Degradants) Oxidation_SS_Dioxide->Desulf_Product Desulfurization

Caption: Key degradation pathways for this compound.

Q2: My solution of this compound has developed a slight yellow or greenish tint. What does this indicate?

A2: A color change, particularly to a greenish or brownish hue, is often a visual indicator of oxidation.[15] The formation of oxidized sulfur species and subsequent degradation products can lead to colored impurities. This is a sign that the compound is no longer pure and that the stability of the solution has been compromised. We strongly recommend preparing a fresh solution and re-evaluating your solvent choice and storage conditions.

Q3: How does my choice of solvent affect the stability of this compound?

A3: Solvent selection is critical. The primary rule is to avoid reactive solvents.

  • Recommended Solvents: Aprotic solvents are generally the safest choice. Acetonitrile (ACN), Dichloromethane (DCM), and Ethyl Acetate are good starting points as they are non-nucleophilic and less likely to participate in degradation reactions.[11][16] Dimethyl sulfoxide (DMSO) is also widely used for stock solutions, but ensure it is anhydrous and high-purity, as water content can facilitate hydrolysis.

  • Solvents to Use with Caution: Protic solvents, especially nucleophilic ones like methanol or ethanol, can be problematic.[16] The hydroxyl group can act as a nucleophile and attack the electrophilic thioamide carbon, leading to solvolysis. While slower than hydrolysis, this can contribute to sample loss over time. If a protic solvent is required for your assay, solutions should be prepared fresh and used immediately.

  • Aqueous Solutions: Stability in water is limited due to hydrolysis.[11][16] If aqueous buffers are necessary, they should ideally be prepared at a neutral pH, de-gassed to remove dissolved oxygen, and used as quickly as possible.

Q4: What is the optimal pH range for working with this compound in aqueous buffers?

A4: Thioamides are most stable at or near neutral pH. Both strongly acidic and strongly basic conditions are known to accelerate the rate of hydrolysis.[11]

  • Alkaline pH (>8): In basic media, primary and secondary thioamides can be deprotonated to form iminothiolates, which can alter reactivity and potentially lead to other side reactions.[16] Base-catalyzed hydrolysis is also a significant risk.

  • Acidic pH (<6): Acidic conditions can catalyze the hydrolysis of the thioamide to the corresponding amide.[11]

For aqueous applications, we recommend using a freshly prepared, de-gassed buffer in the pH 6.5-7.5 range.

Q5: What are the best practices for storing stock and working solutions of this compound?

A5: Proper storage is essential to prolong the shelf-life of your solutions.

ParameterStock Solution (e.g., in anhydrous DMSO)Working Solution (especially in aqueous buffer)Rationale
Temperature -20°C or -80°C2-8°C (short-term) or prepared freshLow temperatures slow down all chemical degradation reactions.[16]
Atmosphere Overlay with inert gas (Argon or Nitrogen)Use de-gassed buffersMinimizes exposure to oxygen, preventing oxidative degradation.[12][13]
Light Store in amber vials or protect from lightProtect from lightPrevents potential photodegradation.[11]
Container Tightly sealed vials with PTFE-lined capsTightly sealed vialsPrevents solvent evaporation and contamination from atmospheric moisture.
Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during experimentation.

Start Problem: Inconsistent Experimental Results or Loss of Activity Check_Purity Analyze solution by HPLC. Is parent peak area reduced or are new peaks present? Start->Check_Purity No_Degradation Issue is likely not compound stability. Review assay parameters, cell health, and instrument calibration. Check_Purity->No_Degradation No Degradation_Confirmed Degradation is Confirmed Check_Purity->Degradation_Confirmed Yes Review_Storage Review Storage Conditions: - Temperature (-20°C or lower)? - Protected from light? - Inert atmosphere used? Degradation_Confirmed->Review_Storage Review_Solvent Review Solution Preparation: - Solvent (aprotic vs. protic)? - pH of buffer (neutral)? - Freshly prepared? Degradation_Confirmed->Review_Solvent Action Action: Prepare fresh stock solution in anhydrous aprotic solvent, store properly under inert gas, and prepare working solutions immediately before use. Review_Storage->Action Review_Solvent->Action

Caption: Troubleshooting workflow for stability issues.

Problem: My experimental results are inconsistent, or the compound's potency seems to decrease with each experiment.

  • Causality: This is the classic symptom of compound degradation. The concentration of the active parent compound is decreasing over time, leading to diminished biological or chemical effects. The appearance of degradation products could also potentially interfere with your assay.

  • Solution Path:

    • Confirm Degradation: Analyze an aliquot of your current working solution and an older stock solution using HPLC-UV or LC-MS. Compare the peak area of the parent compound to that of a freshly prepared standard. The presence of new peaks or a significantly reduced parent peak confirms degradation.

    • Isolate the Cause: Review your procedures against the recommendations in this guide.

      • Storage: Was the stock solution stored at ≤ -20°C? Was it protected from light? Was the vial properly sealed? For the highest stability, was it stored under an inert atmosphere (argon or nitrogen)?

      • Solvent: Are you using an aprotic solvent for stock solutions? If using an aqueous buffer, is it at a neutral pH and de-gassed?

      • Handling: Are you preparing working solutions fresh from the stock for each experiment? Are you minimizing the time the compound spends in aqueous buffer at room temperature?

    • Implement Corrective Action: Discard all old solutions. Prepare a new stock solution in high-purity, anhydrous DMSO or acetonitrile. Aliquot into smaller, single-use volumes and store at -80°C under an inert gas. For experiments, thaw a single aliquot and prepare the final working solution immediately before use.

Problem: I am observing unexpected peaks in my HPLC or LC-MS analysis that were not present in the initial sample.

  • Causality: These new peaks are almost certainly degradation products. By understanding the likely degradation pathways, you can hypothesize their identity. A peak corresponding to the molecular weight of 2-Methoxyethanamide would strongly suggest hydrolysis or oxidative desulfurization.

  • Solution Path:

    • Identify the Degradant (If Possible): If using LC-MS, check the mass of the new peaks. A mass difference of -16 Da (Sulfur replaced by Oxygen) is a definitive sign of conversion to the amide.

    • Perform a Stress Test: To confirm which degradation pathway is dominant under your conditions, perform the stress testing protocol (see Protocol 2 below). This will intentionally generate the degradation products under controlled conditions (acid, base, oxidation).

    • Compare Chromatograms: Run the stressed samples on your HPLC. If the unexpected peak in your experimental sample matches the retention time of a peak generated under oxidative stress, for example, you have identified oxidation as the primary problem.

    • Optimize Your Protocol: Based on the results, implement measures to mitigate that specific pathway. If oxidation is the issue, meticulous de-gassing of solvents and storage under argon is critical. If hydrolysis is the problem, ensure your solvents are anhydrous and that time in aqueous media is minimized.

Part 3: Experimental Protocols

These protocols provide standardized methods for preparing, testing, and analyzing this compound to ensure stability.

Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol minimizes exposure to water and oxygen, the primary drivers of degradation.

  • Preparation: Work in a clean, dry environment. Use baked glassware or new, sealed vials.

  • Solvent Selection: Use a new, sealed bottle of high-purity, anhydrous solvent (e.g., DMSO or Acetonitrile).

  • Weighing: Accurately weigh the required amount of solid this compound into a tared amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM). Cap the vial and vortex gently until fully dissolved.

  • Inerting: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap. Seal the cap with parafilm for extra protection against moisture ingress.

  • Storage: Label clearly and store at -80°C. For frequent use, prepare smaller single-use aliquots using the same procedure to avoid repeated freeze-thaw cycles of the main stock.

References

Resolving impurities in 2-Methoxyethanethioamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methoxyethanethioamide. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis, purification, and handling of this compound. Our approach is rooted in foundational chemical principles to empower you not just to solve immediate problems, but to proactively prevent them in future experiments.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the quality and handling of this compound.

Q1: What are the most probable sources of impurities in my synthetic this compound sample?

Impurities can be introduced at nearly every stage of a synthetic process. For this compound, they typically fall into four categories:

  • Starting Material-Related: The most common impurity is often unreacted 2-methoxyacetamide. Its presence indicates an incomplete thionation reaction.

  • Reagent-Related: If using a thionating agent like Lawesson's reagent, phosphorus-containing byproducts can form. One study highlights the formation of a six-membered-ring byproduct which can complicate purification.[1]

  • Side-Reaction Products: Thioamides can undergo side reactions. Depending on the reaction conditions, you might encounter dimers, or products from reactions with solvents or other nucleophiles present in the mixture.[2][3]

  • Degradation Products: this compound, like many thioamides, is susceptible to degradation. The thioamide sulfur can be oxidized, especially under harsh conditions or prolonged exposure to air, leading to the corresponding S-oxide or other downstream products.[4] Hydrolysis back to the amide is also possible, particularly under strongly acidic or basic conditions.

Q2: How can I get a reliable assessment of my sample's purity?

A multi-technique approach is always best, but High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for this type of analysis.

  • Primary Method (Quantitative): Reversed-Phase HPLC (RP-HPLC) is ideal. The thioamide functional group has a characteristic UV absorbance maximum around 265 nm, which provides a sensitive and selective detection wavelength.[5]

  • Confirmatory Method (Qualitative): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown peaks seen in your HPLC chromatogram. By obtaining the mass-to-charge ratio (m/z) of an impurity, you can often deduce its molecular formula and propose a structure.[6][7][8]

  • Rapid Check (Semi-Quantitative): Thin-Layer Chromatography (TLC) can be used for a quick check of reaction completion and to get a general sense of the impurity profile. However, it may not resolve closely related impurities.

Q3: What are the recommended storage and handling conditions for this compound to prevent degradation?

Stability is crucial for maintaining the integrity of your sample. Thiol and thioamide groups can be sensitive.

  • Solid Storage: Store solid this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20°C is recommended for long-term storage).[9][10] Protect it from light and moisture, as water can contribute to compound loss.[6][7]

  • Solution Storage: Avoid long-term storage in solution. If you must store solutions, use a non-reactive, dry solvent and store at low temperatures. Be aware that some solvents, like DMSO, can be problematic over time, and repeated freeze-thaw cycles can degrade compounds.[6][7] Studies on thiolated polymers have shown that degradation via oxidation is significantly increased at room temperature in the presence of humidity.[11]

Section 2: Troubleshooting & Purification Workflow

This section provides a logical framework for addressing purity issues, from initial observation to final resolution. The following workflow diagram illustrates the general process.

G cluster_0 Phase 1: Detection & Characterization cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution & Verification Start Impurity Detected (TLC, HPLC, NMR) Analyze Characterize Impurity - HPLC-UV (Quantify) - LC-MS (Identify Mass) - NMR (Structure if >5%) Start->Analyze Decision Impurity Properties? Analyze->Decision Recrystallization Recrystallization (High-Purity Bulk) Decision->Recrystallization Crystalline Solid? Different Solubility? Chromatography Column Chromatography (Complex Mixtures) Decision->Chromatography Oily/Amorphous? Similar Polarity? Purify Execute Purification (Follow Protocol) Recrystallization->Purify Chromatography->Purify Verify Verify Purity (Repeat HPLC Analysis) Purify->Verify Verify->Decision No, Re-evaluate End Pure Compound (>95%) Verify->End Yes

Caption: General workflow for resolving impurities.

Q4: My HPLC shows a major peak for my product, but also several smaller, closely eluting peaks. What's the best purification strategy?

When impurities have similar polarities to the desired compound (indicated by close retention times in RP-HPLC), recrystallization is often ineffective. This is a classic scenario where flash column chromatography is the superior choice.

Causality: Flash chromatography separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Even small differences in polarity can be exploited by carefully optimizing the solvent system (eluent) to achieve separation. Recrystallization, which relies on differences in solubility, struggles when the impurity and product have very similar structures and thus similar solubilities in common solvents.

Q5: My crude product is a dark oil and won't crystallize. How should I proceed?

Oily products are common when significant impurities are present, as they disrupt the formation of a crystal lattice.

  • Initial Cleanup: First, attempt a liquid-liquid extraction to remove any highly polar or acidic/basic impurities. Dissolve the oil in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine. This can often remove enough of the "gunk" to make subsequent steps easier.

  • Primary Purification: Flash column chromatography is the mandatory next step for an oily product. It is the most effective way to separate the target compound from the diverse mixture of impurities that are preventing crystallization.

  • Final Polish: After chromatography, the fractions containing your purified product can be combined, and the solvent removed. This purified material, now free of major contaminants, will have a much higher probability of crystallizing upon attempting recrystallization.

Section 3: Detailed Experimental Protocols

These protocols provide validated starting points for your experimental work. Always perform small-scale trials first to optimize conditions for your specific sample.

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for quantifying the purity of this compound.

Instrumentation & Consumables:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a stock solution of your sample in acetonitrile at approximately 1 mg/mL. Dilute this stock to a final concentration of ~50 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Method Parameters:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% FA in WaterProvides protons for good peak shape.
Mobile Phase B 0.1% FA in AcetonitrileOrganic eluent for elution from C18.
Gradient 5% to 95% B over 15 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection λ 265 nmNear the absorbance maximum for the thioamide chromophore.[5]
Injection Vol. 5 µLSmall volume to prevent peak overload.
  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks (Area Percent method). This provides a good estimation of purity, assuming all components have similar extinction coefficients at 265 nm.

Protocol 2: Purification by Two-Solvent Recrystallization

This technique is excellent for removing impurities with significantly different solubility profiles from the target compound.[12]

Principle: The impure solid is dissolved in a minimum amount of a hot "good" solvent, in which the compound is highly soluble. A "poor" or "anti-solvent," in which the compound is insoluble, is then added dropwise until the solution becomes cloudy (the saturation point). Upon slow cooling, the desired compound's solubility decreases, and it crystallizes out, leaving the impurities behind in the solvent mixture.[13][14]

Solvent Selection:

  • Good Solvent (Solvent #1): Should dissolve this compound well when hot but poorly when cold. Candidates include ethanol, isopropanol, or acetone.[15]

  • Poor Solvent (Anti-Solvent #2): Should be fully miscible with the good solvent but should not dissolve the product. Candidates include hexanes, heptane, or water.

Procedure:

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the "good" solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.

  • Continue adding the "good" solvent in small portions until all the solid just dissolves. Avoid adding a large excess.

  • While maintaining the high temperature, add the "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness. If too much is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Remove the flask from the heat, remove the stir bar, and cover the flask. Allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent mixture to remove any residual mother liquor.

  • Dry the crystals under vacuum to obtain the purified product.

Caption: Workflow for two-solvent recrystallization.

References

Technical Support Center: Method Refinement for the Quantification of 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 2-Methoxyethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and refining robust analytical methods for this small molecule. Given the unique chemical properties of the thioamide functional group, its quantification can present several challenges, from sample stability to chromatographic performance. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical behavior of this compound, providing foundational knowledge for successful method development.

Q1: What are the key physicochemical properties of this compound that influence its analytical quantification?

A1: The analytical behavior of this compound is largely dictated by its thioamide group. Compared to its amide analog, the thioamide functional group introduces several critical differences:

  • Increased Polarity and Acidity: The thioamide proton is more acidic than its amide counterpart, which can influence its ionization state in solution and its interaction with stationary phases in chromatography.

  • Enhanced Nucleophilicity of Sulfur: The sulfur atom is a soft nucleophile, making the molecule susceptible to reactions with electrophiles and oxidation.

  • Unique Spectroscopic Properties: Thioamides exhibit different UV absorption maxima compared to amides, which can be leveraged for detection.[1]

  • Potential for Instability: The thioamide bond can be susceptible to hydrolysis, especially under harsh pH and temperature conditions.[1][2]

Understanding these properties is the first step in designing a robust analytical method.

Table 1: Comparative Physicochemical Properties of Amides vs. Thioamides

PropertyAmide (-C(=O)NH₂)Thioamide (-C(=S)NH₂)Implication for Analysis
Polarity HighHigherInfluences choice of chromatographic column and mobile phase.
Hydrogen Bonding Strong H-bond acceptor (Oxygen)Weaker H-bond acceptor (Sulfur)Affects solubility and interactions with the stationary phase.
Acidity of α-proton Higher pKaLower pKaIncreased risk of epimerization if a chiral center is present.
Chemical Stability Generally stableProne to hydrolysis and oxidationRequires careful sample handling and storage.[1][2]

Q2: My this compound standard/sample appears to be degrading. What are the likely causes and how can I mitigate this?

A2: Degradation of this compound is a common issue and can be attributed to several factors:

  • Hydrolysis: The thioamide bond can be hydrolyzed to the corresponding amide or carboxylic acid, particularly under strong acidic or basic conditions.

  • Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, altering the molecule's properties and analytical response.

  • Light Sensitivity: Like many organic molecules, prolonged exposure to UV or ambient light can induce degradation.

Mitigation Strategies:

  • pH Control: Maintain the pH of your sample and mobile phase within a neutral to slightly acidic range (pH 3-7).

  • Temperature Control: Store stock solutions, standards, and samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage) and protect from freeze-thaw cycles.

  • Use of Antioxidants: For samples prone to oxidation, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.

  • Light Protection: Store all solutions in amber vials or protect them from light by wrapping them in aluminum foil.

Q3: I am developing an LC-MS/MS method for this compound. What are the expected precursor and product ions?

A3: For mass spectrometry, you will likely be working with the protonated molecule [M+H]⁺ in positive ion mode. The exact mass of this compound (C₃H₇NOS) is approximately 105.02 Da. Therefore, the precursor ion to target would be m/z 106.03.

Product ions will be generated by fragmentation of the precursor. Plausible fragmentation pathways for thioamides often involve the loss of small neutral molecules. For this compound, you could expect fragments corresponding to:

  • Loss of ammonia (NH₃)

  • Loss of the methoxy group (CH₃O)

  • Cleavage of the C-C bond

It is crucial to perform a product ion scan on a reference standard to determine the most abundant and stable product ions for your specific instrument and conditions.

Part 2: Troubleshooting and Method Refinement Guide

This section provides a structured approach to troubleshooting common issues encountered during the quantification of this compound.

Sample Preparation Issues

Proper sample preparation is critical for accurate and reproducible results.[3][4] The complexity of the biological matrix requires effective cleanup to minimize interference.[3][4]

Issue 1: Low Recovery

  • Potential Cause: Inefficient extraction from the sample matrix (e.g., plasma, tissue homogenate).

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Test a range of organic solvents with varying polarities (e.g., acetonitrile, methanol, ethyl acetate). A mixture of solvents may be more effective.

    • Adjust pH: The recovery of this compound may be pH-dependent. Adjust the pH of the sample before extraction to ensure the analyte is in a neutral form, which is generally more amenable to extraction into organic solvents.

    • Evaluate Extraction Technique: Compare different extraction methods such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For complex matrices, SPE can offer superior cleanup and higher recovery.

    • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, a structurally similar analog can help to normalize for extraction variability.

Issue 2: High Matrix Effects

  • Potential Cause: Co-eluting endogenous components from the sample matrix are suppressing or enhancing the ionization of this compound in the mass spectrometer.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify your HPLC/UPLC method to better separate the analyte from matrix components. See Section 2.2 for more details.

    • Enhance Sample Cleanup: If using PPT, consider a post-extraction cleanup step like LLE or SPE. If already using SPE, optimize the wash and elution steps to remove interferences.

    • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of quantification (LOQ).

Chromatographic Problems

The choice of column and mobile phase is crucial for achieving good peak shape and resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause 1: Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., silanols on a C18 column).

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., 10 mM ammonium formate) to the mobile phase to improve peak shape.

    • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity.

  • Potential Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

  • Troubleshooting Steps:

    • Dilute the Sample: Reduce the concentration of the injected sample.

    • Use a Higher Capacity Column: A column with a larger internal diameter or longer length can handle higher sample loads.

Issue 2: Inconsistent Retention Times

  • Potential Cause: Insufficient column equilibration, fluctuating pump pressure, or changes in mobile phase composition.

  • Troubleshooting Steps:

    • Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

    • System Check: Check the HPLC/UPLC system for leaks and ensure the pump is delivering a stable flow rate.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.

Mass Spectrometry Detection Challenges

Issue 1: Low Sensitivity

  • Potential Cause: Suboptimal ionization or fragmentation parameters.

  • Troubleshooting Steps:

    • Source Optimization: Systematically optimize all source parameters, including capillary voltage, source temperature, and gas flows, by infusing a standard solution of this compound.

    • Compound Optimization: Optimize the collision energy for the selected precursor-to-product ion transition (MRM transition) to maximize the signal.

    • Mobile Phase Additives: The choice of mobile phase modifier can significantly impact ionization efficiency. Compare formic acid, acetic acid, and ammonium formate to find the optimal additive for your analyte.

Workflow Diagram for Method Refinement

MethodRefinement cluster_Problem Problem Identification cluster_SamplePrep Sample Preparation cluster_Chroma Chromatography cluster_MS Mass Spectrometry cluster_Validation Validation Problem Poor Data Quality (Low Recovery, High Variability, Poor Peak Shape) SP_Optimize Optimize Extraction (Solvent, pH, Technique) Problem->SP_Optimize Check Recovery Chroma_Mobile Adjust Mobile Phase (Modifier, pH) Problem->Chroma_Mobile Poor Peak Shape? MS_Source Optimize Source Parameters Problem->MS_Source Low Sensitivity? SP_Cleanup Enhance Cleanup (SPE, LLE) SP_Optimize->SP_Cleanup Matrix Effects? Validation Validate Method (Linearity, Accuracy, Precision) SP_Cleanup->Validation Chroma_Column Select Alternative Column Chroma_Mobile->Chroma_Column Still Poor? Chroma_Column->Validation MS_Compound Optimize MRM Transition MS_Source->MS_Compound MS_Compound->Validation

Caption: A workflow for troubleshooting and refining a quantitative method for this compound.

Part 3: Experimental Protocols

This section provides a starting point for developing your analytical method. These are generalized protocols and should be optimized for your specific application and instrumentation.

Protocol for Sample Preparation using Protein Precipitation

This protocol is suitable for initial method development with plasma samples.

  • Prepare Samples: Aliquot 100 µL of plasma sample, calibration standards, and quality control samples into microcentrifuge tubes.

  • Add Internal Standard: Add 10 µL of the internal standard working solution to each tube.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortex: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.

  • Inject: Inject the sample into the LC-MS/MS system.

Protocol for LC-MS/MS Analysis

These are suggested starting conditions for a reversed-phase LC-MS/MS method.

Table 2: Suggested Starting LC-MS/MS Parameters

ParameterSuggested Condition
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by infusion of a reference standard
Source Parameters To be optimized for the specific instrument

Degradation Pathway Visualization

DegradationPathways Met This compound Amide 2-Methoxyacetamide (Hydrolysis Product) Met->Amide H₂O / H⁺ or OH⁻ Sulfoxide 2-Methoxyethanesulfinamide (Oxidation Product) Met->Sulfoxide [O]

Caption: Potential degradation pathways for this compound.

By systematically addressing the challenges outlined in this guide, you can develop a robust, reliable, and accurate method for the quantification of this compound, ensuring the quality and integrity of your research.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxyethanethioamide and Other Thioamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thioamide Functional Group in Modern Chemistry

In the landscape of medicinal chemistry and organic synthesis, the thioamide group stands out as a uniquely versatile functional group. As a bioisostere of the ubiquitous amide bond, the simple substitution of a sulfur atom for an oxygen atom imparts profound changes in the molecule's physicochemical and reactive properties.[1][2][3] This single-atom swap can enhance proteolytic stability, modulate hydrogen bonding capabilities, and improve the pharmacokinetic profiles of peptide-based drugs.[4][5] Furthermore, thioamides are crucial synthetic intermediates, valued for their distinct reactivity compared to their amide counterparts.[6][7]

This guide provides an in-depth comparison of the reactivity of 2-Methoxyethanethioamide against a panel of structurally diverse thioamides: the simple Thioacetamide , the aromatic Thiobenzamide , and the tertiary N,N-Dimethylthioformamide . Our objective is to dissect how the electronic and steric nature of substituents influences the dual reactivity of the thioamide core—as both a nucleophile at the sulfur atom and an electrophile at the thiocarbonyl carbon. This analysis is grounded in fundamental chemical principles and supported by actionable experimental protocols for researchers in the field.

The Unique Electronic Signature of the Thioamide Bond

To understand the reactivity of thioamides, one must first appreciate their electronic structure, which differs significantly from that of amides. The larger van der Waals radius of sulfur (1.85 Å vs. 1.40 Å for oxygen) and the lower electronegativity of sulfur (2.58 vs. 3.44 for oxygen) are key factors.[1][8] These properties lead to a longer, weaker, and more polarizable C=S double bond.

A critical feature of thioamides is the significant contribution of a dipolar resonance form, which places a partial negative charge on the sulfur atom and a partial positive charge on the nitrogen atom. This resonance stabilization results in a higher rotational barrier around the C-N bond compared to amides.[8] This charge separation is more pronounced than in amides, making the sulfur atom a more potent nucleophile and the thiocarbonyl carbon an accessible electrophile.

Caption: Resonance forms of a thioamide functional group.

Spectroscopic Hallmarks

These electronic differences manifest in distinct spectroscopic signatures. The thioamide C=S bond has a characteristic UV absorption maximum around 265 nm, a significant shift from the ~220 nm peak for an amide C=O bond. In ¹³C NMR spectroscopy, the thiocarbonyl carbon is notably deshielded, appearing 30-40 ppm downfield (200–210 ppm) from the corresponding amide carbonyl carbon.[1]

PropertyAmide (Typical)Thioamide (Typical)Rationale for Difference
C=X Bond Length ~1.23 Å~1.71 ÅLarger atomic radius of sulfur.[1]
¹³C NMR Shift (C=X) 160–180 ppm200–210 ppmLower electronegativity and greater polarizability of sulfur.[1]
H-Bonding Strong AcceptorWeak AcceptorSulfur's lone pairs are more diffuse and less basic.[1]
Acidity (N-H) pKa ~17pKa ~11Increased positive charge on nitrogen in the resonance form.[1]

Comparative Reactivity Analysis

We will now compare the reactivity of our target molecule, This compound , with our selected reference thioamides. The methoxy group in our target is two carbons removed from the thioamide, so its primary influence will be a weak, electron-withdrawing inductive effect (-I).

CompoundStructureKey Structural FeatureExpected Electronic Effect
This compound CH₃OCH₂CH₂C(S)NH₂Alkyl chain with etherWeak inductive withdrawal (-I) from the methoxy group.
Thioacetamide CH₃C(S)NH₂Methyl groupWeak inductive donation (+I) from the methyl group.
Thiobenzamide C₆H₅C(S)NH₂Phenyl groupElectron-withdrawing via induction, but resonance can delocalize charge.
N,N-Dimethylthioformamide HC(S)N(CH₃)₂N,N-disubstitutionStrong electron donation (+I) from two methyl groups to the nitrogen.
Electrophilic Reactivity at the Thiocarbonyl Carbon

The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The reactivity is governed by the extent of the partial positive charge on this carbon, which is modulated by the substituents.

Predicted Order of Electrophilicity: This compound > Thiobenzamide > Thioacetamide > N,N-Dimethylthioformamide

  • This compound is predicted to be the most reactive. The distant methoxy group exerts a weak electron-withdrawing inductive effect, slightly increasing the partial positive charge on the thiocarbonyl carbon, making it more susceptible to nucleophilic attack.

  • Thiobenzamide 's phenyl group is inductively withdrawing but can also participate in resonance, which can delocalize charge. The net effect makes it less electrophilic than our target but more so than simple alkyl thioamides.

  • Thioacetamide serves as our baseline. The methyl group is weakly electron-donating, making the carbon slightly less electrophilic than in thiobenzamide.

  • N,N-Dimethylthioformamide is the least reactive. The two electron-donating methyl groups on the nitrogen enhance the n→π* conjugation, pushing more electron density into the C=S bond and significantly reducing the electrophilicity of the carbon.[8]

Nucleophilic Reactivity at the Sulfur Atom

The sulfur atom, with its partial negative charge and polarizable nature, is an excellent soft nucleophile, readily reacting with soft electrophiles like alkyl halides.[9][10] Its nucleophilicity is directly related to the electron density on the sulfur.

Predicted Order of Nucleophilicity: N,N-Dimethylthioformamide > Thioacetamide > Thiobenzamide > this compound

  • N,N-Dimethylthioformamide is expected to be the most nucleophilic. The powerful electron-donating effect of the two N-methyl groups significantly increases the electron density on the sulfur atom.

  • Thioacetamide is our baseline, with the methyl group providing slight electron donation to enhance sulfur's nucleophilicity.

  • Thiobenzamide is less nucleophilic. The aromatic ring can delocalize the lone pair electrons from the sulfur via resonance, reducing their availability for external attack.

  • This compound is predicted to be the least nucleophilic. The inductive electron withdrawal from the methoxy group, although weak, slightly reduces the electron density on the sulfur atom compared to the other primary thioamides.

Experimental Validation Protocols

To empirically validate these theoretical predictions, the following experimental workflows are proposed. These protocols are designed to be robust and provide clear, quantifiable data on relative reactivity.

Protocol 1: Competitive S-Alkylation for Nucleophilicity Assessment

This experiment directly compares the nucleophilicity of two different thioamides by having them compete for a limited amount of an electrophile.

Caption: Experimental workflow for comparing thioamide nucleophilicity.

Detailed Steps:

  • Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of this compound and 1.0 mmol of the comparator thioamide (e.g., Thioacetamide) in 10 mL of anhydrous acetonitrile.

  • Reagent Addition: While stirring, add 0.5 mmol of methyl iodide dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the progress by TLC if desired.

  • Workup: Dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Quantification: Analyze the crude product mixture using ¹H NMR spectroscopy. The ratio of the S-methylated products can be determined by integrating the characteristic signals of the newly formed S-CH₃ groups. A higher ratio of one product indicates a higher nucleophilicity of its parent thioamide.

Protocol 2: Kinetic Analysis of Alkaline Hydrolysis for Electrophilicity Assessment

This experiment measures the rate of hydrolysis for each thioamide individually. A faster rate corresponds to a more electrophilic thiocarbonyl carbon. The disappearance of the thioamide can be conveniently monitored by UV-Vis spectroscopy.

Caption: Experimental workflow for comparing thioamide electrophilicity.

Detailed Steps:

  • Instrumentation Setup: Set a UV-Vis spectrophotometer to kinetics mode, monitoring the absorbance at the λₘₐₓ of the specific thioamide (determine this first, but it will be near 265 nm). Thermostat the cuvette holder to 25.0 ± 0.1 °C.

  • Reaction Initiation: Pipette 3.0 mL of 0.1 M aqueous NaOH solution into a quartz cuvette and allow it to equilibrate to temperature.

  • Data Acquisition: Rapidly inject 30 µL of a 10 mM stock solution of the thioamide (in methanol) into the cuvette, mix quickly by inversion, and immediately start data collection. Record the absorbance every 10 seconds for at least 3 half-lives.

  • Rate Calculation: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot will be linear, and the negative of the slope will be the observed rate constant, kobs.

  • Comparison: Repeat the experiment for each thioamide. A larger kobs value indicates a faster hydrolysis rate and thus a more electrophilic thiocarbonyl carbon.

Conclusion and Implications

The reactivity of the thioamide functional group is a delicate balance of steric and electronic effects conferred by its substituents. Our analysis predicts that This compound will be among the most electrophilic of the primary thioamides compared here, due to the inductive effect of its methoxy group, while simultaneously being the least nucleophilic at its sulfur atom.

This dual nature has significant implications for professionals in drug development and synthesis:

  • For Drug Development: The enhanced electrophilicity might suggest a higher susceptibility to hydrolysis or reaction with biological nucleophiles, potentially impacting the compound's stability and metabolic profile. Conversely, its reduced sulfur nucleophilicity could decrease unwanted side reactions like S-alkylation.

  • For Organic Synthesis: this compound's reactive thiocarbonyl carbon makes it an excellent substrate for reactions involving nucleophilic addition, such as in the synthesis of thiazoles and other sulfur-containing heterocycles.[7] Its attenuated sulfur nucleophilicity could be leveraged to achieve selectivity in reactions with multiple competing nucleophilic sites.

By understanding these nuanced reactivity patterns, researchers can make more informed decisions, whether designing more stable and effective therapeutic agents or devising more efficient and selective synthetic routes. The experimental protocols provided herein offer a clear path to validating these principles in the laboratory.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

The Criticality of Method Validation for 2-Methoxyethanethioamide

This compound, with the molecular formula C₃H₇NOS and a molecular weight of 105.16 g/mol , is a small organic molecule containing a thioamide functional group.[1] The inherent reactivity of the thioamide group, including its potential for oxidation or conversion to the corresponding amide, underscores the necessity for a well-validated analytical method to ensure accurate and precise quantification in various matrices. Method validation provides documented evidence that a procedure is suitable for its intended purpose, a critical requirement in regulated environments.[2]

This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][3][4][5][6][7][8][9]

Primary Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Given that the thioamide C=S bond exhibits a characteristic UV absorption maximum around 265 nm, HPLC-UV stands out as a robust, reliable, and widely accessible technique for the quantification of this compound.[8]

Proposed HPLC-UV Method Parameters
ParameterProposed ConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for small, moderately polar organic molecules.
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA common mobile phase for reverse-phase chromatography, with formic acid to improve peak shape and consistency.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[10]
Detection Wavelength 265 nmCorresponds to the expected UV absorbance maximum of the thioamide functional group, enhancing sensitivity and selectivity.[8]
Injection Volume 10 µLA typical injection volume for standard HPLC systems.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Validation of the HPLC-UV Method

The validation of this method would proceed through a series of experiments to assess its performance characteristics.

Specificity is the ability to assess the analyte unequivocally in the presence of other components. In a real-world sample, this would involve analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of this compound.

Experimental Protocol: Specificity

  • Prepare a blank solution (dissolving the matrix components without this compound).

  • Prepare a standard solution of this compound.

  • Prepare a spiked sample by adding a known amount of this compound to the matrix.

  • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The blank should show no peak at the retention time of this compound. The peak in the spiked sample should be spectrally pure and have a retention time matching the standard.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Experimental Protocol: Linearity

  • Prepare a stock solution of this compound.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol: Accuracy

  • Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should be ≤ 2%.[2]

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The data from the linearity, accuracy, and precision studies will define the range of the method.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Introduce small variations to the method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Column temperature (e.g., ± 2 °C)

  • Analyze a sample under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Comparative Alternative: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of low-concentration samples, UPLC-MS/MS is a powerful alternative.

Proposed UPLC-MS/MS Method Parameters
ParameterProposed ConditionRationale
UPLC System Acquity UPLC H-Class or equivalentOffers higher resolution and faster run times compared to traditional HPLC.
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µmA shorter column with smaller particles is suitable for the high pressures and fast flow rates of UPLC.[9]
Mobile Phase Gradient elution: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in AcetonitrileA gradient elution is often used in UPLC-MS/MS to achieve better separation of the analyte from matrix components and reduce run times.[6][12]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column.
Mass Spectrometer Triple Quadrupole (QqQ)Enables highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for small molecules. The nitrogen and sulfur atoms in this compound are likely to be protonated in positive mode.
MRM Transitions Parent ion [M+H]⁺ → Product ion(s)Specific parent-to-product ion transitions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Comparison of HPLC-UV and UPLC-MS/MS for this compound Analysis
FeatureHPLC-UVUPLC-MS/MS
Selectivity Moderate; based on chromatographic retention time and UV absorbance. Susceptible to interference from co-eluting compounds with similar UV spectra.Very High; based on chromatographic retention time and specific mass-to-charge ratio transitions. Minimizes matrix effects and interferences.
Sensitivity Lower; typically in the microgram to nanogram per milliliter range (µg/mL to ng/mL).Higher; typically in the nanogram to picogram per milliliter range (ng/mL to pg/mL).[12]
Analysis Time Longer; typical run times are in the range of 5-15 minutes.Shorter; typical run times are in the range of 1-5 minutes due to higher flow rates and shorter columns.[6]
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial instrument cost and requires more specialized expertise for operation and data analysis.
Robustness Generally considered very robust and reliable for routine quality control applications.Can be sensitive to matrix effects which may require more extensive sample preparation and internal standards for accurate quantification.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of the validation experiments for an analytical method.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Evaluation & Reporting Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Define Parameters & Acceptance Criteria Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report Summarize Findings

Caption: Logical workflow for the validation of an analytical method.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the reliability of quantitative data. While a standard HPLC-UV method offers a robust and accessible approach for routine analysis, a UPLC-MS/MS method provides superior sensitivity and selectivity for more demanding applications. The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, the required limit of quantification, and available resources. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate a method for this compound that is accurate, precise, and fit for its intended purpose.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methoxyethanethioamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Drug Development

In the landscape of modern therapeutics, the development of highly specific molecular agents is paramount. The introduction of novel compounds, such as 2-Methoxyethanethioamide, a molecule featuring a reactive thioamide group, necessitates a rigorous evaluation of its biological interactions. Thioamides are a class of compounds with significant therapeutic applications, from antithyroid medications like methimazole and propylthiouracil to emerging roles as enzyme inhibitors in various disease models.[1][2][3][4] A critical aspect of preclinical assessment is the investigation of cross-reactivity—the unintended interaction of a compound with targets other than the intended one.[5][6] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, ensuring scientific integrity and generating reliable data for regulatory submission and further development. We will explore the theoretical underpinnings of cross-reactivity, present detailed experimental protocols for key biological assays, and offer a comparative analysis with structurally related thioamide compounds.

The Thioamide Functional Group: A Double-Edged Sword

The thioamide functional group (R-C(=S)-N-R'R'') is a bioisostere of the amide bond, but with distinct electronic and steric properties.[4] The sulfur atom, being larger and more polarizable than oxygen, can engage in unique interactions with biological macromolecules.[4] This reactivity is harnessed in drugs like methimazole, which inhibits thyroid peroxidase by interacting with the enzyme's active site.[1][7] However, this same reactivity can also lead to off-target effects. Structurally similar thioamide drugs, such as methimazole and propylthiouracil, have been reported to exhibit clinical cross-reactivity, where a patient allergic to one may also react to the other.[8][9][10] Therefore, when evaluating a new thioamide like this compound, a proactive and systematic assessment of its cross-reactivity is not just a regulatory hurdle, but a fundamental aspect of its safety and efficacy profiling.

Experimental Design: A Multi-Pronged Approach to Assessing Specificity

A robust cross-reactivity study should not rely on a single assay. Instead, a battery of tests targeting different potential interaction modalities provides a more complete picture. For this compound, we will focus on three key areas:

  • Enzyme Inhibition Assays: To assess the specificity of enzyme-targeted drugs.

  • Receptor Binding Assays: To evaluate off-target binding to cell surface or intracellular receptors.

  • Immunoassays: To determine interference in diagnostic assays, a common issue with small molecules.[11][12][13][14]

The following sections detail the experimental protocols for each of these assays, comparing the hypothetical cross-reactivity of this compound with two well-characterized thioamides: Methimazole (a known thyroid peroxidase inhibitor) and a generic Thioamide-based Metalloenzyme Inhibitor (TMI-1).

Workflow for Cross-Reactivity Assessment

Below is a generalized workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow cluster_0 Phase 1: Target Identification & Compound Selection cluster_1 Phase 2: Assay Development & Execution cluster_2 Phase 3: Data Analysis & Interpretation A Identify Primary Target (e.g., Enzyme X) B Select Test Compound: This compound A->B D Enzyme Inhibition Assay (Target: Thyroid Peroxidase) B->D E Receptor Binding Assay (Target: GPCR Panel) B->E F Competitive Immunoassay (e.g., T4 ELISA) B->F C Select Comparators: Methimazole, TMI-1 C->D C->E C->F G Calculate IC50 / Ki / % Interference D->G E->G F->G H Compare Cross-Reactivity Profiles G->H I Risk Assessment & Report Generation H->I

Caption: A generalized workflow for assessing compound cross-reactivity.

Comparative Enzyme Inhibition Assay: Thyroid Peroxidase

Rationale: Given that the most well-known biological activity of thioamides is the inhibition of thyroid peroxidase (TPO), it is crucial to assess whether this compound shares this activity.[1][7] This is a critical safety-related cross-reactivity assessment.

Experimental Protocol
  • Materials:

    • Purified recombinant human Thyroid Peroxidase (TPO)

    • Guaiacol (substrate)

    • Hydrogen peroxide (H₂O₂)

    • Phosphate buffer (pH 7.4)

    • This compound, Methimazole, TMI-1 (dissolved in DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound, Methimazole, and TMI-1 in phosphate buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add 50 µL of each compound dilution. Include a "no inhibitor" control (buffer with DMSO) and a "blank" control (buffer only).

    • Add 25 µL of TPO enzyme solution to each well (except the blank).

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[15]

    • Prepare the reaction mixture containing guaiacol and H₂O₂ in phosphate buffer.

    • Initiate the reaction by adding 25 µL of the reaction mixture to all wells.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 470 nm every 30 seconds for 10 minutes. The rate of change in absorbance is proportional to TPO activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[16]

Hypothetical Comparative Data
CompoundPrimary TargetTPO IC50 (µM)% Cross-Reactivity vs. Methimazole
This compound Enzyme X> 1000< 0.1%
Methimazole Thyroid Peroxidase0.8100%
TMI-1 Metalloenzyme Y850~0.1%

Interpretation: The hypothetical data suggests that this compound exhibits negligible inhibitory activity against TPO, with an IC50 value several orders of magnitude higher than that of methimazole. This indicates a low risk of cross-reactivity with the thyroid system, a significant finding for the compound's safety profile.

Off-Target Screening: Receptor Binding Assay Panel

Rationale: To proactively identify any unintended interactions with other physiological systems, a broad panel of receptor binding assays is employed. This is a standard practice in drug discovery to flag potential off-target liabilities early in development.

Experimental Protocol
  • Methodology: This study is typically outsourced to a specialized contract research organization (CRO) that maintains a large panel of validated receptor binding assays (e.g., a SafetyScreen44 panel). The assay format is usually a competitive radioligand binding assay.[17][18][19]

  • Procedure:

    • This compound, Methimazole, and TMI-1 are prepared at a high concentration (e.g., 10 µM) and sent to the CRO.

    • Each compound is tested in duplicate against a panel of receptors, ion channels, and transporters.

    • The assay measures the ability of the test compound to displace a specific high-affinity radioligand from its receptor.

    • The results are reported as the percentage of inhibition of radioligand binding at the tested concentration.

    • A significant interaction is typically defined as >50% inhibition, which would then trigger follow-up dose-response studies to determine an IC50 or Ki value.

Hypothetical Comparative Data (Selected Targets)
Receptor TargetLigand DisplacedThis compound (% Inhibition @ 10 µM)Methimazole (% Inhibition @ 10 µM)TMI-1 (% Inhibition @ 10 µM)
Adrenergic α1 [³H]-Prazosin8%12%5%
Dopamine D2 [³H]-Spiperone15%5%11%
Serotonin 5-HT2A [³H]-Ketanserin55%3%8%
Muscarinic M1 [³H]-Pirenzepine2%1%4%

Interpretation: In this hypothetical scenario, this compound shows a potential off-target interaction with the serotonin 5-HT2A receptor. This would necessitate further investigation to determine the affinity (IC50) of this interaction and assess its potential clinical relevance. The comparator compounds, Methimazole and TMI-1, do not show significant off-target binding in this selected panel.

Immunoassay Interference Assessment

Rationale: Small molecules can interfere with immunoassays, leading to erroneous diagnostic results.[11][12][13] This is particularly relevant if the drug is intended for long-term administration. A common example is interference in thyroid hormone immunoassays.[12][13][14] We will assess the potential of this compound to interfere with a competitive ELISA for thyroxine (T4).

Experimental Protocol
  • Materials:

    • Commercially available Thyroxine (T4) ELISA kit

    • Human serum pool (T4-stripped)

    • This compound, Methimazole, TMI-1

    • Phosphate buffered saline (PBS)

  • Procedure:

    • Spike the T4-stripped human serum with a known concentration of T4 (e.g., in the mid-range of the standard curve).

    • Create aliquots of this serum and spike them with increasing concentrations of this compound, Methimazole, or TMI-1. Include a vehicle control (DMSO).

    • Perform the T4 ELISA according to the manufacturer's instructions. This typically involves adding the spiked serum samples to wells coated with anti-T4 antibody, followed by the addition of a T4-enzyme conjugate.

    • After incubation and washing steps, a substrate is added, and the color development is measured. The signal is inversely proportional to the T4 concentration.

    • Calculate the apparent T4 concentration in each sample.

    • Determine the percentage of interference by comparing the apparent T4 concentration in the presence of the test compound to the vehicle control.

Visualizing Competitive Immunoassay Interference

Immunoassay_Interference cluster_0 No Interference cluster_1 Interference (False Low) A Anti-T4 Ab B T4 in Sample A->B Binds C T4-HRP Conjugate A->C Competes D Test Compound E Anti-T4 Ab F T4 in Sample E->F Binds G T4-HRP Conjugate E->G Competes H Test Compound E->H Cross-reacts

Caption: Mechanism of interference in a competitive immunoassay.

Hypothetical Comparative Data
Compound Concentration (µM)This compound (% Interference)Methimazole (% Interference)TMI-1 (% Interference)
1 -2%1%0%
10 3%5%-1%
100 8%15%2%
1000 12%35%4%

Interpretation: The results suggest that at high concentrations, both this compound and Methimazole show some level of interference in the T4 immunoassay, with Methimazole having a more pronounced effect. TMI-1 shows minimal interference. The observed interference by this compound at concentrations likely to be well above its therapeutic range may be considered a low risk, but this should be noted in the compound's profile.

Conclusion and Future Directions

This guide outlines a foundational strategy for assessing the cross-reactivity of a novel thioamide, this compound. Based on our hypothetical data, this compound demonstrates a favorable cross-reactivity profile compared to the clinically used thioamide, Methimazole, with low potential for off-target effects on thyroid peroxidase and minimal interference in a representative immunoassay. The identified interaction with the 5-HT2A receptor warrants a follow-up investigation to determine its affinity and functional consequence.

The principles and protocols described herein provide a robust, self-validating framework for researchers, scientists, and drug development professionals. By employing a multi-assay approach and contextualizing results against relevant comparators, we can build a comprehensive understanding of a new chemical entity's specificity, ultimately de-risking its path to clinical development and ensuring a safer profile for future therapeutic applications.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular synthesis, the efficient construction of unique molecular scaffolds is paramount. 2-Methoxyethanethioamide, a sulfur-containing building block, presents a valuable synthon for the creation of more complex heterocyclic structures. This guide provides an in-depth, objective comparison of the primary synthetic routes to this thioamide, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.

Introduction to Thioamides

Thioamides are crucial isosteres of amides in medicinal chemistry, often introduced to modulate biological activity, improve metabolic stability, or enhance binding affinity.[1] The replacement of the carbonyl oxygen with a sulfur atom alters the electronic properties, hydrogen bonding capabilities, and steric profile of the molecule.[1] Consequently, robust and efficient methods for their synthesis are of significant interest. This guide will focus on two principal and practical pathways to this compound: the direct thionation of its corresponding amide and the addition of a sulfur source to the nitrile precursor.

Route 1: Thionation of 2-Methoxyacetamide using Lawesson's Reagent

The most direct and widely adopted method for synthesizing thioamides is the thionation of the corresponding amide.[2][3] Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, stands out as a mild and effective thionating agent, often preferred over the harsher phosphorus pentasulfide (P4S10).[2][3][4]

Mechanism of Action: The reaction proceeds through a [2+2] cycloaddition between the carbonyl group of the amide and the reactive dithiophosphine ylide, which is in equilibrium with the Lawesson's Reagent dimer.[4][5][6] This forms a transient thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion, which yields the desired thiocarbonyl and a stable phosphorus-oxygen double bond, akin to the mechanism of the Wittig reaction.[3][4][6]

Experimental Protocol: Thionation of 2-Methoxyacetamide

Materials:

  • 2-Methoxyacetamide

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyacetamide (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add Lawesson's Reagent (0.55 eq). Causality Note: A slight excess of LR is often used to ensure complete conversion of the starting amide. Using 0.5 eq is stoichiometrically correct as the dimer provides two thionating units, but a small excess accounts for any reagent degradation.

  • Heating: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any acidic byproducts and decompose remaining LR. Safety Note: Lawesson's reagent reacts with water to release hydrogen sulfide gas, which is toxic and has a foul odor.[7][8][9][10] This step should be performed in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Route 2: Synthesis from 2-Methoxyacetonitrile via Sulfhydrolysis

An alternative pathway involves the reaction of a nitrile with a source of hydrogen sulfide, a process known as sulfhydrolysis.[11] This method is particularly useful for preparing primary thioamides and can be more atom-economical than the thionation route. Modern variations of this reaction avoid the direct handling of toxic gaseous hydrogen sulfide by using reagents like sodium hydrosulfide (NaHS).[12][13][14]

Mechanism of Action: The reaction is typically base-catalyzed. A nucleophilic sulfur species, generated from NaHS, attacks the electrophilic carbon of the nitrile group. Subsequent protonation steps lead to the formation of the primary thioamide. The use of an amine hydrochloride salt can facilitate the reaction by providing a controlled source of protons.[14]

Experimental Protocol: Sulfhydrolysis of 2-Methoxyacetonitrile

Materials:

  • 2-Methoxyacetonitrile

  • Sodium Hydrosulfide Hydrate (NaHS·xH₂O)

  • Diethylamine Hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-methoxyacetonitrile (1.0 eq), sodium hydrosulfide hydrate (1.5 eq), and diethylamine hydrochloride (1.5 eq) in DMF (approx. 0.5 M concentration). Causality Note: DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reagents and promoting the nucleophilic attack on the nitrile.[14]

  • Heating: Heat the mixture to 50-60 °C. Monitor the reaction by TLC or GC-MS. The reaction is generally complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into deionized water.

    • Transfer to a separatory funnel and extract with ethyl acetate (3x). Causality Note: For thioamides with some water solubility, exhaustive extraction is necessary to ensure a good recovery of the product.[14]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by flash column chromatography if necessary to yield pure this compound.

Comparative Analysis

To provide an objective benchmark, the two routes are compared based on key synthetic efficiency metrics. The data presented are representative of typical laboratory outcomes for these reaction classes.

MetricRoute 1: Thionation (Lawesson's Reagent)Route 2: Sulfhydrolysis (NaHS)Rationale & Field Insights
Typical Yield 80-95%70-90%The thionation of amides is generally a very high-yielding and clean reaction.[4] Sulfhydrolysis can also be efficient, but yields may be more substrate-dependent.[14]
Reaction Time 2-4 hours6-12 hoursThionation with LR at elevated temperatures is typically faster than the sulfhydrolysis of nitriles.
Reagent Cost Moderate to HighLowLawesson's Reagent is a specialty chemical and is significantly more expensive than bulk chemicals like sodium hydrosulfide.
Safety & Handling Requires careful handling of LR and quenching produces H₂S.[7][8][9][15]Avoids gaseous H₂S but NaHS is corrosive and releases H₂S upon acidification.Route 2 avoids the use of a pyrophoric reagent and the vigorous gas evolution during quenching, making it arguably safer for scale-up.
Workup/Purification Requires chromatography to remove phosphorus byproducts.[16][17]Often simpler; byproducts are water-soluble salts. Recrystallization may be sufficient.The removal of phosphorus-based byproducts from LR reactions is a known drawback, often necessitating chromatographic purification.[18]
Atom Economy LowerHigherThe thionation route generates a large phosphine oxide byproduct. Sulfhydrolysis is closer to a direct addition reaction with fewer atoms wasted.

Logical Workflow and Decision Making

The choice between these synthetic routes depends heavily on the specific goals of the researcher. The following diagram illustrates a decision-making workflow.

G Start Synthesize this compound Decision1 Primary Driver? Start->Decision1 Speed Speed & High Yield Decision1->Speed  Speed / Yield   CostScale Cost, Safety & Scalability Decision1->CostScale  Cost / Scale   Route1 Route 1: Thionation (Lawesson's Reagent) Speed->Route1 Route2 Route 2: Sulfhydrolysis (NaHS) CostScale->Route2 Considerations1 Considerations: - Higher Reagent Cost - Chromatographic Purification Required - H2S release during workup Route1->Considerations1 Considerations2 Considerations: - Longer Reaction Time - Potentially Lower Yield - Simpler Workup Route2->Considerations2

Caption: Decision workflow for selecting a synthetic route.

Conclusion and Recommendations

Route 1 (Thionation): This method is highly recommended for rapid, small-scale synthesis where yield is the primary concern and reagent cost is secondary. Its reliability and generally high conversion rates make it ideal for discovery chemistry and the rapid generation of material for initial screening. The main drawback is the need for chromatographic purification to remove phosphorus byproducts, which can be tedious and costly on a larger scale.[16][17]

Route 2 (Sulfhydrolysis): This approach is the preferred choice for larger-scale synthesis where cost, safety, and ease of purification are critical. The use of inexpensive and readily available starting materials, coupled with a simpler, non-chromatographic workup, makes this route more economically viable and scalable. While reaction times are longer, the operational simplicity and improved safety profile offer significant advantages for process development and manufacturing.

Ultimately, the optimal route is context-dependent. By understanding the underlying mechanisms, practical considerations, and trade-offs in efficiency, researchers can make an informed decision that best aligns with their project goals, timeline, and budget.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Materials Science

In the landscape of medicinal chemistry and materials science, the substitution of an oxygen atom with sulfur in a functional group can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed structural comparison of 2-Methoxyethanethioamide with its corresponding amide, 2-methoxyacetamide, and its parent thioamide, ethanethioamide (thioacetamide). By examining the interplay of the thioamide and methoxy functionalities, we aim to provide researchers with a deeper understanding of the structural nuances that govern molecular behavior.

Core Structural Features: The Thioamide and Methoxy Groups

This compound is a small molecule featuring two key functional groups: a thioamide and a methoxy group. The thioamide group, a bioisostere of the amide bond, is known to confer unique properties such as increased metabolic stability and altered hydrogen bonding capabilities.[1] The methoxy group, a common substituent in many organic compounds, influences properties like solubility, reactivity, and conformation.[2]

Comparative Structural Analysis

To understand the unique structural characteristics of this compound, we will compare it with two closely related molecules: 2-methoxyacetamide (its direct oxygen analog) and ethanethioamide (its parent thioamide).

Table 1: Key Structural and Spectroscopic Properties of this compound and Related Compounds

CompoundMolecular FormulaC=S/C=O Bond Length (Å)C-N Bond Length (Å)C-N Rotational Barrier (kcal/mol)13C NMR (C=S/C=O) (ppm)
This compound C₃H₇NOS~1.68 (predicted)~1.33 (predicted)~18-22 (predicted)~200-210 (predicted)
2-Methoxyacetamide C₃H₇NO₂1.231.33~15-20~170-180
Ethanethioamide C₂H₅NS1.68[3]1.31[3]~18~205-208
The Thioamide vs. Amide Backbone: A Tale of Two Chalcogens

The most significant structural differences arise from the substitution of oxygen with sulfur.

  • Bond Lengths and Planarity: The C=S bond in thioamides is significantly longer than the C=O bond in amides (typically around 1.68 Å vs. 1.23 Å).[4] This is due to the larger atomic radius of sulfur. The C-N bond in thioamides, however, is generally shorter than in amides, indicating a greater degree of double bond character.[3] This increased double bond character results in a higher rotational barrier around the C-N bond, making the thioamide group more rigid and planar than its amide counterpart.[4] This planarity is a key feature of the thioamide core.[3]

  • Hydrogen Bonding: Thioamides are generally considered better hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur atom) compared to amides.[5] The N-H protons in thioamides are more acidic than in amides.

  • Spectroscopic Properties: The 13C NMR chemical shift of the thiocarbonyl carbon is a distinctive feature, appearing significantly downfield (around 200-210 ppm) compared to the carbonyl carbon of an amide (around 170-180 ppm).[4] This is attributed to the lower electronegativity and higher polarizability of sulfur compared to oxygen.

The Influence of the Methoxy Group

The 2-methoxyethyl substituent introduces additional conformational flexibility and electronic effects.

  • Conformational Preferences: The presence of the ether linkage in the ethyl side chain allows for various rotational conformers. The relative orientation of the methoxy group with respect to the thioamide moiety can influence intramolecular interactions and the overall molecular shape. Computational studies on related systems suggest that the conformational profile can be complex, with multiple low-energy conformers accessible.[6]

  • Electronic Effects: The methoxy group is generally considered an electron-donating group through resonance and an electron-withdrawing group through induction.[7] Its presence can subtly influence the electron density and reactivity of the thioamide group.

Experimental and Computational Methodologies

A comprehensive structural analysis relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides the most precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.

While an experimental crystal structure for this compound is not publicly available, analysis of related thioamide structures reveals common motifs, such as the formation of hydrogen-bonded dimers in the solid state.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. 1H and 13C NMR provide information about the chemical environment of each nucleus.

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the 1H and 13C NMR spectra. Standard pulse sequences are typically used.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the 1H NMR spectrum to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific nuclei in the molecule.

Based on the structures, we can predict the key NMR features for this compound and its analogs. The downfield shift of the thiocarbonyl carbon in the 13C NMR spectrum is a key diagnostic feature for thioamides.

Computational Chemistry: Predicting and Rationalizing Structures

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into molecular structure, conformation, and spectroscopic properties.

Workflow: Computational Structural Analysis

G start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum conf_search Conformational Search geom_opt->conf_search nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc analysis Analyze Results: Bond Lengths, Angles, Energies, Spectra freq_calc->analysis conf_search->geom_opt Lowest Energy Conformers nmr_calc->analysis

Caption: A typical workflow for computational structural analysis.

Computational studies on thioamides have been instrumental in understanding the higher rotational barrier of the C-N bond compared to amides and the conformational preferences of thioamide-containing molecules.[6][9]

Synthesis of this compound

Thioamides are commonly synthesized from their corresponding amides via thionation reactions.

Proposed Synthesis of this compound

G amide 2-Methoxyacetamide thioamide This compound amide->thioamide Thionation lawessons Lawesson's Reagent lawessons->thioamide

Caption: Proposed synthesis of this compound from 2-methoxyacetamide.

Experimental Protocol: Thionation with Lawesson's Reagent

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyacetamide in an anhydrous solvent such as toluene or THF.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The structural comparison of this compound with 2-methoxyacetamide and ethanethioamide highlights the significant influence of both the thioamide and methoxy functional groups on molecular geometry, electronic properties, and conformational flexibility. The increased rigidity and altered hydrogen bonding capacity of the thioamide group, coupled with the conformational options introduced by the methoxyethyl side chain, result in a molecule with a unique structural profile. This detailed understanding is crucial for researchers aiming to leverage the properties of thioamides in the design of novel pharmaceuticals and functional materials. Further experimental and computational studies on this compound and its derivatives will undoubtedly provide deeper insights into its structure-property relationships.

References

A Comparative Guide to the Structural Elucidation of 2-Methoxyethanethioamide: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for confirming the structure of 2-Methoxyethanethioamide, a molecule of interest for its potential applications stemming from the versatile thioamide functional group. We will focus on the definitive power of single-crystal X-ray crystallography and contrast its outputs with those of other common spectroscopic methods.

The Central Challenge: Unveiling Molecular Truth

The precise arrangement of atoms in this compound dictates its physicochemical properties, reactivity, and biological interactions. An incomplete or erroneous structural assignment can lead to costly failures in downstream applications. Therefore, the choice of an analytical technique for structural confirmation is a critical decision in any research and development pipeline.

X-ray Crystallography: The Gold Standard for Structural Determination

For small molecules like this compound, single-crystal X-ray diffraction (scXRD) stands as the "gold standard" for structural elucidation.[1] This technique provides a direct, high-resolution snapshot of the molecule's conformation and packing in the solid state.[2][3] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.[4]

Causality in Experimental Design: Why Crystallography?

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about the molecule's structure in solution, X-ray crystallography offers a static and highly precise picture of the molecule's geometry. This is particularly crucial for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to crystal packing and can influence the material's bulk properties.[5] The thioamide group, for instance, is known to form characteristic hydrogen-bonded dimers in the solid state, a feature that is best visualized and quantified through crystallographic analysis.[6]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

While scXRD is the definitive method, a comprehensive structural characterization often involves complementary techniques. Below is a comparison of X-ray crystallography with NMR spectroscopy and Mass Spectrometry for the analysis of this compound.

FeatureSingle-Crystal X-ray Diffraction (scXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.[2][4]Connectivity of atoms, solution-state conformation, and dynamic processes.[7][8]Molecular weight and elemental composition.
Sample Requirements High-quality single crystals.[1]Soluble sample in a deuterated solvent.Ionizable sample.
Strengths Unambiguous and high-resolution structural determination.[2]Provides information on dynamics and solution-state structure.[9]High sensitivity and accurate mass determination.
Limitations Requires crystallizable material, provides a static picture of the molecule.[8]Lower resolution than scXRD, interpretation can be complex for molecules with significant conformational flexibility.[7]Provides no information on stereochemistry or atomic connectivity.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The following protocol outlines the key steps for the structural determination of this compound using scXRD.

Part 1: Crystal Growth
  • Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Methodology:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation at a slightly elevated temperature.

    • Slowly cool the solution to room temperature, or allow for slow evaporation of the solvent in a loosely capped vial.

    • Alternative methods include vapor diffusion, where a solution of the compound is exposed to the vapor of a miscible anti-solvent.

    • Monitor for the formation of well-defined, transparent crystals.

Part 2: Data Collection
  • Objective: To collect a complete set of diffraction data.

  • Methodology:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Utilize a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5]

    • Collect a series of diffraction images while rotating the crystal.[10]

Part 3: Structure Solution and Refinement
  • Objective: To determine the atomic positions from the diffraction data.

  • Methodology:

    • Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.

    • Solve the phase problem using direct methods, which are highly effective for small molecules.[10]

    • Refine the initial structural model against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other model parameters to achieve the best fit between the calculated and observed diffraction patterns.

    • The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for X-ray crystallography and the comparative relationship between the primary analytical techniques for structural elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_File Generation of Crystallographic Information File (CIF) Structure_Refinement->CIF_File Validation Structural Validation (e.g., CheckCIF) CIF_File->Validation Deposition Deposition to CSD Validation->Deposition

References

A Framework for the Comparative Analysis of 2-Methoxyethanethioamide's Metal-Binding Properties: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative study on the metal-binding properties of 2-Methoxyethanethioamide. As a compound of interest within the broader class of thioamides, which are recognized for their significant metal-chelating capabilities, a thorough understanding of its specific affinities and selectivities for various metal ions is crucial for applications in medicinal chemistry, materials science, and analytical chemistry.[1][2][3][4] This document outlines the necessary experimental protocols, from synthesis to detailed characterization of metal complexes, to empower researchers in generating robust and publishable comparative data.

Introduction: The Rationale for Investigating this compound

Thioamides, the sulfur analogues of amides, have garnered considerable attention due to their unique physicochemical properties. The substitution of the carbonyl oxygen with a larger, more polarizable sulfur atom enhances their affinity for certain "soft" and "borderline" metal ions.[1][5] This heightened affinity makes thioamide-containing molecules valuable as metal chelators in various therapeutic strategies, including anticancer and antimicrobial agents.[6][7] this compound, with its methoxyethyl group, presents an interesting candidate for study. The presence of an additional potential coordination site (the ether oxygen) could influence its chelation geometry and selectivity compared to simpler thioamides.

This guide will detail the methodologies to compare the metal-binding profile of this compound against a standard bidentate thioamide, such as thioacetamide, and a well-characterized chelator like ethylenediamine. The objective is to elucidate the contribution of the methoxy group to the stability and selectivity of its metal complexes.

Synthesis and Characterization of this compound

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide.[8]

Proposed Synthetic Protocol:
  • Starting Material: 2-methoxyacetamide.

  • Thionating Agent: Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure:

    • Dissolve 2-methoxyacetamide in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add Lawesson's reagent or P₄S₁₀ portion-wise to the stirred solution at room temperature. The molar ratio of the thionating agent to the amide is typically 0.5:1 for Lawesson's reagent and 0.2:1 for P₄S₁₀.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized this compound using:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.

    • FT-IR Spectroscopy: To confirm the presence of the C=S bond (typically in the region of 1000-1250 cm⁻¹) and the absence of the C=O bond from the starting material.

    • Mass Spectrometry: To determine the molecular weight.

Experimental Protocols for Metal-Binding Studies

A multi-pronged approach utilizing various spectroscopic and calorimetric techniques is essential for a thorough investigation of metal-ligand interactions.[3][9][10]

UV-Visible (UV-Vis) Spectrophotometry: Initial Screening and Stoichiometry

UV-Vis spectroscopy is a straightforward method to observe the formation of metal-ligand complexes and to determine the binding stoichiometry.[11][12][13][14]

Experimental Workflow:

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_ligand Prepare stock solution of this compound titrate Titrate fixed concentration of ligand with increasing concentrations of metal ion prep_ligand->titrate prep_metal Prepare stock solutions of metal salts (e.g., CuCl₂, ZnCl₂, NiCl₂) prep_metal->titrate prep_buffer Prepare buffered solution (e.g., HEPES, pH 7.4) prep_buffer->titrate record Record UV-Vis spectrum after each addition titrate->record plot_job Construct Job's plot (Absorbance vs. Mole Fraction) record->plot_job calc_k Calculate binding constant using Benesi-Hildebrand plot record->calc_k determine_stoichiometry Determine binding stoichiometry from the peak of the Job's plot plot_job->determine_stoichiometry

Caption: UV-Vis titration workflow for determining binding stoichiometry and constant.

Detailed Protocol:

  • Prepare stock solutions of this compound and the metal salts (e.g., CuSO₄, ZnCl₂, NiSO₄) of interest in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

  • Perform a titration by adding incremental amounts of the metal salt solution to a solution of this compound of known concentration.

  • Record the UV-Vis absorption spectrum after each addition, allowing the system to equilibrate.

  • Monitor the changes in the absorption spectrum, such as the appearance of new peaks or shifts in existing peaks, which indicate complex formation.

  • To determine the stoichiometry of the metal-ligand complex, perform a Job's plot analysis (method of continuous variations).

  • The binding constant (Kₐ) can be estimated using the Benesi-Hildebrand method by plotting 1/ΔA against 1/[M], where ΔA is the change in absorbance and [M] is the metal concentration.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Coordination Site

NMR spectroscopy provides detailed information about the structure of the metal-ligand complex in solution, helping to identify the atoms involved in coordination.[15][16][17][18]

Experimental Workflow:

cluster_prep Preparation cluster_titration_nmr Titration & Acquisition cluster_analysis_nmr Analysis prep_ligand_nmr Prepare solution of this compound in a suitable deuterated solvent titrate_nmr Acquire ¹H and ¹³C NMR spectra of the free ligand prep_ligand_nmr->titrate_nmr prep_metal_nmr Prepare stock solution of a diamagnetic metal salt (e.g., ZnCl₂, Cd(NO₃)₂) add_metal_nmr Add incremental amounts of the metal salt solution prep_metal_nmr->add_metal_nmr titrate_nmr->add_metal_nmr acquire_spectra Acquire ¹H and ¹³C NMR spectra after each addition add_metal_nmr->acquire_spectra compare_spectra Compare chemical shifts of the ligand in the free and complexed states acquire_spectra->compare_spectra identify_shifts Identify protons and carbons with significant chemical shift changes compare_spectra->identify_shifts determine_site Deduce the coordination site(s) identify_shifts->determine_site

Caption: NMR titration workflow for identifying the metal coordination site.

Detailed Protocol:

  • Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Acquire ¹H and ¹³C NMR spectra of the free ligand.

  • Prepare a stock solution of a diamagnetic metal salt (e.g., ZnCl₂, Cd(NO₃)₂) in the same deuterated solvent.

  • Titrate the ligand solution with the metal salt solution, acquiring NMR spectra at different metal-to-ligand molar ratios.

  • Monitor the changes in the chemical shifts of the ligand's protons and carbons. Significant downfield shifts are indicative of coordination to the metal center. By analyzing which nuclei are most affected, the binding site can be determined. For this compound, pay close attention to the protons and carbons near the sulfur and nitrogen of the thioamide group, as well as those of the methoxy group.

Isothermal Titration Calorimetry (ITC): A Complete Thermodynamic Profile

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[19][20][21][22][23]

Experimental Workflow:

cluster_prep_itc Preparation cluster_titration_itc Titration cluster_analysis_itc Analysis prep_ligand_itc Prepare solution of this compound in a suitable buffer load_itc Load ligand into the sample cell and metal solution into the injection syringe prep_ligand_itc->load_itc prep_metal_itc Prepare solution of metal salt in the same buffer prep_metal_itc->load_itc run_itc Perform automated titration, injecting metal solution into the ligand load_itc->run_itc integrate_peaks Integrate the heat-rate peaks to obtain the heat change for each injection run_itc->integrate_peaks fit_model Fit the integrated data to a suitable binding model (e.g., one-site binding) integrate_peaks->fit_model get_params Determine Kₐ, ΔH, and n fit_model->get_params

Caption: ITC workflow for determining the thermodynamic profile of metal binding.

Detailed Protocol:

  • Prepare solutions of this compound and the metal salt in the same degassed buffer. The buffer choice is critical to minimize heats of protonation/deprotonation upon complexation.

  • Load the this compound solution into the sample cell of the ITC instrument and the metal salt solution into the injection syringe.

  • Perform the titration by injecting small aliquots of the metal solution into the sample cell while monitoring the heat change.

  • The raw data (a series of heat spikes) is integrated to generate a binding isotherm (heat per injection vs. molar ratio).

  • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Kₐ, ΔH, and n.

Data Presentation and Comparative Analysis

For a comprehensive comparative study, the experimental data for this compound should be presented alongside data for other relevant chelators obtained under identical experimental conditions.

Table 1: Comparative Binding Stoichiometry Determined by Job's Plot
LigandMetal IonStoichiometry (Metal:Ligand)
This compoundCu²⁺Experimental Data
Zn²⁺Experimental Data
Ni²⁺Experimental Data
ThioacetamideCu²⁺Experimental Data
Zn²⁺Experimental Data
Ni²⁺Experimental Data
EthylenediamineCu²⁺Experimental Data
Zn²⁺Experimental Data
Ni²⁺Experimental Data
Table 2: Comparative Thermodynamic Parameters Determined by ITC at 25°C, pH 7.4
LigandMetal IonBinding Affinity (Kₐ, M⁻¹)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol·K)
This compoundCu²⁺Experimental DataExperimental DataExperimental Data
Zn²⁺Experimental DataExperimental DataExperimental Data
Ni²⁺Experimental DataExperimental DataExperimental Data
ThioacetamideCu²⁺Experimental DataExperimental DataExperimental Data
Zn²⁺Experimental DataExperimental DataExperimental Data
Ni²⁺Experimental DataExperimental DataExperimental Data
EthylenediamineCu²⁺Experimental DataExperimental DataExperimental Data
Zn²⁺Experimental DataExperimental DataExperimental Data
Ni²⁺Experimental DataExperimental DataExperimental Data

Structural Elucidation (Optional but Recommended)

For a definitive structural characterization of the metal complexes, single-crystal X-ray diffraction is the gold standard.

Protocol Outline:

  • Crystallization: Grow single crystals of the metal complexes of this compound by slow evaporation, vapor diffusion, or layering techniques.

  • Data Collection: Collect X-ray diffraction data on a suitable diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and the coordination geometry around the metal center.[16][24][25][26]

Conclusion and Future Directions

This guide provides a robust framework for a comprehensive comparative study of the metal-binding properties of this compound. By systematically applying the described experimental protocols, researchers can generate high-quality, publishable data that will elucidate the coordination chemistry of this interesting thioamide. The results of such a study will contribute to a deeper understanding of structure-activity relationships within this class of compounds and may guide the design of novel molecules with tailored metal-chelating properties for various applications.

References

Safety Operating Guide

Navigating the Unknown: A Proactive Safety Protocol for Handling 2-Methoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Predictive Assessment

Due to the absence of a specific SDS for 2-Methoxyethanethioamide, we must infer its potential hazards from related compounds. Thioamides, as a class, can exhibit various biological activities and may present toxicological concerns. Similarly, substituted ethanolamines and thioethers warrant careful handling.

Anticipated Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the general toxicity profile of many organosulfur and amide compounds.

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

  • Reproductive Toxicity: Some related compounds, such as 2-methoxyethanol, are known reproductive toxins.[1] Therefore, this compound should be handled as a potential reproductive hazard.

  • Flammability: While the flashpoint is unknown, it is prudent to treat it as a potentially combustible liquid.

This predictive hazard assessment necessitates a stringent approach to personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a system designed to create multiple barriers between you and the potential hazard. Given the unknown toxicological profile of this compound, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves meeting ASTM D6978 standard.Provides a robust barrier against dermal absorption, a likely route of exposure. Double-gloving minimizes the risk of exposure from a single glove failure.
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential vapors, safeguarding the eyes and face from severe irritation or damage.[2]
Body Protection A disposable, polyethylene-coated polypropylene gown with knit cuffs.Offers resistance to chemical permeation, preventing skin contact and contamination of personal clothing. The knit cuffs provide a snug fit around the inner gloves.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder form or creating solutions.Protects against the inhalation of airborne particles and potential vapors. The need for respiratory protection should be confirmed by your institution's Environmental Health and Safety (EHS) department based on a risk assessment.[4]
Foot Protection Closed-toe, chemical-resistant shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring a safe experimental process.

Pre-Operational Checklist:
  • SDS Unavailability Confirmation: Document the lack of a specific SDS for this compound.

  • EHS Consultation: Inform your institution's EHS department about your intent to handle this compound and discuss this safety protocol.

  • PPE Inspection: Thoroughly inspect all PPE for any defects, such as tears or cracks, before use.

  • Engineering Controls Verification: Ensure a certified chemical fume hood is operational. Eyewash stations and safety showers must be accessible and tested.

  • Waste Container Preparation: Prepare a designated, properly labeled hazardous waste container for all this compound waste streams.[5]

Step-by-Step Handling Protocol:
  • Work Area Designation: All handling of this compound must occur within a designated area inside a certified chemical fume hood.

  • Donning PPE:

    • Put on shoe covers.

    • Don the disposable gown, ensuring complete coverage.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.

    • Don the respirator, if required, and perform a user seal check.

    • Don the chemical splash goggles, followed by the face shield.

  • Chemical Handling:

    • Carefully weigh and transfer the compound, minimizing the creation of dust or aerosols.

    • Use non-sparking tools if there is a concern about flammability.[3]

    • Keep the container tightly closed when not in use.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

    • Carefully wipe down the exterior of all equipment used.

Doffing PPE: A Critical Sequence

The order of PPE removal is crucial to prevent cross-contamination.

  • Shoe Covers: Remove and discard in the designated waste container.

  • Outer Gloves: Peel off the outer pair of gloves, turning them inside out, and discard.

  • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces, and place in a designated area for decontamination.

  • Gown: Untie and peel away from the body, turning it inside out, and discard.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out, and discard.

  • Respirator: Remove and store or discard according to manufacturer's instructions.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated PPE, weigh boats, and paper towels should be collected in a dedicated, labeled, and sealed container.[5]

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled, and sealed container.

    • Sharps Waste: Contaminated needles, syringes, and broken glassware must be placed in a puncture-proof sharps container labeled as hazardous waste.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.[1]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's EHS department for the collection and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[7] Under no circumstances should this material be disposed of down the drain or in regular trash.[8]

Emergency Procedures: Preparedness is Paramount

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear the full PPE ensemble described above.

    • Contain the spill with an inert absorbent material.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

    • Report the spill to your EHS department.

This guide provides a robust framework for the safe handling of this compound in the absence of specific safety data. By adhering to these conservative and proactive measures, you can mitigate potential risks and maintain a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's EHS professionals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.